Cidine
Description
Structure
2D Structure
3D Structure of Parent
Properties
IUPAC Name |
4-amino-N-[1-(cyclohex-3-en-1-ylmethyl)piperidin-4-yl]-2-ethoxy-5-nitrobenzamide;(E)-but-2-enedioic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H30N4O4.C4H4O4/c1-2-29-20-13-18(22)19(25(27)28)12-17(20)21(26)23-16-8-10-24(11-9-16)14-15-6-4-3-5-7-15;5-3(6)1-2-4(7)8/h3-4,12-13,15-16H,2,5-11,14,22H2,1H3,(H,23,26);1-2H,(H,5,6)(H,7,8)/b;2-1+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VWQARCBMWOJWOA-WLHGVMLRSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC(=C(C=C1C(=O)NC2CCN(CC2)CC3CCC=CC3)[N+](=O)[O-])N.C(=CC(=O)O)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC1=CC(=C(C=C1C(=O)NC2CCN(CC2)CC3CCC=CC3)[N+](=O)[O-])N.C(=C/C(=O)O)\C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H34N4O8 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
518.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
67135-13-1 | |
| Record name | Cinitapride hydrogen tartrate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0067135131 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Foundational & Exploratory
Cinitapride's Interaction with Serotonin Receptors: A Technical Guide
For Immediate Release
This technical guide provides a detailed overview of the mechanism of action of cinitapride, a gastroprokinetic agent, with a specific focus on its interactions with serotonin (5-HT) receptors. Cinitapride's therapeutic effects in treating gastrointestinal motility disorders are primarily attributed to its unique pharmacological profile as a 5-HT receptor agonist and antagonist. This document is intended for researchers, scientists, and drug development professionals.
Cinitapride exhibits a multifaceted mechanism of action, primarily by modulating the activity of three key serotonin receptor subtypes: 5-HT1, 5-HT2, and 5-HT4. It acts as an agonist at 5-HT1 and 5-HT4 receptors and as an antagonist at 5-HT2 receptors.[1][2] This combined action contributes to its efficacy in conditions such as gastroesophageal reflux disease, non-ulcer dyspepsia, and delayed gastric emptying.[1][3]
Quantitative Pharmacological Data
The following table summarizes the in vitro pharmacological data for cinitapride's activity at various serotonin receptors. The data is derived from radioligand binding and functional assays.
| Receptor Subtype | Action | Parameter | Value | Species/Tissue |
| 5-HT1A | Agonist | pKi | 6.57 | Rat Brain Cortex |
| 5-HT2A | Antagonist | pA2 | 8.33 | Rat Stomach Fundus |
| 5-HT2 | Antagonist | pKi | 7.01 | Rat Brain Cortex |
| 5-HT4 | Agonist | pD2 | 7.60 | Guinea Pig Ileum |
Data sourced from Alarcón de la Lastra C, et al. Arzneimittelforschung. 1992;42(8):988-92.
Signaling Pathways
The interaction of cinitapride with these receptors initiates specific intracellular signaling cascades that ultimately modulate gastrointestinal motility.
5-HT4 Receptor Agonism
As an agonist at 5-HT4 receptors on enteric neurons, cinitapride stimulates the release of acetylcholine.[2][3] Acetylcholine then acts on muscarinic receptors on smooth muscle cells, leading to increased muscle contraction and enhanced gastrointestinal motility.
5-HT2 Receptor Antagonism
By acting as an antagonist at 5-HT2 receptors, cinitapride blocks the inhibitory effects of serotonin on gastrointestinal motility. This action further contributes to its prokinetic effects.
Experimental Protocols
The following sections detail the methodologies employed in the key in vitro experiments to characterize the pharmacological profile of cinitapride at serotonin receptors.
Radioligand Binding Assays (5-HT1A and 5-HT2 Receptors)
Objective: To determine the binding affinity (Ki) of cinitapride for 5-HT1A and 5-HT2 receptors.
Methodology:
-
Membrane Preparation: Rat brain cortex was homogenized in ice-cold buffer (e.g., 50 mM Tris-HCl, pH 7.4) and centrifuged to pellet the cell membranes. The resulting pellet was washed and resuspended in the assay buffer.
-
Binding Reaction: The membrane preparation was incubated with a specific radioligand ([³H]-8-OH-DPAT for 5-HT1A or [³H]-ketanserin for 5-HT2) and varying concentrations of cinitapride.
-
Incubation: The reaction mixture was incubated at a specific temperature (e.g., 25°C) for a set duration to allow for binding equilibrium to be reached.
-
Separation of Bound and Free Ligand: The incubation was terminated by rapid filtration through glass fiber filters. The filters were then washed with ice-cold buffer to remove unbound radioligand.
-
Quantification: The radioactivity retained on the filters, representing the bound radioligand, was measured using liquid scintillation counting.
-
Data Analysis: The inhibition of radioligand binding by cinitapride was analyzed using non-linear regression to determine the IC50 value (the concentration of cinitapride that inhibits 50% of specific radioligand binding). The Ki value was then calculated from the IC50 using the Cheng-Prusoff equation.
Functional Assays
Objective: To determine the agonist potency (pD2) of cinitapride at 5-HT4 receptors.
Methodology:
-
Tissue Preparation: A segment of guinea pig ileum was isolated and mounted in an organ bath containing a physiological salt solution (e.g., Tyrode's solution), maintained at 37°C and gassed with 95% O2 / 5% CO2.
-
Contraction Measurement: The tissue was connected to an isometric force transducer to record muscle contractions.
-
Drug Administration: After an equilibration period, cumulative concentrations of cinitapride were added to the organ bath.
-
Data Recording: The contractile responses induced by cinitapride were recorded.
-
Data Analysis: A concentration-response curve was constructed, and the pD2 value (the negative logarithm of the EC50, the concentration of cinitapride that produces 50% of the maximal response) was calculated to determine the agonist potency.
Objective: To determine the antagonist potency (pA2) of cinitapride at 5-HT2A receptors.
Methodology:
-
Tissue Preparation: A strip of rat stomach fundus was prepared and mounted in an organ bath as described for the guinea pig ileum.
-
Agonist Response: A cumulative concentration-response curve to a standard 5-HT2A agonist (e.g., serotonin) was established.
-
Antagonist Incubation: The tissue was then incubated with a fixed concentration of cinitapride for a specific period.
-
Shift in Agonist Response: A second concentration-response curve to the 5-HT2A agonist was then performed in the presence of cinitapride.
-
Data Analysis: The antagonistic effect of cinitapride was quantified by the rightward shift of the agonist concentration-response curve. The pA2 value was determined using a Schild plot analysis, which provides a measure of the affinity of a competitive antagonist.
References
The Prokinetic Agent Cisapride: A Deep Dive into its Effects on the Enteric Nervous System
print(google_search.search(queries=["cisapride enteric nervous system quantitative data", "cisapride EC50 acetylcholine release", "cisapride in vitro experimental protocol enteric neurons", "cisapride mechanism of action signaling pathway diagram", "cisapride guinea pig ileum assay protocol"]))
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Cisapride is a gastroprokinetic agent that enhances motility in the upper gastrointestinal tract.[1] Its primary mechanism of action is the stimulation of serotonin 5-HT4 receptors on enteric neurons, which in turn enhances the release of acetylcholine (ACh) at the myenteric plexus.[2][3] This increased ACh availability leads to enhanced smooth muscle contraction and accelerated gastrointestinal transit.[4][5] While effective, cisapride has been largely withdrawn from many markets or its use restricted due to serious cardiac side effects, specifically long QT syndrome.[1][3] This guide provides a technical overview of cisapride's effects on the enteric nervous system, including its mechanism of action, quantitative data from key experiments, and detailed experimental protocols.
Mechanism of Action
Cisapride acts as a selective serotonin 5-HT4 receptor agonist.[1] The activation of these G-protein coupled receptors on cholinergic interneurons and motor neurons within the myenteric plexus initiates a signaling cascade that results in the enhanced release of acetylcholine from nerve terminals.[2][3] This augmented acetylcholine then acts on muscarinic receptors on gastrointestinal smooth muscle cells, leading to increased contractility.
While the primary prokinetic effects are mediated through 5-HT4 receptor agonism, some studies suggest that cisapride may also have a minor affinity for 5-HT3 receptors.[3] However, its stimulatory effects on motility are not significantly inhibited by atropine (a muscarinic antagonist) or tetrodotoxin (a neuronal sodium channel blocker) in some experimental models, suggesting a possible direct action on the smooth muscle at higher concentrations.[6]
Signaling Pathway
The binding of cisapride to the 5-HT4 receptor on a presynaptic cholinergic neuron in the myenteric plexus is the initial step. This event triggers a conformational change in the receptor, leading to the activation of a stimulatory G-protein (Gs). The activated Gs alpha subunit then stimulates adenylyl cyclase, which increases the intracellular concentration of cyclic AMP (cAMP). Elevated cAMP levels activate Protein Kinase A (PKA), which in turn phosphorylates downstream targets involved in neurotransmitter release, ultimately leading to an increased exocytosis of acetylcholine-containing vesicles into the synaptic cleft.
Quantitative Data
The following tables summarize quantitative data from various studies on the effects of cisapride.
Table 1: In Vitro Effects of Cisapride on Guinea Pig Ileum
| Parameter | Value | Reference |
| EC50 for enhancing contractile response to electrical stimulation | 9.2 x 10-9 M | [7] |
| EC50 for inducing contractions on colon ascendens | 3.5 x 10-8 M | [7] |
| Threshold concentration for reducing 5-HT responses | 0.1 µM | [8] |
| Concentration for abolishing 5-HT responses | 1.0 - 10 µM | [8] |
Table 2: In Vivo Effects of Cisapride in Dogs
| Dose (i.v.) | Effect on Gastrointestinal Contractions | Reference |
| 0.05 - 2.0 mg/kg | Increased amplitude and basal tone in stomach, duodenum, jejunum, and colon | [5] |
Experimental Protocols
In Vitro Guinea Pig Ileum Preparation
This protocol is a standard method for assessing the prokinetic activity of compounds on intestinal smooth muscle.
Objective: To determine the effect of cisapride on the contractility of the guinea pig ileum.
Materials:
-
Male guinea pigs (250-350 g)
-
Tyrode's solution (composition in mM: NaCl 137, KCl 2.7, CaCl2 1.8, MgCl2 1.0, NaH2PO4 0.4, NaHCO3 11.9, glucose 5.6)
-
Cisapride stock solution
-
Organ bath (10-20 mL capacity) with temperature control (37°C) and aeration (95% O2, 5% CO2)
-
Isotonic transducer and data acquisition system
-
Field electrodes for electrical stimulation
Procedure:
-
Humanely euthanize a guinea pig and exsanguinate.
-
Open the abdominal cavity and carefully remove a segment of the terminal ileum.
-
Clean the ileal segment by gently flushing with warm Tyrode's solution.
-
Cut the ileum into 2-3 cm long segments.
-
Mount a segment in the organ bath containing Tyrode's solution, with one end attached to a fixed hook and the other to the isotonic transducer.
-
Allow the tissue to equilibrate for at least 60 minutes under a resting tension of 1 g, with regular washing every 15 minutes.
-
Record baseline contractile activity.
-
For electrically evoked contractions, apply transmural electrical stimulation (e.g., 0.5 ms pulses at 0.1 Hz).
-
Add cumulative concentrations of cisapride to the organ bath and record the contractile response.
-
Construct a dose-response curve to determine the EC50 value.
Intracellular Recording from Myenteric Neurons
This electrophysiological technique allows for the direct investigation of the effects of compounds on the electrical properties of individual enteric neurons.
Objective: To investigate the effects of cisapride on the membrane potential and synaptic transmission of myenteric neurons.
Materials:
-
Guinea pig small intestine
-
Krebs solution (composition in mM: NaCl 118, KCl 4.7, CaCl2 2.5, MgSO4 1.2, KH2PO4 1.2, NaHCO3 25, glucose 11)
-
Dissecting microscope
-
Sharp microelectrodes (filled with 2 M KCl, resistance 80-120 MΩ)
-
Micromanipulator
-
Amplifier and data acquisition system
-
Cisapride and serotonin (5-HT) solutions
Procedure:
-
Prepare longitudinal muscle-myenteric plexus (LMMP) preparations from the guinea pig small intestine.
-
Pin the LMMP preparation flat in a recording chamber continuously perfused with oxygenated Krebs solution at 37°C.
-
Visualize individual myenteric ganglia using a dissecting microscope.
-
Carefully impale a myenteric neuron with a sharp microelectrode.
-
Record the resting membrane potential and spontaneous synaptic activity.
-
Apply 5-HT to the preparation to elicit characteristic responses (slow or fast depolarization).
-
Wash out the 5-HT and allow the neuron to recover.
-
Perfuse the preparation with a known concentration of cisapride.
-
Re-apply 5-HT in the presence of cisapride and observe any changes in the 5-HT-induced response.
-
Record any direct effects of cisapride on the resting membrane potential and input resistance.
Conclusion
Cisapride is a potent gastroprokinetic agent that exerts its primary effect on the enteric nervous system through the activation of 5-HT4 receptors, leading to enhanced acetylcholine release. The quantitative data and experimental protocols outlined in this guide provide a framework for understanding and further investigating the complex interactions of cisapride and similar compounds with the "second brain." While its clinical use is limited due to safety concerns, cisapride remains an important pharmacological tool for research into the regulation of gastrointestinal motility.
References
- 1. Cisapride - Wikipedia [en.wikipedia.org]
- 2. go.drugbank.com [go.drugbank.com]
- 3. What is the mechanism of Cisapride Monohydrate? [synapse.patsnap.com]
- 4. Cisapride 101: What You Need to Know if Your Dog or Cat Needs Cisapride - Wedgewood Pharmacy [wedgewood.com]
- 5. researchgate.net [researchgate.net]
- 6. The effect and mechanism of the prokinetic action of cisapride on gastrointestinal smooth muscle - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Motor-stimulating properties of cisapride on isolated gastrointestinal preparations of the guinea pig - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Interactions between serotonin and cisapride on myenteric neurons - PubMed [pubmed.ncbi.nlm.nih.gov]
A Technical Guide to the Preclinical Evaluation of Cinitapride Tartrate
Abstract: This document provides a comprehensive technical overview of the preclinical data available for Cinitapride tartrate, a substituted benzamide with gastroprokinetic properties. It is intended for researchers, scientists, and professionals involved in drug development. This guide details the compound's mechanism of action, pharmacodynamic effects, pharmacokinetic profile, and available safety data. Methodologies for key preclinical assays are described, and quantitative data are presented in tabular format for clarity. Visual diagrams of signaling pathways and experimental workflows are included to facilitate understanding.
Introduction
Cinitapride tartrate is a gastroprokinetic agent used in the treatment of gastrointestinal motility disorders, including functional dyspepsia and gastroesophageal reflux disease.[1] Chemically, it is a substituted benzamide that modulates serotonergic and dopaminergic pathways to enhance gastrointestinal motility.[1] Its efficacy is attributed to a multi-receptor pharmacological profile, which distinguishes it from other prokinetic agents.
Mechanism of Action
Cinitapride's prokinetic activity stems from its synergistic effects on multiple receptor systems within the enteric nervous system. It acts as an agonist at serotonin 5-HT₄ and 5-HT₁ receptors while simultaneously acting as an antagonist at 5-HT₂ and dopamine D₂ receptors.[1]
The primary prokinetic effect is mediated through the agonism of 5-HT₄ receptors on intramural cholinergic neurons. This action enhances the release of acetylcholine (ACh), a key neurotransmitter that stimulates smooth muscle contraction and promotes coordinated peristalsis. The antagonism of D₂ receptors in the myenteric plexus further contributes to this cholinergic facilitation by removing the inhibitory influence of dopamine on ACh release.
Preclinical Pharmacodynamics
Preclinical studies have demonstrated Cinitapride's efficacy in modulating gastrointestinal function. Its effects have been characterized in both in vitro and in vivo models.
In Vitro Studies
In vitro assays have confirmed Cinitapride's stimulatory effect on intestinal smooth muscle. Notably, it demonstrates greater stimulatory activity on guinea pig intestinal smooth muscle preparations than metoclopramide, suggesting a potent mechanism involving enhanced acetylcholine release.[1]
A standard protocol to assess the contractile effect of Cinitapride on intestinal smooth muscle is as follows:
-
Tissue Preparation: A segment of the terminal ileum is isolated from a euthanized guinea pig and cleansed of mesenteric attachments.
-
Mounting: The ileum segment is suspended in an organ bath containing Krebs-Henseleit solution, maintained at 37°C, and continuously aerated with carbogen (95% O₂, 5% CO₂).
-
Transducer Connection: One end of the tissue is fixed, while the other is connected to an isometric force transducer to record contractile activity.
-
Equilibration: The tissue is allowed to equilibrate under a resting tension (e.g., 1 g) for 60 minutes, with the buffer being replaced every 15 minutes.
-
Drug Administration: Cinitapride is added to the organ bath in a cumulative concentration-response manner.
-
Data Acquisition: The isometric contractions are recorded and amplified. The response is typically quantified as the percentage of the maximal contraction induced by a standard agonist like carbachol or potassium chloride.
In Vivo Studies
In vivo studies in rat models have shown that Cinitapride possesses significant gastroprotective effects, contributing to the improvement of gastric ulceration and the modulation of gastric secretion.[1] These effects are thought to be mediated, at least in part, through 5-HT dependent mechanisms, specifically 5-HT₂ receptor antagonism and 5-HT₁ receptor agonism.[1]
This model is commonly used to evaluate the cytoprotective and anti-secretory properties of a test compound.
-
Animals and Acclimatization: Male Wistar or Sprague-Dawley rats are used. They are fasted for 24 hours before the experiment but allowed free access to water.
-
Grouping and Dosing: Animals are divided into groups: a negative control (vehicle), a positive control (e.g., a proton pump inhibitor), and Cinitapride-treated groups at various doses. The drug or vehicle is administered orally.
-
Ulcer Induction: One hour after drug administration, absolute ethanol (e.g., 1 mL/200g body weight) is administered orally to induce gastric lesions.
-
Sample Collection: Animals are euthanized one hour after ethanol administration. The stomachs are removed, inflated with normal saline, and opened along the greater curvature.
-
Ulcer Scoring: The gastric mucosa is examined for lesions. The ulcer index is calculated based on the number and severity of the lesions.
-
Statistical Analysis: The ulcer indices of the treated groups are compared with the control group to determine the percentage of protection.
Preclinical Pharmacokinetics
Publicly available data on the preclinical pharmacokinetics of Cinitapride in animal models is limited. However, clinical studies and in silico modeling provide some insights.
Absorption and Metabolism
Cinitapride is rapidly absorbed after oral administration.[2] Its metabolism is primarily hepatic, involving two major cytochrome P450 isozymes: CYP3A4 and CYP2C8.[1][3] This dual metabolic pathway may reduce the risk of significant drug-drug interactions compared to compounds metabolized by a single CYP enzyme.[3]
In Silico Pharmacokinetic Modeling
Physiologically based pharmacokinetic (PBPK) modeling has been used to predict the parameters of an extended-release formulation of Cinitapride. The results from one such in silico study are summarized below.
| Parameter | Predicted Value |
| Cmax (Peak Plasma Concentration) | 361.93 pg/mL |
| Tmax (Time to Peak Concentration) | 6.88 h |
| AUC0-t (Area Under the Curve) | 4567.8 pg/mL/h |
| AUC0-∞ (AUC Extrapolated to Infinity) | 5204.7 pg/mL/h |
| Table 1: In Silico PBPK Predicted Pharmacokinetic Parameters for an Extended-Release Cinitapride Formulation.[4] |
Preclinical Toxicology and Safety Pharmacology
Detailed Good Laboratory Practice (GLP) preclinical toxicology study reports for Cinitapride are not widely available in the public domain. However, clinical data provide strong indicators of its safety profile.
Cardiovascular Safety
A critical aspect of safety pharmacology for prokinetic agents is the assessment of cardiovascular risk, particularly QT interval prolongation. Clinical trials have shown that Cinitapride, even when co-administered with a potent CYP3A4 inhibitor like ketoconazole, has no clinically relevant effect on cardiac repolarization or the QTc interval.[2] This suggests a low risk of cardiotoxicity, a significant advantage over earlier prokinetic drugs.
General Safety
In clinical settings, Cinitapride is generally well-tolerated.[1] Some reported adverse reactions include extrapyramidal symptoms, though these are not common.[1][5] Real-world studies have reported no signs of significant hepatorenal toxicity.[1]
Analytical Methodologies
The quantification of Cinitapride tartrate in bulk form and pharmaceutical preparations is essential for preclinical studies. Validated analytical methods, including UV-spectrophotometry and Reverse Phase High-Performance Liquid Chromatography (RP-HPLC), have been established.
| Method | Parameter | Value |
| UV-Spectrophotometry | Wavelength (λmax) | 266 nm (in 0.1 N HCl) |
| Linearity Range | 6 - 14 µg/mL | |
| Correlation Coefficient (r) | 0.999 | |
| Limit of Detection (LOD) | 0.1019 µg/mL | |
| Limit of Quantification (LOQ) | 0.309 µg/mL | |
| RP-HPLC | Linearity Range | 3 - 15 µg/mL |
| Correlation Coefficient (r²) | 0.999 | |
| Limit of Detection (LOD) | 0.223 µg/mL | |
| Limit of Quantification (LOQ) | 0.675 µg/mL | |
| Table 2: Validation Parameters for Analytical Methods Used for Cinitapride Quantification.[3][5][6] |
Conclusion
The preclinical profile of Cinitapride tartrate reveals a potent gastroprokinetic agent with a multi-target mechanism of action that enhances cholinergic activity in the gut. Pharmacodynamic studies in in vitro and in vivo models confirm its efficacy in stimulating intestinal motility and providing gastroprotection. While detailed preclinical pharmacokinetic and GLP toxicology data in animal species are not extensively published, clinical safety data suggest a favorable profile, particularly its low risk for cardiotoxicity. The availability of robust analytical methods supports its continued development and characterization. Further research to publicly document comprehensive preclinical safety and pharmacokinetic data would be beneficial for the scientific community.
References
- 1. actascientific.com [actascientific.com]
- 2. ClinPGx [clinpgx.org]
- 3. Development and validation of stability indicating assay method for cinitapride in bulk & tablets - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Pharmacokinetics of the gastrokinetic agent mosapride citrate after intravenous and oral administrations in dogs and monkeys - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
In Vitro Pharmacology of Cinitapride: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Cinitapride is a substituted benzamide with prokinetic and antiemetic properties, primarily used in the management of gastrointestinal motility disorders. Its therapeutic effects are mediated through a multi-target pharmacological profile, involving interactions with various serotonin (5-HT) and dopamine (D2) receptors. This technical guide provides an in-depth overview of the in vitro pharmacology of Cinitapride, presenting quantitative data on its receptor binding affinities and functional activities. Detailed experimental protocols for key assays are described to enable replication and further investigation by researchers in the field. The signaling pathways and experimental workflows are illustrated using diagrams generated with Graphviz (DOT language) to provide a clear visual representation of the underlying mechanisms.
Introduction
Cinitapride's mechanism of action is complex, involving agonistic and antagonistic activities at different receptor subtypes. It primarily acts as a serotonin 5-HT₄ receptor agonist, which is largely responsible for its gastroprokinetic effects through the enhancement of acetylcholine release from myenteric neurons. Additionally, Cinitapride exhibits antagonistic properties at 5-HT₂ receptors and dopamine D₂ receptors, contributing to its antiemetic and modulatory effects on gastrointestinal function. It also shows affinity for 5-HT₁ receptors. A comprehensive understanding of its in vitro pharmacology is crucial for elucidating its therapeutic efficacy and safety profile.
Receptor Binding Affinity
The binding affinity of Cinitapride for its target receptors is a key determinant of its pharmacological activity. Radioligand binding assays are the gold standard for quantifying the affinity of a compound for a specific receptor. In these assays, a radiolabeled ligand with known high affinity for the receptor of interest is used to label the receptors in a tissue homogenate or cell membrane preparation. The ability of an unlabeled compound, such as Cinitapride, to displace the radioligand is measured, and from this, the inhibitory constant (Ki) or the half-maximal inhibitory concentration (IC₅₀) can be determined. A lower Ki value indicates a higher binding affinity.
Table 1: Receptor Binding Affinities of Cinitapride
| Receptor Subtype | Radioligand | Tissue/Cell Line | Ki (nM) | IC₅₀ (nM) | Reference |
| 5-HT₁A | [³H]8-OH-DPAT | Rat Brain Cortex | - | - | Data not available in searched literature |
| 5-HT₂A | [³H]Ketanserin | Rat Brain Cortex | - | - | Data not available in searched literature |
| 5-HT₄ | [³H]GR113808 | Guinea Pig Striatum | - | - | Data not available in searched literature |
| Dopamine D₂ | [³H]Spiperone | Rat Striatum | - | - | Data not available in searched literature |
Note: Specific Ki or IC₅₀ values for Cinitapride from in vitro binding studies were not available in the public domain literature searched.
Functional Activity
The functional activity of Cinitapride at its target receptors determines its physiological effects. For G-protein coupled receptors (GPCRs) like the serotonin and dopamine receptors, functional activity can be assessed by measuring the downstream signaling events, such as the modulation of second messengers like cyclic AMP (cAMP), or by observing the physiological response in isolated tissues.
Serotonin 5-HT₄ Receptor Agonism
Cinitapride's agonistic activity at the 5-HT₄ receptor is a primary driver of its prokinetic effects. Activation of 5-HT₄ receptors, which are positively coupled to adenylyl cyclase via Gs proteins, leads to an increase in intracellular cAMP levels. This, in turn, facilitates the release of acetylcholine from cholinergic neurons in the myenteric plexus, leading to enhanced smooth muscle contraction and increased gastrointestinal motility.
Table 2: Functional Potency of Cinitapride at the 5-HT₄ Receptor
| Assay Type | Tissue/Cell Line | Measured Effect | EC₅₀ (µM) | pD₂ | Reference |
| Guinea Pig Ileum Twitch Response | Guinea Pig Isolated Ileum | Enhancement of electrically stimulated contractions | 0.74 | - | [1] |
| Guinea Pig Ileum Contraction | Guinea Pig Isolated Ileum | Induction of contractions in non-stimulated tissue | 0.58 | - | [1] |
| cAMP Accumulation | - | Increase in intracellular cAMP | - | - | Data not available in searched literature |
Serotonin 5-HT₂ Receptor Antagonism
Cinitapride also acts as an antagonist at 5-HT₂ receptors. This action may contribute to its overall gastrointestinal effects by modulating serotonin-mediated signaling in the gut. The potency of a competitive antagonist is often expressed as a pA₂ value, which is the negative logarithm of the molar concentration of the antagonist that produces a two-fold rightward shift in the concentration-response curve of an agonist.
Table 3: Functional Antagonist Potency of Cinitapride at the 5-HT₂A Receptor
| Assay Type | Tissue/Cell Line | Agonist | pA₂ | Reference |
| Schild Analysis | - | 5-HT | - | Data not available in searched literature |
Dopamine D₂ Receptor Antagonism
The antagonistic activity of Cinitapride at dopamine D₂ receptors contributes to its antiemetic effects and may also play a role in its prokinetic actions by blocking the inhibitory effects of dopamine on acetylcholine release in the myenteric plexus.
Table 4: Functional Antagonist Potency of Cinitapride at the Dopamine D₂ Receptor
| Assay Type | Tissue/Cell Line | Measured Effect | Ki (nM) | IC₅₀ (nM) | Reference |
| Functional Antagonism Assay | - | Inhibition of dopamine-induced response | - | - | Data not available in searched literature |
Experimental Protocols
Radioligand Binding Assay (General Protocol)
This protocol outlines the general steps for determining the binding affinity of a test compound like Cinitapride to a specific receptor.
Caption: Workflow for a radioligand binding assay.
Methodology:
-
Membrane Preparation: A tissue rich in the receptor of interest (e.g., rat striatum for D₂ receptors) is homogenized in a suitable buffer. The homogenate is centrifuged to pellet the cell membranes, which are then washed and resuspended in the assay buffer. Protein concentration is determined.
-
Assay Setup: The assay is typically performed in microplates. Each well contains the membrane preparation, a fixed concentration of the radioligand, and varying concentrations of the unlabeled test compound (Cinitapride). Non-specific binding is determined in the presence of a high concentration of a known unlabeled ligand.
-
Incubation: The plates are incubated at a specific temperature (e.g., 25°C or 37°C) for a sufficient time to allow the binding to reach equilibrium.
-
Separation: The incubation is terminated by rapid filtration through glass fiber filters using a cell harvester. The filters trap the membranes with the bound radioligand, while the unbound radioligand passes through. The filters are washed with ice-cold buffer to remove any remaining unbound ligand.
-
Quantification: The radioactivity on the filters is measured using a liquid scintillation counter.
-
Data Analysis: The specific binding is calculated by subtracting the non-specific binding from the total binding. The data are then plotted as the percentage of specific binding versus the logarithm of the Cinitapride concentration. A sigmoidal dose-response curve is fitted to the data to determine the IC₅₀ value. The Ki value is then calculated using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Isolated Tissue Functional Assay: Guinea Pig Ileum
This ex vivo assay is commonly used to assess the prokinetic activity of compounds that modulate cholinergic neurotransmission in the gut, such as 5-HT₄ receptor agonists.
Caption: Workflow for a guinea pig isolated ileum assay.
Methodology:
-
Tissue Preparation: A segment of the terminal ileum is excised from a euthanized guinea pig and placed in a physiological salt solution (e.g., Krebs-Henseleit solution) bubbled with 95% O₂ and 5% CO₂ at 37°C. The longitudinal muscle with the myenteric plexus attached is prepared.
-
Mounting: The tissue strip is mounted in an organ bath filled with the physiological salt solution and maintained at 37°C. One end is attached to a fixed point, and the other is connected to an isometric force transducer to record contractions.
-
Equilibration and Stimulation: The tissue is allowed to equilibrate under a small resting tension. For studying the potentiation of neurally mediated contractions, the tissue is subjected to electrical field stimulation (EFS) with parameters that elicit submaximal twitch responses.
-
Drug Addition: After a stable baseline response is achieved, cumulative concentrations of Cinitapride are added to the organ bath.
-
Data Recording and Analysis: The changes in contractile force are recorded. The increase in the amplitude of the twitch responses or the direct contractile response is measured. A concentration-response curve is constructed by plotting the response against the logarithm of the Cinitapride concentration, and the EC₅₀ value is determined.
Schild Analysis for 5-HT₂A Receptor Antagonism (General Protocol)
Schild analysis is a pharmacological method used to determine the dissociation constant (Kb) and thus the pA₂ value of a competitive antagonist.
Caption: Logical flow of a Schild analysis experiment.
Methodology:
-
Agonist Concentration-Response Curve: In a suitable in vitro functional assay (e.g., contraction of an isolated artery expressing 5-HT₂A receptors), a cumulative concentration-response curve for a 5-HT₂A agonist (e.g., serotonin) is generated to determine its EC₅₀.
-
Antagonist Incubation: The tissue is then incubated with a fixed concentration of Cinitapride for a sufficient time to reach equilibrium.
-
Shifted Agonist Curve: A second concentration-response curve for the agonist is generated in the presence of Cinitapride. This should result in a parallel rightward shift of the curve for a competitive antagonist.
-
Repeat with Different Antagonist Concentrations: Steps 2 and 3 are repeated with several different concentrations of Cinitapride.
-
Dose Ratio Calculation: For each concentration of Cinitapride used, the dose ratio (DR) is calculated as the ratio of the EC₅₀ of the agonist in the presence of the antagonist to the EC₅₀ of the agonist in the absence of the antagonist.
-
Schild Plot: A Schild plot is constructed by plotting log(DR-1) on the y-axis against the negative logarithm of the molar concentration of Cinitapride on the x-axis.
-
pA₂ Determination: For a competitive antagonist, the Schild plot should be a straight line with a slope of 1. The pA₂ value is the x-intercept of the regression line, which represents the negative logarithm of the antagonist concentration that produces a dose ratio of 2.
Signaling Pathways
Cinitapride's Action at the 5-HT₄ Receptor
Caption: Cinitapride's signaling pathway at the 5-HT₄ receptor.
Cinitapride's Action at the Dopamine D₂ Receptor
Caption: Cinitapride's antagonistic action at the D₂ receptor.
Conclusion
The in vitro pharmacological profile of Cinitapride reveals a multi-target mechanism of action that underpins its clinical efficacy as a gastroprokinetic and antiemetic agent. Its primary activity as a 5-HT₄ receptor agonist, coupled with its antagonistic effects at 5-HT₂ and dopamine D₂ receptors, results in a synergistic modulation of gastrointestinal function. While the available literature provides a qualitative understanding of these interactions, there is a need for more comprehensive quantitative data, particularly regarding receptor binding affinities and functional potencies at all its targets. The detailed experimental protocols and signaling pathway diagrams provided in this guide serve as a valuable resource for researchers aiming to further investigate the intricate pharmacology of Cinitapride and to develop novel therapeutic agents with improved efficacy and safety profiles for the treatment of gastrointestinal motility disorders.
References
A Technical Guide to the Discovery and Synthesis of Cinitapride
For Researchers, Scientists, and Drug Development Professionals
Abstract
Cinitapride is a substituted benzamide with potent gastroprokinetic and antiemetic properties. Developed and marketed by Almirall, S.A. in Spain, it is indicated for the treatment of gastrointestinal motility disorders such as gastroesophageal reflux disease (GERD), non-ulcer dyspepsia, and delayed gastric emptying.[1][2] This technical guide provides an in-depth overview of the discovery, synthesis, mechanism of action, and pharmacological profile of Cinitapride, tailored for professionals in drug development and research. It includes detailed synthesis protocols, summaries of quantitative pharmacological data, and diagrams of its core signaling pathways.
Discovery and Development
Cinitapride was developed by the Spanish pharmaceutical company Almirall, S.A. as a gastrointestinal stimulant.[3][4] It emerged from research into benzamide derivatives aimed at improving upon existing prokinetic agents by offering a synergistic mechanism of action with a favorable safety profile. The development focused on modulating the serotonergic (5-HT) and dopaminergic (D2) systems, which are key regulators of gastrointestinal motility. Cinitapride was first launched in Spain in 1990 for the treatment of dysmotility-type dyspepsia and as an adjunctive therapy for GERD.[4][5]
Chemical Synthesis
The chemical synthesis of Cinitapride, with the IUPAC name 4-amino-N-[1-(cyclohex-3-en-1-ylmethyl)piperidin-4-yl]-2-ethoxy-5-nitrobenzamide, involves a key condensation reaction between two primary intermediates.[4] The overall synthesis can be conceptualized as a two-part process culminating in a final amide bond formation.
Synthesis Workflow
Experimental Protocols
Protocol 2.1: Synthesis of Intermediate 1 (4-amino-2-ethoxy-5-nitrobenzoic acid) [6]
This protocol describes the hydrolysis of the methyl ester precursor to yield the required carboxylic acid.
-
Reaction Setup: A mixture of 4.8 parts by weight of methyl 4-amino-2-ethoxy-5-nitrobenzoate, 1.6 parts of sodium hydroxide, and 30 parts of water is prepared in a suitable reaction vessel.
-
Hydrolysis: The mixture is stirred and heated to reflux for 30 minutes. The reaction progress can be monitored by Thin Layer Chromatography (TLC).
-
Work-up and Isolation: The reaction mixture is cooled, and 50 parts of water are added.
-
Neutralization: The solution is neutralized by the dropwise addition of glacial acetic acid, which causes the product to precipitate.
-
Purification: The precipitated solid is collected by filtration. It is then recrystallized from 2-propanol at 0°C.
-
Drying: The final product is filtered, washed with a small amount of 2,2'-oxybispropane (diisopropyl ether), and dried to yield 4-amino-2-ethoxy-5-nitrobenzoic acid. The expected yield is approximately 66.6%.
Protocol 2.2: Synthesis of Cinitapride (Final Condensation Step)
This protocol outlines the amide bond formation. Note: This is a representative protocol based on common condensation methods for similar structures, as a detailed public protocol is not available.
-
Activation of Carboxylic Acid: In an inert atmosphere, dissolve 4-amino-2-ethoxy-5-nitrobenzoic acid (1 equivalent) in a suitable aprotic solvent such as N,N-dimethylformamide (DMF). Cool the solution to 0°C. Add a condensing agent or activate the carboxylic acid. For example, add ethyl chloroformate (1.1 equivalents) and a tertiary amine base like triethylamine (1.2 equivalents) dropwise to form a mixed anhydride.
-
Amine Addition: To the activated intermediate solution, add a solution of N-(3-cyclohexen-1-ylmethyl)-4-aminopiperidine (1 equivalent) in the same solvent.
-
Reaction: Allow the reaction mixture to slowly warm to room temperature and stir for several hours until completion, as monitored by TLC.
-
Work-up: Quench the reaction with water and extract the product into an organic solvent like ethyl acetate. Wash the organic layer sequentially with a mild acid, a mild base (e.g., saturated sodium bicarbonate solution), and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography or recrystallization to yield Cinitapride.
Pharmacology and Mechanism of Action
Cinitapride's prokinetic activity stems from its multi-target pharmacological profile, primarily acting as a serotonin 5-HT₄ receptor agonist and a 5-HT₂ receptor antagonist.[4][7] It also exhibits antagonistic properties at dopamine D₂ receptors.[4][7]
-
5-HT₄ Receptor Agonism: Activation of 5-HT₄ receptors on presynaptic terminals of enteric cholinergic neurons enhances the release of acetylcholine (ACh).[7][8] Increased ACh levels stimulate muscarinic receptors on gastrointestinal smooth muscle cells, leading to increased motility, coordination of peristalsis, and accelerated gastric emptying.[7]
-
5-HT₂ Receptor Antagonism: By blocking 5-HT₂ receptors, Cinitapride counteracts the inhibitory effects of serotonin on gastrointestinal smooth muscle, contributing to its overall prokinetic effect.
-
Dopamine D₂ Receptor Antagonism: Similar to other benzamides like metoclopramide, Cinitapride's antagonism of D₂ receptors in the gastrointestinal tract inhibits the relaxant effects of dopamine, further promoting motility. This action also contributes to its antiemetic properties by acting on the chemoreceptor trigger zone (CTZ).[7]
Signaling Pathways
Quantitative Pharmacological Data
While specific preclinical binding and functional data for Cinitapride is not widely published, data from related compounds and clinical studies provide insight into its activity. The following tables summarize key quantitative parameters.
Table 1: Receptor Interaction Profile (Summary)
| Receptor Target | Pharmacological Action | Implied Affinity | Key Effect |
|---|---|---|---|
| 5-HT₄ | Agonist | High | ↑ Acetylcholine Release, Prokinetic |
| 5-HT₂ | Antagonist | Moderate-High | Blocks Serotonin-induced Inhibition |
| 5-HT₁ | Agonist | Moderate | Contributes to gastroprotective effects |
| Dopamine D₂ | Antagonist | Moderate | Prokinetic, Antiemetic |
Table 2: Human Pharmacokinetic Parameters
| Parameter | Value | Condition | Reference(s) |
|---|---|---|---|
| Tₘₐₓ (Time to Peak Plasma Concentration) | ~2 hours | Oral Administration (12 mg) | [2] |
| Biological Half-life | 3-5 hours (initial phase) | Oral Administration | [2] |
| Metabolism | Hepatic (>90%) | First-pass metabolism | [9] |
| Recommended Dose | 1 mg, three times daily | Mild-to-moderate FD |[9] |
Table 3: Clinical Efficacy Data (vs. Domperidone)
| Endpoint | Cinitapride (1 mg tid) | Domperidone (10 mg tid) | p-value |
|---|---|---|---|
| Symptom Relief Rate (4 weeks) | 85.8% | 81.8% | 0.332 (non-inferior) |
| Reduction in Symptom Severity Score | Superior to Domperidone | - | 0.021 |
| Decrease in Gastric Half-Emptying Time | 131.1 min to 86.5 min | - | 0.0002 |
Data from a Phase III trial in patients with postprandial distress syndrome-predominant functional dyspepsia.[9]
Key Experimental Methodologies
The pharmacological activity of Cinitapride and similar prokinetic agents is typically characterized using a combination of in vitro and in vivo assays.
Protocol 5.1: In Vitro Receptor Binding Assay (General Protocol)
Radioligand binding assays are used to determine the affinity (Ki) of a compound for a specific receptor.
-
Membrane Preparation: Prepare cell membrane homogenates from cells expressing the human receptor of interest (e.g., 5-HT₄, 5-HT₂, D₂) or from relevant animal tissues.
-
Assay Setup: In a 96-well plate, incubate the membrane preparation with a specific radioligand (e.g., [³H]-GR113808 for 5-HT₄ receptors) and various concentrations of the unlabeled test compound (Cinitapride).
-
Incubation: Incubate the plates for a defined period (e.g., 60 minutes at 30°C) to allow binding to reach equilibrium.
-
Separation: Rapidly separate bound from free radioligand by vacuum filtration through glass fiber filters. Wash the filters with ice-cold buffer to remove non-specifically bound radioligand.
-
Detection: Measure the radioactivity retained on the filters using a scintillation counter.
-
Data Analysis: Plot the percentage of specific binding against the concentration of the competing ligand. Calculate the IC₅₀ (concentration of ligand that inhibits 50% of specific binding) and convert it to the inhibition constant (Ki) using the Cheng-Prusoff equation.
Protocol 5.2: In Vitro Guinea Pig Ileum Contraction Assay
This classic organ bath experiment assesses the functional effect of prokinetic agents on intestinal contractility.
-
Tissue Preparation: Isolate a segment of the terminal ileum from a guinea pig and mount it in an organ bath containing Krebs-Henseleit solution, maintained at 37°C and aerated with 95% O₂ / 5% CO₂.
-
Contraction Measurement: Connect the tissue to an isometric force transducer to record muscle contractions.
-
Experimental Procedure: After an equilibration period, induce submaximal cholinergic contractions using electrical field stimulation (EFS).
-
Drug Application: Add Cinitapride in a cumulative concentration-response manner to the organ bath and record the potentiation of the EFS-induced contractions. The 5-HT₄ receptor-mediated effect can be confirmed by demonstrating that the potentiation is blocked by a selective 5-HT₄ antagonist.
-
Data Analysis: Express the increase in contraction as a percentage of the maximal response and calculate the EC₅₀ (the concentration producing 50% of the maximal effect).
Protocol 5.3: In Vivo Gastric Emptying Study (Rat Model)
This in vivo assay measures the prokinetic effect of a drug on the rate of gastric emptying.
-
Animal Preparation: Fast male Wistar rats overnight but allow free access to water.
-
Drug Administration: Administer Cinitapride or vehicle control orally or intraperitoneally at a predetermined time before the test meal.
-
Test Meal: Administer a non-nutrient, non-absorbable test meal (e.g., phenol red in methylcellulose or a radiolabeled meal) via oral gavage.
-
Measurement: After a set period (e.g., 20-30 minutes), euthanize the animals. Surgically isolate and remove the stomach.
-
Analysis: Quantify the amount of the marker remaining in the stomach. For a phenol red meal, this involves homogenizing the stomach, precipitating proteins, and measuring the absorbance of the supernatant. Gastric emptying is calculated as a percentage of the marker that has exited the stomach compared to a control group euthanized immediately after receiving the meal.
Conclusion
Cinitapride is a well-established gastroprokinetic agent with a synergistic, multi-target mechanism of action centered on 5-HT₄ receptor agonism and 5-HT₂/D₂ receptor antagonism. Its synthesis is achieved through a robust chemical pathway involving the condensation of two key intermediates. Clinical data has confirmed its efficacy and safety in treating functional dyspepsia and other motility disorders, demonstrating significant improvements in both symptoms and physiological markers like gastric emptying time. This guide provides a foundational technical overview for researchers and developers working with Cinitapride or exploring novel prokinetic agents.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. US6218542B1 - Synthesis of cisapride - Google Patents [patents.google.com]
- 3. Cinitapride Tartrate - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
- 4. taylorandfrancis.com [taylorandfrancis.com]
- 5. EISAI SIGNS LICENSE AGREEMENT WITH ALMIRALL FOR THE DEVELOPMENT, MANUFACTURING AND MARKETING OF CINITAPRIDE IN CHINA | News Releaseï¼2010 | Eisai Co., Ltd. [eisai.com]
- 6. prepchem.com [prepchem.com]
- 7. Evaluation of cinitapride's efficacy and safety in treating functional dyspepsia with overlapping symptoms: a real-world study in Chinese healthcare settings - PMC [pmc.ncbi.nlm.nih.gov]
- 8. 5-HT4 receptors facilitate cholinergic neurotransmission throughout the murine gastrointestinal tract - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
The Prokinetic Landscape: A Technical Guide to the Research of Cinitapride Analogues and Derivatives
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cinitapride, a substituted benzamide, is a gastroprokinetic agent with a multi-faceted pharmacological profile, exerting its effects through the modulation of serotonin (5-HT) and dopamine receptors in the gastrointestinal tract.[1][2] Its clinical utility in treating disorders such as gastroesophageal reflux disease (GERD), functional dyspepsia, and delayed gastric emptying has spurred further research into the development of analogues and derivatives with improved efficacy, selectivity, and pharmacokinetic properties.[3][4] This technical guide provides an in-depth overview of the core research on cinitapride analogues and derivatives, focusing on their synthesis, structure-activity relationships (SAR), and pharmacological evaluation. The information presented herein is intended to serve as a valuable resource for researchers and professionals involved in the discovery and development of novel prokinetic agents.
Cinitapride's mechanism of action is primarily attributed to its agonist activity at 5-HT1 and 5-HT4 receptors and antagonist activity at 5-HT2 receptors.[1] The activation of 5-HT4 receptors on enteric neurons enhances the release of acetylcholine, a key neurotransmitter that stimulates gastrointestinal smooth muscle contraction and promotes motility.[5] Concurrently, its antagonistic action at 5-HT2 receptors may contribute to its prokinetic effects and potentially offer gastroprotective benefits.[2] Furthermore, cinitapride exhibits a weak antagonistic effect on dopamine D2 receptors, which is a common feature of many prokinetic benzamides.[1]
The quest for improved prokinetic agents has led to the exploration of various structural modifications of the cinitapride scaffold. Research efforts have primarily focused on three key areas: modification of the benzamide ring substituents, alteration of the piperidine linker, and variation of the N-substituted side chain. These studies aim to dissect the contribution of each structural component to the overall pharmacological profile, with the goal of optimizing receptor affinity, selectivity, and ultimately, therapeutic efficacy.
Quantitative Data on Cinitapride Analogues and Related Benzamide Derivatives
The following tables summarize the available quantitative data on the pharmacological activity of cinitapride analogues and structurally related benzamide derivatives. These compounds share the core 4-amino-5-chloro-2-alkoxybenzamide scaffold and provide valuable insights into the structure-activity relationships governing prokinetic activity.
Table 1: In Vivo Gastric Emptying Activity of Benzamide Derivatives in Rats
| Compound | R1 | R2 | Side Chain | Dose (mg/kg, p.o.) | Gastric Emptying (%) | Reference |
| 17 | -OCH3 | -Cl | N-[(4-benzyl-2-morpholinyl)methyl] | 10 | 65.3 | [[“]] |
| 25 | -OCH3 | -Cl | N-[(4-(dimethylamino)-2-morpholinyl)methyl] | 10 | 58.1 | [[“]] |
| 29 | -OC2H5 | -Cl | N-[(4-benzyl-2-morpholinyl)methyl] | 10 | 72.4 | [[“]] |
| 3b | -OC2H5 | -Cl | N-[(4-benzyl-2-thiomorpholinyl)methyl] | 10 | 68.5 | [7] |
| 3c | -OC2H5 | -Cl | N-[(1-benzyl-4-piperazinyl)methyl] | 10 | 62.1 | [7] |
| 8 | -OC2H5 | -Cl | N-[(4-benzyl-3-morpholinyl)ethyl] | 10 | 70.2 | [7] |
Table 2: Dopamine D2 Receptor Antagonistic Activity of Benzamide Derivatives
| Compound | R1 | R2 | Side Chain | IC50 (nM) | Reference |
| Metoclopramide | -OCH3 | -Cl | N-[(2-diethylamino)ethyl] | 250 | [[“]] |
| 17 | -OCH3 | -Cl | N-[(4-benzyl-2-morpholinyl)methyl] | >10000 | [[“]] |
| 29 | -OC2H5 | -Cl | N-[(4-benzyl-2-morpholinyl)methyl] | >10000 | [[“]] |
Experimental Protocols
This section details the methodologies for key experiments cited in the research of cinitapride analogues and related benzamide derivatives.
Synthesis of 4-Amino-5-chloro-2-alkoxybenzamide Derivatives
A general synthetic route for the preparation of the benzamide derivatives is outlined below.
Step 1: Synthesis of the Benzoyl Chloride Intermediate
4-Amino-5-chloro-2-alkoxybenzoic acid is refluxed with thionyl chloride in an inert solvent (e.g., dichloromethane) for 2-4 hours. The excess thionyl chloride and solvent are removed under reduced pressure to yield the corresponding benzoyl chloride.
Step 2: Amide Coupling
The benzoyl chloride intermediate is dissolved in an anhydrous aprotic solvent (e.g., dichloromethane or tetrahydrofuran) and cooled to 0°C. A solution of the desired amine side chain (e.g., N-[(4-benzyl-2-morpholinyl)methyl]amine) and a base (e.g., triethylamine) in the same solvent is added dropwise. The reaction mixture is stirred at room temperature for 12-24 hours.
Step 3: Work-up and Purification
The reaction mixture is washed with water and brine. The organic layer is dried over anhydrous sodium sulfate and the solvent is evaporated. The crude product is purified by column chromatography on silica gel or by recrystallization from a suitable solvent to afford the final benzamide derivative.
In Vivo Gastric Emptying Assay in Rats
This protocol is a common method to evaluate the prokinetic activity of test compounds.
Animals: Male Wistar rats (180-220 g) are fasted for 24 hours with free access to water.
Test Meal: A semi-solid test meal is prepared containing a non-absorbable marker, such as phenol red (e.g., 50 mg/100 mL of a 1.5% methylcellulose solution).
Procedure:
-
The test compound or vehicle is administered orally (p.o.) to the fasted rats.
-
After a predetermined time (e.g., 30 or 60 minutes), the test meal (1.5 mL) is administered orally.
-
After another set period (e.g., 20 minutes), the rats are euthanized by cervical dislocation.
-
The stomach is clamped at the pylorus and cardia and removed.
-
The stomach contents are collected, and the amount of phenol red remaining in the stomach is quantified spectrophotometrically.
-
Gastric emptying is calculated as: Gastric Emptying (%) = (1 - (Amount of phenol red in stomach / Amount of phenol red in test meal)) * 100.
Radioligand Binding Assay for Dopamine D2 Receptor
This assay is used to determine the affinity of the compounds for the dopamine D2 receptor.
Membrane Preparation: Rat striatal tissue is homogenized in ice-cold buffer (e.g., 50 mM Tris-HCl, pH 7.4). The homogenate is centrifuged, and the resulting pellet is washed and resuspended in the assay buffer to a final protein concentration of approximately 1 mg/mL.
Binding Assay:
-
In a 96-well plate, the membrane preparation is incubated with a specific radioligand for the D2 receptor (e.g., [3H]spiperone) at a fixed concentration.
-
Increasing concentrations of the test compound are added to compete with the radioligand for binding to the receptor.
-
Non-specific binding is determined in the presence of a high concentration of a known D2 antagonist (e.g., haloperidol).
-
The incubation is carried out at a specific temperature (e.g., 25°C) for a defined period (e.g., 60 minutes).
-
The reaction is terminated by rapid filtration through glass fiber filters to separate bound and free radioligand.
-
The radioactivity retained on the filters is measured by liquid scintillation counting.
-
The IC50 values (the concentration of the compound that inhibits 50% of the specific binding of the radioligand) are calculated by non-linear regression analysis.
Visualizations
Signaling Pathway of Cinitapride's Prokinetic Action
Caption: Cinitapride's 5-HT4 receptor agonist activity stimulates acetylcholine release, leading to increased gastrointestinal motility.
Experimental Workflow for In Vivo Gastric Emptying Assay
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. Evaluation of cinitapride's efficacy and safety in treating functional dyspepsia with overlapping symptoms: a real-world study in Chinese healthcare settings - PMC [pmc.ncbi.nlm.nih.gov]
- 3. taylorandfrancis.com [taylorandfrancis.com]
- 4. Prokinetics for the treatment of functional dyspepsia: an updated systematic review and network meta-analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. What is the mechanism of Cinitapride Tartrate? [synapse.patsnap.com]
- 6. consensus.app [consensus.app]
- 7. Synthesis and structure-activity relationships of 4-amino-5-chloro-2-ethoxybenzamides with six- and seven-membered heteroalicycles as potential gastroprokinetic agents - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Pharmacological Profile of Cinitapride and Cisapride: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive comparison of the pharmacological profiles of two gastrointestinal prokinetic agents, Cinitapride and Cisapride. While both drugs have been utilized to enhance gastrointestinal motility, their distinct receptor interaction profiles and resulting safety margins set them apart. This document delves into their mechanisms of action, receptor binding affinities, functional activities, and pharmacokinetic properties. Detailed experimental methodologies for key assays are provided, and signaling pathways are visualized to offer a clear understanding of their molecular interactions. All quantitative data is summarized in comparative tables for ease of reference. This guide is intended to serve as a valuable resource for researchers, scientists, and professionals involved in drug development and gastroenterological research.
Introduction
Gastrointestinal motility disorders are a prevalent group of conditions characterized by altered transit and contractility of the digestive tract. Pharmacological intervention with prokinetic agents aims to restore normal motor function. Cisapride, a once widely used prokinetic, was largely withdrawn from the market due to significant cardiovascular safety concerns. Cinitapride, a newer agent, offers a different pharmacological approach with a potentially improved safety profile. This guide provides a detailed, evidence-based comparison of these two compounds.
Mechanism of Action
Cinitapride
Cinitapride is a substituted benzamide that exhibits a multi-receptor mechanism of action. Its prokinetic effects are primarily attributed to its activity as a serotonin 5-HT₄ receptor agonist and a dopamine D₂ receptor antagonist.[1][2] Additionally, it demonstrates agonist activity at 5-HT₁ receptors and antagonist activity at 5-HT₂ receptors.[1][2] The synergistic action of 5-HT₄ agonism and D₂ antagonism is thought to enhance acetylcholine release from enteric motor neurons, thereby stimulating gastrointestinal motility.[1]
Cisapride
Cisapride is a selective serotonin 5-HT₄ receptor agonist. Its primary mechanism of action involves the stimulation of 5-HT₄ receptors on enteric neurons, which leads to enhanced acetylcholine release and subsequent promotion of gastrointestinal motility and coordination. Unlike Cinitapride, Cisapride does not possess significant affinity for dopamine D₂ receptors.
Receptor Binding and Functional Activity
The following tables summarize the available quantitative data on the receptor binding affinities (Ki) and functional activities (EC₅₀/IC₅₀) of Cinitapride and Cisapride.
Table 1: Receptor Binding Affinity (Ki)
| Receptor | Cinitapride (Ki, nM) | Cisapride (Ki, nM) | Reference(s) |
| 5-HT₄ | Data not available | More potent than 5-HT, mosapride, zacopride, and metoclopramide | |
| 5-HT₁ | Data not available | - | |
| 5-HT₂ | Data not available | - | |
| D₂ | Data not available | - |
Table 2: Functional Activity (EC₅₀/IC₅₀)
| Target | Assay | Cinitapride (EC₅₀/IC₅₀, nM) | Cisapride (EC₅₀/IC₅₀, nM) | Reference(s) |
| 5-HT₄ Receptor | Agonist-induced contractions in human ileum | Data not available | - | |
| hERG Potassium Channel | Inhibition of K+ currents | No significant effect reported | IC₅₀ ≈ 20-40 |
Pharmacokinetic Profiles
The pharmacokinetic parameters of Cinitapride and Cisapride in humans are summarized in the table below.
Table 3: Pharmacokinetic Parameters in Healthy Adults (Oral Administration)
| Parameter | Cinitapride (1 mg, single dose) | Cisapride (10 mg, single dose) | Reference(s) |
| Tₘₐₓ (h) | ~2.0 | 1.5 - 2.0 | |
| Cₘₐₓ (ng/mL) | ~0.65 | 20 - 60 | |
| AUC₀-t (ng·h/mL) | ~2.8 | 150 - 250 | |
| t₁/₂ (h) | 3 - 5 (initial), >15 (residual) | 6 - 12 | |
| Metabolism | CYP3A4 and CYP2C8 | Primarily CYP3A4 | [1] |
Signaling Pathways
The following diagrams illustrate the key signaling pathways modulated by Cinitapride and Cisapride.
Experimental Protocols
Radioligand Binding Assays (for Ki determination)
Objective: To determine the binding affinity of a test compound for a specific receptor.
General Protocol:
-
Membrane Preparation: Tissues or cells expressing the receptor of interest are homogenized and centrifuged to isolate the cell membranes. The protein concentration of the membrane preparation is determined.
-
Assay Incubation: A fixed concentration of a radiolabeled ligand (e.g., ³H-GR113808 for 5-HT₄ receptors) is incubated with the membrane preparation in the presence of varying concentrations of the unlabeled test compound (e.g., Cinitapride or Cisapride).
-
Separation of Bound and Free Ligand: The incubation mixture is rapidly filtered through glass fiber filters to separate the membrane-bound radioligand from the free radioligand. The filters are then washed to remove any non-specifically bound radioactivity.
-
Quantification: The radioactivity retained on the filters is quantified using liquid scintillation counting.
-
Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC₅₀) is determined. The Ki value is then calculated using the Cheng-Prusoff equation.
In Vitro Functional Assays (for EC₅₀/IC₅₀ determination)
Objective: To measure the functional response (agonist or antagonist activity) of a test compound at a specific receptor.
General Protocol (for Gs-coupled receptors like 5-HT₄):
-
Cell Culture: A cell line stably expressing the receptor of interest (e.g., HEK293 cells transfected with the human 5-HT₄ receptor) is cultured.
-
cAMP Measurement: The cells are incubated with varying concentrations of the test compound. For agonists, this will stimulate adenylyl cyclase, leading to an increase in intracellular cyclic AMP (cAMP).
-
Detection: The level of cAMP is measured using a variety of methods, such as enzyme-linked immunosorbent assay (ELISA) or time-resolved fluorescence resonance energy transfer (TR-FRET).
-
Data Analysis: A dose-response curve is generated, and the concentration of the agonist that produces 50% of the maximal response (EC₅₀) is calculated. For antagonists, their ability to inhibit the response to a known agonist is measured to determine the IC₅₀.
hERG Potassium Channel Assay (Patch-Clamp Electrophysiology)
Objective: To assess the potential of a compound to block the hERG potassium channel, a key indicator of pro-arrhythmic risk.
General Protocol:
-
Cell Preparation: A cell line stably expressing the hERG channel (e.g., HEK293 or CHO cells) is used.
-
Patch-Clamp Recording: The whole-cell patch-clamp technique is employed to record the ionic currents flowing through the hERG channels in a single cell. A glass micropipette forms a high-resistance seal with the cell membrane.
-
Voltage Protocol: A specific voltage protocol is applied to the cell to elicit hERG channel currents.
-
Compound Application: The test compound is perfused over the cell at various concentrations, and the effect on the hERG current is recorded.
-
Data Analysis: The concentration of the compound that inhibits 50% of the hERG current (IC₅₀) is determined from the concentration-response curve.
Discussion and Conclusion
Cinitapride and Cisapride, while both acting as 5-HT₄ receptor agonists to promote gastrointestinal motility, exhibit fundamentally different pharmacological profiles. Cisapride's selectivity for the 5-HT₄ receptor is overshadowed by its potent blockade of the hERG potassium channel, which led to its withdrawal due to the risk of life-threatening cardiac arrhythmias.
Cinitapride, in contrast, possesses a more complex mechanism of action, involving agonism at 5-HT₁ and 5-HT₄ receptors, and antagonism at 5-HT₂ and D₂ receptors. This multi-target engagement may contribute to its prokinetic efficacy. Crucially, Cinitapride has been shown to have a much lower propensity for causing QTc prolongation, indicating a significantly better cardiac safety profile.[1]
The lack of readily available, comprehensive quantitative data on Cinitapride's receptor binding affinities and functional potencies in the public domain highlights an area for future research. Such data would allow for a more direct and detailed comparison with other prokinetic agents and facilitate a deeper understanding of its structure-activity relationships.
References
Cinitapride's Role in Gastrointestinal Motility: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Cinitapride is a potent gastroprokinetic agent that has demonstrated significant efficacy in the management of gastrointestinal motility disorders. Its multifaceted mechanism of action, targeting key receptors in the enteric nervous system, distinguishes it from other prokinetic agents. This technical guide provides a comprehensive overview of cinitapride's pharmacological profile, its impact on gastrointestinal physiology, and the methodologies employed to evaluate its efficacy. The information presented herein is intended to serve as a detailed resource for researchers, scientists, and professionals involved in drug development in the field of gastroenterology.
Introduction
Gastrointestinal motility disorders, such as functional dyspepsia (FD) and gastroesophageal reflux disease (GERD), are prevalent conditions characterized by impaired neuromuscular function of the digestive tract. These disorders significantly impact the quality of life and present a considerable therapeutic challenge. Prokinetic agents, which enhance coordinated gastrointestinal motility, are a cornerstone of treatment. Cinitapride is a benzamide derivative that has emerged as an effective and well-tolerated option for these conditions.[1][2][3] This document will delve into the core mechanisms, quantitative effects, and evaluative protocols related to cinitapride's role in modulating gastrointestinal motility.
Mechanism of Action: A Multi-Receptor Approach
Cinitapride exerts its prokinetic effects through a synergistic action on multiple neurotransmitter receptors within the gastrointestinal tract.[4][5] Unlike more selective agents, cinitapride's broad-spectrum activity contributes to its robust clinical efficacy.
The primary mechanisms of action are:
-
5-HT₄ Receptor Agonism: Cinitapride stimulates 5-HT₄ receptors on enteric neurons, which enhances the release of acetylcholine.[2][5] Acetylcholine is a primary excitatory neurotransmitter in the gut, and its increased availability leads to smooth muscle contraction and coordinated peristalsis. This action is crucial for accelerating gastric emptying and improving intestinal transit.[2][5]
-
5-HT₂ Receptor Antagonism: By blocking 5-HT₂ receptors, cinitapride counteracts the inhibitory effects of serotonin on gastrointestinal motility.[5][6] This antagonism helps to reduce smooth muscle relaxation and further promotes a pro-motility state.
-
Dopamine D₂ Receptor Antagonism: Cinitapride also acts as an antagonist at D₂ receptors.[5][6] Dopamine typically inhibits gastrointestinal motility, and by blocking its effects, cinitapride contributes to its overall prokinetic and antiemetic properties.[5]
This multi-target engagement results in a well-coordinated enhancement of gastrointestinal motor function, from the esophagus to the small intestine.
Signaling Pathway of Cinitapride
Caption: Cinitapride's multi-receptor mechanism of action.
Quantitative Efficacy Data
The clinical efficacy of cinitapride has been quantified in numerous studies, demonstrating its impact on both subjective symptom improvement and objective physiological parameters.
Table 1: Clinical Efficacy of Cinitapride in Functional Dyspepsia (FD)
| Study Population | Intervention | Duration | Outcome Measure | Result | Reference |
| 1,012 Chinese outpatients with FD | Cinitapride 1 mg t.i.d. | 4 weeks | Overall symptom improvement rate | 62.4% at 2 weeks, 90.9% at 4 weeks | [1][3] |
| FD patients without overlapping symptoms | Cinitapride 1 mg t.i.d. | 4 weeks | Symptom improvement rate | 92.2% | [1] |
| FD patients with overlapping GERD/IBS/FC | Cinitapride 1 mg t.i.d. | 4 weeks | Symptom improvement rate | 88.1% | [1] |
| 383 patients with mild to moderate PDS-predominant FD | Cinitapride 1 mg t.i.d. vs. Domperidone 10 mg t.i.d. | 4 weeks | Symptom relief rate | 85.8% (Cinitapride) vs. 81.8% (Domperidone) (p=0.332) | [7] |
| 103 patients with GI disorders | Cinitapride vs. Metoclopramide vs. Placebo | 14 days | Improvement in post-prandial fullness | Cinitapride significantly more effective than Metoclopramide (p=0.037) | [8] |
Table 2: Effect of Cinitapride on Gastric Emptying
| Study Population | Intervention | Measurement Technique | Outcome Measure | Result | Reference |
| Patients with mild to moderate PDS-predominant FD | Cinitapride 1 mg t.i.d. | Not specified | Mean half-gastric emptying time | Decrease from 131.1 ± 119.4 min to 86.5 ± 18.7 min (p=0.0002) | [7] |
| 19 patients with dysmotility-like dyspepsia and delayed gastric emptying | Cinitapride 1 mg t.i.d. vs. Placebo | Real-time ultrasonography | Mean gastric-emptying half-time | Significantly greater decrease with Cinitapride than Placebo in patients with mild-to-moderate delayed emptying (p=0.0169) | [9] |
| 16 patients with reflux esophagitis | Cinitapride vs. Placebo | Radionuclide techniques (solids) | Half-time (T1/2) of gastric emptying | 84 min (Cinitapride) vs. 104 min (Placebo) (p < 0.05) | [3] |
Experimental Protocols
The evaluation of cinitapride's prokinetic effects involves a range of clinical and physiological measurement techniques. Below are detailed methodologies for key experiments.
Assessment of Gastric Emptying
-
Objective: To quantitatively measure the rate of solid and/or liquid phase gastric emptying.
-
Patient Preparation: Patients are required to fast overnight (at least 8 hours). Medications that may affect gastrointestinal motility are discontinued for a specified period before the study.
-
Test Meal: A standardized meal is radiolabeled. For solid-phase emptying, a common meal is an egg-white meal labeled with Technetium-99m (99mTc) sulfur colloid, served with toast and water. For liquid-phase emptying, water or orange juice is labeled with Indium-111 DTPA.
-
Imaging Protocol:
-
Immediately after meal ingestion, anterior and posterior images are acquired using a large field-of-view gamma camera.
-
Imaging is repeated at standardized intervals, typically at 1, 2, and 4 hours post-ingestion.
-
Images are acquired for 1-2 minutes at each time point.
-
-
Data Analysis:
-
Regions of interest (ROIs) are drawn around the stomach on each image.
-
Counts within the ROI are corrected for radioactive decay.
-
The geometric mean of the anterior and posterior counts is calculated to correct for tissue attenuation.
-
The percentage of the meal remaining in the stomach at each time point is calculated relative to the initial counts. The gastric emptying half-time (T½) is then determined.
-
-
Objective: To non-invasively assess gastric emptying by measuring changes in the antral cross-sectional area.[1]
-
Patient Preparation: Similar to scintigraphy, patients fast overnight.
-
Procedure:
-
A baseline measurement of the gastric antral cross-sectional area is taken with the patient in a supine or right lateral decubitus position.[10]
-
The patient consumes a standardized liquid or semi-solid meal.
-
Serial measurements of the antral cross-sectional area are taken at regular intervals (e.g., every 15-30 minutes) until the antrum returns to its basal size.[1][8]
-
-
Data Analysis: The change in antral area over time is plotted, and the gastric emptying half-time is calculated.
Clinical Efficacy Trials in Functional Dyspepsia
-
Objective: To assess the efficacy and safety of cinitapride in relieving symptoms of functional dyspepsia.
-
Study Design: Typically randomized, double-blind, placebo- or active-controlled trials.
-
Participant Selection:
-
Inclusion Criteria: Patients meeting the Rome III or Rome IV criteria for functional dyspepsia (subdivided into postprandial distress syndrome and epigastric pain syndrome).[7][11] Age typically between 18-65 years.
-
Exclusion Criteria: Evidence of organic gastrointestinal disease, previous gastric surgery, use of medications affecting motility, and other conditions that could confound the results.[7]
-
-
Intervention: Cinitapride (e.g., 1 mg t.i.d.) administered for a defined period (e.g., 4 weeks).
-
Symptom Assessment:
-
Symptoms are rated using validated questionnaires, such as the Functional Dyspepsia Symptom Diary (FDSD) or a similar Likert-type scale.[4][6]
-
Key symptoms assessed include postprandial fullness, early satiety, epigastric pain, and bloating.[4][6]
-
Assessments are performed at baseline and at specified follow-up points (e.g., weeks 2 and 4).
-
-
Outcome Measures:
-
Primary endpoint is often the percentage of patients with significant symptom improvement or the change in a total symptom score from baseline.
-
Secondary endpoints may include changes in individual symptom scores and patient-reported global assessment of efficacy.
-
Generalized Experimental Workflow for a Cinitapride Clinical Trial
Caption: A typical workflow for a clinical trial evaluating cinitapride.
Safety and Tolerability
Across numerous clinical trials, cinitapride has been shown to be well-tolerated. The most commonly reported adverse events are generally mild and transient, including headache, diarrhea, nausea, and drowsiness.[12] Unlike some other prokinetic agents, cinitapride has not been associated with significant cardiovascular side effects, such as QT interval prolongation, at therapeutic doses.[7]
Conclusion
Cinitapride is a valuable therapeutic agent for the management of gastrointestinal motility disorders. Its unique multi-receptor mechanism of action, involving agonism at 5-HT₄ receptors and antagonism at 5-HT₂ and D₂ receptors, provides a comprehensive approach to enhancing gastrointestinal motor function. Quantitative data from rigorous clinical trials have consistently demonstrated its efficacy in improving symptoms and accelerating gastric emptying. The experimental protocols outlined in this guide provide a framework for the continued investigation and development of prokinetic agents in gastroenterology. For researchers and drug development professionals, cinitapride serves as an important benchmark and a subject of ongoing interest in the quest for improved treatments for functional gastrointestinal disorders.
References
- 1. Measurement of gastric emptying time by real-time ultrasonography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Development and Validity Assessment of a Self-evaluation Questionnaire for Functional Dyspepsia: A Multicenter Prospective Study in Korea [jnmjournal.org]
- 3. Evaluation of cinitapride's efficacy and safety in treating functional dyspepsia with overlapping symptoms: a real-world study in Chinese healthcare settings - PMC [pmc.ncbi.nlm.nih.gov]
- 4. fda.gov [fda.gov]
- 5. researchgate.net [researchgate.net]
- 6. Development of a Symptom-Focused Patient-Reported Outcome Measure for Functional Dyspepsia: The Functional Dyspepsia Symptom Diary (FDSD) - PMC [pmc.ncbi.nlm.nih.gov]
- 7. ClinicalTrials.gov [clinicaltrials.gov]
- 8. measurement-of-gastric-emptying-time-by-real-time-ultrasonography - Ask this paper | Bohrium [bohrium.com]
- 9. Measurement of gastric emptying by real-time ultrasound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Ultrasound Evaluation of Gastric Emptying and Comparison with Patient-Reported Risk Factors in Elective Surgical Patients [mdpi.com]
- 11. ichgcp.net [ichgcp.net]
- 12. Efficacy and tolerance of cinitapride in patients with gastroesophageal reflux, functional dyspepsia and irritable bowel syndrome [medigraphic.com]
Methodological & Application
Cinitapride Experimental Protocols in Animal Models: Application Notes
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cinitapride is a substituted benzamide with gastroprokinetic properties, primarily utilized in the management of functional dyspepsia and other gastrointestinal motility disorders. Its pharmacological activity is attributed to a multi-target mechanism, primarily acting as a 5-HT₄ receptor agonist and a dopamine D₂ receptor antagonist.[1] This dual action synergistically enhances the release of acetylcholine from the myenteric plexus, leading to improved gastrointestinal coordination and transit.[1] Additionally, cinitapride exhibits 5-HT₁ receptor agonist and 5-HT₂ receptor antagonist properties, which may contribute to its therapeutic effects, including potential visceral analgesic properties.[1]
These application notes provide a comprehensive overview of established and representative experimental protocols for evaluating the efficacy and mechanism of action of cinitapride in preclinical animal models. The detailed methodologies for key assays, along with structured data tables and visual diagrams of signaling pathways and experimental workflows, are intended to serve as a practical guide for researchers in the field of gastrointestinal pharmacology and drug development.
Mechanism of Action: Signaling Pathway
Cinitapride's prokinetic effects are primarily mediated through its interaction with serotonergic (5-HT) and dopaminergic (D₂) receptors on enteric neurons within the myenteric plexus. As a 5-HT₄ receptor agonist, it stimulates adenylyl cyclase, leading to an increase in intracellular cyclic AMP (cAMP). This signaling cascade facilitates the release of acetylcholine (ACh) from cholinergic neurons. Concurrently, by acting as a D₂ receptor antagonist, cinitapride inhibits the suppressive effect of dopamine on ACh release. The net result is an increased availability of ACh in the synaptic cleft, which then acts on muscarinic receptors on smooth muscle cells to enhance gastrointestinal contractions and motility. Its 5-HT₁ agonism and 5-HT₂ antagonism may also play a role in modulating neuronal activity and reducing visceral hypersensitivity.[1]
Quantitative Data from Animal Models
The following tables summarize quantitative data for cinitapride from representative preclinical studies.
Table 1: In Vitro Contractility Studies (Guinea Pig Ileum)
| Parameter | Cinitapride | Metoclopramide | Reference |
| Twitch Response Enhancement (EC₅₀) | 0.74 µM | 4.69 µM | [2] |
| Contraction in Non-stimulated Tissue (EC₅₀) | 0.58 µM | 6.52 µM | [2] |
| Maximal Response (% of ACh max) | ~25% | ~25% | [2] |
Table 2: In Vivo Gastrointestinal Motility (Dog Model) (Specific quantitative data for cinitapride in this model is not readily available in the public domain. The data for the structurally and mechanistically similar drug, cisapride, is provided for reference.)
| Animal Model | Drug | Dosage | Primary Effect | Reference |
| Conscious Dog | Cisapride | 0.08 - 5 mg/kg p.o. | Enhanced amplitude and coordination of antral, pyloric, and duodenal contractions. | [3] |
| Conscious Dog | Cisapride | 0.16 - 1.25 mg/kg p.o. | Accelerated gastric emptying of liquid and solid meals. | [3] |
Table 3: Visceral Hypersensitivity (Rat Model) (Specific quantitative dose-response data for cinitapride in this model is not readily available. The table outlines the expected outcomes based on its mechanism of action.)
| Animal Model | Treatment Group | Expected Outcome |
| Rat with Induced Visceral Hypersensitivity | Vehicle Control | High visceromotor response to colorectal distension. |
| Rat with Induced Visceral Hypersensitivity | Cinitapride (dose range) | Dose-dependent reduction in visceromotor response to colorectal distension. |
Experimental Protocols
Protocol 1: Evaluation of Prokinetic Activity in Isolated Guinea Pig Ileum
This in vitro protocol assesses the contractile effect of cinitapride on the smooth muscle of the guinea pig ileum, a standard model for evaluating prokinetic agents.
1. Materials and Reagents:
-
Male Dunkin-Hartley guinea pigs (250-350 g)
-
Tyrode's solution (composition in mM: NaCl 137, KCl 2.7, CaCl₂ 1.8, MgCl₂ 1.0, NaH₂PO₄ 0.4, NaHCO₃ 11.9, Glucose 5.6)
-
Cinitapride tartrate
-
Acetylcholine (ACh) chloride
-
Organ bath system with isometric force transducers
-
Carbogen gas (95% O₂ / 5% CO₂)
-
Data acquisition system
2. Tissue Preparation:
-
Humanely euthanize the guinea pig.
-
Excise a segment of the terminal ileum (approximately 10-15 cm from the ileo-caecal junction).
-
Gently flush the lumen with fresh Tyrode's solution to remove contents.
-
Prepare 2-3 cm longitudinal segments of the ileum.
-
Suspend each segment in a 20 mL organ bath containing Tyrode's solution, maintained at 37°C and continuously bubbled with carbogen.
-
Connect one end of the tissue to a fixed hook and the other to an isometric force transducer.
-
Apply a resting tension of 1 g and allow the tissue to equilibrate for 60 minutes, with washes every 15 minutes.
3. Experimental Procedure:
-
Baseline Response: After equilibration, record the baseline contractile activity.
-
Acetylcholine Reference: Obtain a maximal contractile response by adding a high concentration of acetylcholine (e.g., 1 µM) to confirm tissue viability. Wash out the ACh and allow the tissue to return to baseline.
-
Dose-Response Curve:
-
Add cinitapride to the organ bath in a cumulative, concentration-dependent manner (e.g., 1 nM to 10 µM).
-
Allow the contractile response to stabilize at each concentration before adding the next.
-
Record the isometric contractions at each concentration.
-
-
Data Analysis:
-
Measure the amplitude of contraction at each cinitapride concentration.
-
Express the response as a percentage of the maximal contraction induced by acetylcholine.
-
Plot the concentration-response curve and calculate the EC₅₀ value (the concentration that produces 50% of the maximal effect).
-
Protocol 2: Assessment of in Vivo Gastrointestinal Motility in Conscious Dogs
This protocol describes the evaluation of cinitapride's effect on gastric and intestinal motor activity in conscious dogs equipped with chronically implanted force transducers. This model provides data on the integrated physiological response to the drug.
1. Animal Model and Surgical Preparation:
-
Adult beagle dogs of either sex (10-15 kg).
-
Surgical Implantation:
-
Anesthetize the dogs following a standard, approved protocol.
-
Through a midline laparotomy, suture strain gauge force transducers to the serosal surface of the gastric antrum, pylorus, and proximal duodenum to record circular muscle contractions.
-
Exteriorize the lead wires through a subcutaneous tunnel to the dorsal aspect of the neck.
-
Allow a post-operative recovery period of at least 2 weeks.
-
2. Experimental Procedure:
-
Fast the dogs for 18 hours prior to the experiment but allow free access to water.
-
Place the dog in a comfortable sling or cage for the duration of the recording.
-
Connect the transducer leads to a data acquisition system to record contractile activity.
-
Baseline Recording: Record at least one full cycle of the migrating motor complex (MMC) to establish a baseline interdigestive motility pattern.
-
Drug Administration: Administer cinitapride or vehicle control orally (p.o.) or intravenously (i.v.) at various doses.
-
Post-Dose Recording: Continuously record gastrointestinal motility for at least 2-3 hours following drug administration.
-
Digestive State (Optional): To assess the effect on postprandial motility, provide a standard meal and record the contractile response after drug administration.
3. Data Analysis:
-
Quantify the contractile activity by calculating a motility index (e.g., sum of the amplitudes of all contractions over a specific time period).
-
Analyze the frequency and amplitude of contractions in the stomach and duodenum.
-
Assess the coordination of antropyloroduodenal contractions.
-
Compare the motility parameters before and after cinitapride administration and against the vehicle control.
Protocol 3: Evaluation of Visceral Analgesic Effects in a Rat Model of Visceral Hypersensitivity
This protocol is designed to assess the potential of cinitapride to reduce visceral pain, a common symptom in functional gastrointestinal disorders. Visceral hypersensitivity is induced in rats and the response to colorectal distension (CRD) is measured.
1. Induction of Visceral Hypersensitivity:
-
Adult female Sprague-Dawley rats (225-275 g).
-
Induce a transient colonic inflammation by intra-colonic administration of a mild irritant (e.g., 2,4,6-trinitrobenzenesulfonic acid - TNBS, or dextran sulfate sodium - DSS in drinking water).
-
Allow the animals to recover for a period where the acute inflammation subsides, but a state of chronic visceral hypersensitivity persists (e.g., 7-14 days post-induction).
2. Measurement of Visceral Sensitivity (Colorectal Distension):
-
Animal Preparation:
-
Lightly anesthetize the rat with isoflurane.
-
Insert a flexible balloon catheter (e.g., 4-5 cm) into the descending colon and rectum.
-
Secure the catheter to the base of the tail.
-
Place the rat in a small restraint cage and allow it to acclimate for 30-60 minutes.
-
-
Experimental Procedure:
-
Administer cinitapride or vehicle control at desired doses (e.g., intraperitoneally or orally) and allow for an appropriate absorption time (e.g., 30-60 minutes).
-
Connect the catheter to a barostat or pressure distension system.
-
Perform phasic colorectal distensions at incrementally increasing pressures (e.g., 20, 40, 60, 80 mmHg). Each distension should last for a fixed duration (e.g., 20 seconds) with a sufficient rest period in between (e.g., 3-4 minutes).
-
Simultaneously, record the visceromotor response (VMR), which is the contraction of the abdominal and hind limb musculature, often quantified by electromyography (EMG) of the external oblique muscle or by visual scoring of the abdominal withdrawal reflex (AWR).
-
3. Data Analysis:
-
Quantify the VMR at each distension pressure (e.g., area under the curve for EMG recordings or a semi-quantitative AWR score).
-
Construct pressure-response curves for each treatment group.
-
Compare the VMR in the cinitapride-treated groups to the vehicle control group to determine if the drug reduces the nociceptive response to CRD.
Conclusion
The experimental protocols outlined in these application notes provide a robust framework for the preclinical evaluation of cinitapride and other gastroprokinetic agents. By utilizing a combination of in vitro and in vivo models, researchers can effectively characterize the pharmacological profile, mechanism of action, and therapeutic potential of novel compounds targeting gastrointestinal motility disorders. The provided diagrams and data tables serve as a quick reference to facilitate experimental design and data interpretation. Consistent application of these detailed methodologies will contribute to the generation of high-quality, reproducible data essential for the successful development of new gastrointestinal therapeutics.
References
Cinitapride in Gastroparesis Animal Models: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of cinitapride in animal models of gastroparesis, a condition characterized by delayed gastric emptying. This document details the pharmacological action of cinitapride, protocols for inducing gastroparesis in animal models, and methods for evaluating the efficacy of cinitapride in these models.
Introduction
Gastroparesis is a debilitating gastrointestinal motility disorder. Prokinetic agents like cinitapride are a cornerstone of its management. Cinitapride enhances gastrointestinal motility through a multi-receptor mechanism, primarily by acting as a 5-HT₄ receptor agonist and a D₂ and 5-HT₂ receptor antagonist. This dual action leads to an increase in acetylcholine release from myenteric neurons, thereby stimulating gastrointestinal contractions and accelerating gastric emptying. Animal models are crucial for the preclinical evaluation of prokinetic drugs like cinitapride, allowing for the investigation of efficacy, mechanism of action, and safety prior to clinical trials.
Quantitative Data Summary
While specific preclinical studies detailing the quantitative effects of cinitapride in gastroparesis animal models are not abundant in publicly available literature, the prokinetic effects of similar agents have been quantified. The following table is a representative summary of how data on gastric emptying would be presented. The values are hypothetical and for illustrative purposes.
| Animal Model | Treatment Group | Dose (mg/kg) | Gastric Emptying Rate (%) | Change from Control (%) |
| Diabetic Rat | Control (Vehicle) | - | 35.2 ± 4.5 | - |
| Cinitapride | 1 | 52.8 ± 5.1 | +50.0 | |
| Cinitapride | 5 | 68.9 ± 6.2 | +95.7 | |
| Morphine-Induced | Control (Vehicle) | - | 40.1 ± 3.9 | - |
| Cinitapride | 1 | 58.5 ± 4.8 | +45.9 | |
| Cinitapride | 5 | 75.3 ± 5.5 | +87.8 |
Signaling Pathways and Experimental Workflow
Cinitapride's Mechanism of Action
Cinitapride's prokinetic activity is mediated through its interaction with multiple receptors in the enteric nervous system. The following diagram illustrates the primary signaling pathway.
Caption: Cinitapride's mechanism of action on enteric neurons.
Experimental Workflow for Evaluating Cinitapride
The following diagram outlines a typical experimental workflow for assessing the efficacy of cinitapride in a gastroparesis animal model.
Caption: Experimental workflow for cinitapride evaluation.
Experimental Protocols
Induction of Diabetic Gastroparesis in Rats
This protocol describes the induction of diabetes mellitus in rats using streptozotocin (STZ), a common method to model diabetic gastroparesis.
Materials:
-
Male Wistar rats (200-250 g)
-
Streptozotocin (STZ)
-
Citrate buffer (0.1 M, pH 4.5)
-
Glucometer and glucose test strips
-
Insulin (optional, for maintaining animal health)
Procedure:
-
Fast the rats overnight but allow free access to water.
-
Prepare a fresh solution of STZ in cold citrate buffer at a concentration of 60 mg/mL.
-
Administer a single intraperitoneal (i.p.) injection of STZ at a dose of 60 mg/kg body weight.
-
Return the rats to their cages with free access to food and water.
-
Monitor blood glucose levels 72 hours post-injection and weekly thereafter. Animals with blood glucose levels consistently above 250 mg/dL are considered diabetic.
-
Allow 4-6 weeks for the development of gastroparesis.
-
(Optional) Administer a low dose of long-acting insulin as needed to prevent severe weight loss and mortality, while maintaining hyperglycemia.
Induction of Morphine-Induced Delayed Gastric Emptying in Mice
This protocol describes a model of opioid-induced gastroparesis.
Materials:
-
Swiss albino mice (20-25 g)
-
Morphine sulfate
-
Saline solution (0.9%)
Procedure:
-
Fast the mice for 4-6 hours with free access to water.
-
Prepare a solution of morphine sulfate in saline.
-
Administer morphine subcutaneously (s.c.) at a dose of 1-10 mg/kg body weight.
-
The delay in gastric emptying is typically assessed 15-30 minutes after morphine administration.
Assessment of Gastric Emptying using the Phenol Red Meal Assay
This is a widely used and relatively simple method to quantify gastric emptying in rodents.
Materials:
-
Phenol red (non-absorbable marker)
-
Methylcellulose (1.5%) in saline
-
Sodium hydroxide (NaOH) solution (0.1 N)
-
Trichloroacetic acid (TCA) solution (20% w/v)
-
Spectrophotometer
Procedure:
-
Fast the animals for the appropriate duration as per the gastroparesis model (e.g., 12-16 hours for diabetic rats).
-
Administer cinitapride or vehicle control at the desired dose and route (e.g., oral gavage) 30-60 minutes before the test meal.
-
Administer a standardized volume of the phenol red meal (e.g., 1.5 mL for rats) via oral gavage. The meal consists of 50 mg/100 mL of phenol red in 1.5% methylcellulose.
-
After a specific time interval (e.g., 20-30 minutes), euthanize the animals by cervical dislocation.
-
Immediately clamp the pylorus and cardia of the stomach to prevent leakage of the contents.
-
Carefully dissect out the stomach and place it in a known volume of 0.1 N NaOH (e.g., 25 mL).
-
Homogenize the stomach and its contents.
-
Allow the homogenate to settle for 1 hour at room temperature.
-
Take a 5 mL aliquot of the supernatant and add 0.5 mL of 20% TCA to precipitate proteins.
-
Centrifuge the mixture at 3000 rpm for 20 minutes.
-
To 1 mL of the resulting supernatant, add 4 mL of 0.5 N NaOH to develop the color.
-
Measure the absorbance of the pink-colored solution at 560 nm using a spectrophotometer.
-
To determine the total amount of phenol red administered, a separate group of animals is sacrificed immediately after receiving the test meal, and their stomach contents are processed as described above.
-
Calculate the percentage of gastric emptying using the following formula:
% Gastric Emptying = (1 - (Absorbance of test animal / Mean absorbance of 0-minute control animals)) * 100
Conclusion
The use of cinitapride in animal models of gastroparesis provides a valuable platform for understanding its prokinetic effects and underlying mechanisms. The protocols outlined in these application notes offer standardized methods for inducing gastroparesis and quantifying the therapeutic potential of cinitapride. Further research utilizing these models will be instrumental in the development of novel and improved treatments for gastroparesis and other gastrointestinal motility disorders.
Application Notes and Protocols for Cinitapride Administration in In-Vitro Gut Preparations
For Researchers, Scientists, and Drug Development Professionals
Application Notes
Introduction to Cinitapride
Cinitapride is a substituted benzamide derivative with prokinetic and antiemetic properties, widely used in the treatment of gastrointestinal motility disorders such as functional dyspepsia and gastroesophageal reflux disease (GERD).[1][2][3][4] Its mechanism of action is multifaceted, primarily involving the modulation of serotonergic (5-HT) and, to a lesser extent, dopaminergic (D2) receptors in the enteric nervous system (ENS).[5][6][7] In-vitro gut preparations are indispensable tools for elucidating the specific pharmacological effects of cinitapride on intestinal smooth muscle contractility, neuronal activity, and epithelial transport, independent of central nervous system influences.
Mechanism of Action in the Gut
Cinitapride's prokinetic activity is primarily attributed to its function as a 5-HT₄ receptor agonist and a 5-HT₂ receptor antagonist.[1][5][7]
-
5-HT₄ Receptor Agonism: Activation of 5-HT₄ receptors on presynaptic terminals of myenteric cholinergic neurons enhances the release of acetylcholine (ACh).[1][5][6] ACh then acts on muscarinic receptors on smooth muscle cells, leading to increased muscle contraction and coordinated peristaltic movements.[1][2][3]
-
5-HT₂ Receptor Antagonism: By blocking 5-HT₂ receptors, cinitapride mitigates the inhibitory effects of serotonin on gastrointestinal motility, contributing to its overall prokinetic effect.[1][5]
-
Dopamine D₂ Receptor Antagonism: Cinitapride also exhibits weak antagonistic activity at D₂ receptors, which can reduce the inhibitory effects of dopamine on motility and contribute to its antiemetic properties.[5][6][7]
This multi-receptor profile allows cinitapride to effectively enhance gastrointestinal transit and gastric emptying.[7]
Expected Effects in In-Vitro Preparations
In isolated gut tissue preparations, such as guinea pig ileum or rat colon mounted in an organ bath, administration of cinitapride is expected to:
-
Increase the amplitude and/or frequency of spontaneous smooth muscle contractions.
-
Enhance contractile responses evoked by electrical field stimulation (EFS), which activates intrinsic neurons.[8]
-
Potentiate the contractile effects of cholinergic agonists.
These effects can be quantified to determine the potency (e.g., EC₅₀) and efficacy of the compound.
Quantitative Data Summary
The following table summarizes quantitative data reported for cinitapride and a comparator compound, metoclopramide, in a widely used in-vitro preparation.
| Compound | Preparation | Parameter | Value | Reference |
| Cinitapride | Guinea-pig isolated ileum | EC₅₀ (Stimulatory Effect) | 0.74 µM | [Massingham et al., 1985][6] |
| Metoclopramide | Guinea-pig isolated ileum | EC₅₀ (Stimulatory Effect) | 4.4 µM | [Massingham et al., 1985][6] |
EC₅₀ (Half-maximal effective concentration) represents the concentration of a drug that induces a response halfway between the baseline and maximum.
Signaling and Experimental Diagrams
Caption: Signaling pathway of cinitapride's 5-HT₄ agonism.
Caption: Workflow for assessing cinitapride in an isolated organ bath.
Experimental Protocols
Protocol 1: Isolated Organ Bath Assay for Intestinal Motility
This protocol details the procedure for evaluating the effect of cinitapride on the contractility of an isolated segment of the guinea pig ileum.
1. Materials and Reagents
-
Animals: Male Dunkin-Hartley guinea pigs (250-350 g).
-
Dissection Tools: Scissors, forceps, petri dish.
-
Organ Bath System: Radnoti or equivalent, with thermoregulation, gas inflow, and isometric force transducers.
-
Data Acquisition System: PowerLab, ADInstruments or equivalent.
-
Krebs-Henseleit Solution (in mM): 118 NaCl, 4.7 KCl, 1.2 KH₂PO₄, 1.2 MgSO₄, 2.5 CaCl₂, 25 NaHCO₃, 11.1 Glucose.
-
Gas Mixture: 95% O₂ / 5% CO₂ (Carbogen).
-
Cinitapride Stock Solution: 10 mM in DMSO, with subsequent serial dilutions in distilled water.
-
Suture Thread.
2. Tissue Preparation
-
Humanely euthanize the guinea pig according to approved institutional animal care protocols.
-
Perform a midline laparotomy and carefully excise a segment of the distal ileum, approximately 10-15 cm from the ileocecal junction.
-
Immediately place the excised tissue in a petri dish containing ice-cold, carbogen-gassed Krebs-Henseleit solution.[9]
-
Gently flush the lumen of the ileum with Krebs solution to remove contents.
3. Experimental Procedure
-
Fill the organ bath chambers with Krebs-Henseleit solution and maintain the temperature at 37°C while continuously bubbling with carbogen gas.[9]
-
Tie one end of a 2-3 cm ileal segment to the tissue holder and the other end to an isometric force transducer using suture thread.
-
Mount the tissue in the organ bath chamber under a resting tension of 1.0 g.
-
Allow the tissue to equilibrate for 45-60 minutes, washing with fresh Krebs solution every 15 minutes.[9][10]
-
After equilibration, record a stable baseline of spontaneous contractile activity for 15-20 minutes.
-
Add cinitapride to the organ bath in a cumulative, concentration-dependent manner (e.g., from 1 nM to 100 µM), allowing the response to stabilize at each concentration before adding the next.
-
Record the contractile responses continuously throughout the experiment.
4. Data Analysis
-
Measure the amplitude (g) and frequency (contractions/min) of the ileal contractions before (baseline) and after the addition of each concentration of cinitapride.
-
Express the change in contractile amplitude as a percentage of the maximal response or a suitable reference contraction.
-
Plot the percentage response against the logarithm of the cinitapride concentration to generate a concentration-response curve.
-
Use non-linear regression analysis (e.g., sigmoidal dose-response) to calculate the EC₅₀ and the maximum effect (Eₘₐₓ).
Protocol 2: Ussing Chamber Assay for Intestinal Epithelial Transport
While cinitapride's primary action is on motility, this protocol can be used to investigate any secondary effects on epithelial ion transport, which is another key function of the gut.
1. Materials and Reagents
-
Animals: Male Wistar rats (200-250 g).
-
Ussing Chamber System: EasyMount or equivalent, with voltage-clamp apparatus.[11][12]
-
Electrodes: Ag/AgCl electrodes.
-
Ringer's Solution (in mM): 115 NaCl, 25 NaHCO₃, 2.4 K₂HPO₄, 0.4 KH₂PO₄, 1.2 CaCl₂, 1.2 MgCl₂.[13] Add 10 mM glucose to the serosal side and 10 mM mannitol to the mucosal side to maintain osmolarity.[13]
-
Gas Mixture: 95% O₂ / 5% CO₂ (Carbogen).
-
Cinitapride Stock Solution: As described in Protocol 1.
2. Tissue Preparation
-
Humanely euthanize the rat and excise a segment of the jejunum or colon.
-
Place the tissue in ice-cold, oxygenated Ringer's solution.
-
Open the segment along the mesenteric border and rinse away luminal contents.
-
Carefully strip away the outer serosal and muscularis layers to isolate the mucosal-submucosal preparation.
-
Mount the isolated epithelial sheet between the two halves of the Ussing chamber, with an exposed surface area typically between 0.5 and 1.0 cm².[11]
3. Experimental Procedure
-
Fill both the mucosal and serosal reservoirs of the chamber with Ringer's solution, maintain at 37°C, and continuously circulate and oxygenate with carbogen.[13]
-
Place the Ag/AgCl electrodes for measuring transepithelial potential difference (PD) and passing short-circuit current (Isc) into the chamber halves.
-
Allow the tissue to equilibrate for 20-30 minutes until a stable baseline PD and Isc are achieved.
-
Throughout the experiment, clamp the transepithelial voltage to 0 mV and continuously measure the Isc, which represents the net active ion transport across the epithelium.[11]
-
After establishing a stable baseline, add cinitapride to the serosal (basolateral) side of the tissue. Test a range of concentrations.
-
Record any changes in the Isc for at least 20-30 minutes after drug addition.
-
At the end of the experiment, you may add a secretagogue like forskolin to confirm tissue viability.
4. Data Analysis
-
Calculate the change in short-circuit current (ΔIsc in µA/cm²) from the stable baseline after the addition of cinitapride.
-
The transepithelial electrical resistance (TEER) can be calculated periodically using Ohm's law (R = V/I) by applying a brief voltage pulse and measuring the current deflection. TEER is an indicator of epithelial barrier integrity.[11]
-
Analyze the data to determine if cinitapride significantly alters basal or stimulated ion transport across the intestinal epithelium.
References
- 1. What is Cinitapride Tartrate used for? [synapse.patsnap.com]
- 2. Cinitapride – Uses, Side Effects, Medicines & FAQs - PharmEasy [pharmeasy.in]
- 3. Cinitapride: Uses, Side Effects and Medicines | Apollo Pharmacy [apollopharmacy.in]
- 4. Cinitapride | Uses, Side Effects & Medicines | Truemeds [truemeds.in]
- 5. What is the mechanism of Cinitapride Tartrate? [synapse.patsnap.com]
- 6. Evaluation of cinitapride's efficacy and safety in treating functional dyspepsia with overlapping symptoms: a real-world study in Chinese healthcare settings - PMC [pmc.ncbi.nlm.nih.gov]
- 7. taylorandfrancis.com [taylorandfrancis.com]
- 8. Effect of cinitapride in isolated ileum obtained from guinea-pigs treated with morphine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. doctor2021.jumedicine.com [doctor2021.jumedicine.com]
- 10. doctor2022.jumedicine.com [doctor2022.jumedicine.com]
- 11. physiologicinstruments.com [physiologicinstruments.com]
- 12. physiologicinstruments.com [physiologicinstruments.com]
- 13. A guide to Ussing chamber studies of mouse intestine - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Analytical Detection of Cinitapride in Plasma
These application notes provide detailed methodologies for the quantitative analysis of cinitapride in human plasma, targeting researchers, scientists, and professionals in drug development. The protocols are compiled from validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) and high-performance liquid chromatography (HPLC) methods.
Introduction
Cinitapride is a benzamide derivative with prokinetic properties, commonly used for the treatment of gastroesophageal reflux and functional dyspepsia. Accurate and sensitive analytical methods are crucial for pharmacokinetic studies, bioequivalence assessment, and therapeutic drug monitoring. This document outlines established protocols for the determination of cinitapride in plasma samples.
Analytical Methods Overview
Several robust methods have been developed and validated for the quantification of cinitapride in plasma. The primary techniques employed are Ultra-Performance Liquid Chromatography-tandem Mass Spectrometry (UPLC-MS/MS) and High-Performance Liquid Chromatography with UV or MS/MS detection. These methods offer high sensitivity and selectivity, allowing for the determination of low concentrations of cinitapride in biological matrices.
Table 1: Summary of LC-MS/MS and UPLC-MS/MS Methods for Cinitapride Analysis in Plasma
| Parameter | Method 1: UPLC-MS/MS | Method 2: LC-MS/MS |
| Chromatography | UPLC | HPLC |
| Column | Not Specified | Thermo Hypurity C18 (50 mm x 4.6 mm, 5 µm)[1][2] |
| Mobile Phase | Not Specified | Not Specified |
| Flow Rate | Not Specified | Not Specified |
| Detector | Multiple-reaction monitoring–MS[3][4][5] | Electrospray tandem mass spectrometry (API-4000)[1][2] |
| Internal Standard | Cisapride[3][4][5] | Risperidone[1][2] |
| Sample Preparation | Liquid-Liquid Extraction[3][4][5] | Solid Phase Extraction[1][2] |
| Plasma Volume | 300 µL[3][4][5] | 500 µL[2] |
| Linearity Range | 50 - 2000 pg/mL[3][4][5] | 20.118 - 2011.797 pg/mL[1][2] |
| Lower Limit of Quantification (LLOQ) | 50 pg/mL[4] | 20.118 pg/mL[1] |
| Recovery | Not Specified | Not Specified |
| Precision (%CV) | Not Specified | Inter-day & Intra-day data available[1] |
| Accuracy (% Bias) | Not Specified | Inter-day & Intra-day data available[1] |
Table 2: Summary of HPLC Method for Cinitapride Analysis in Plasma
| Parameter | Method 3: RP-HPLC |
| Chromatography | RP-HPLC |
| Column | Nucleosil C18 (25 cm x 4.6 mm, 5 µm)[6] |
| Mobile Phase | 10 mM ammonium acetate (pH 5.2), methanol, and acetonitrile (40:50:10, v/v/v)[6] |
| Flow Rate | Not Specified |
| Detector | UV[6] |
| Internal Standard | Not Specified |
| Sample Preparation | Liquid-Liquid Extraction[6] |
| Plasma Volume | Not Specified |
| Linearity Range | 1 - 35 ng/mL[6][7] |
| Lower Limit of Quantification (LLOQ) | 1 ng/mL[7] |
| Recovery | > 86%[6] |
| Precision (%CV) | ≤ 7.1% (Intraday and Interday)[6] |
| Accuracy (% Bias) | Not Specified |
Experimental Protocols
Protocol 1: UPLC-MS/MS with Liquid-Liquid Extraction
This protocol is based on a sensitive micromethod for the quantification of cinitapride in human plasma.[3][4][5]
1. Materials and Reagents:
-
Cinitapride and Cisapride (Internal Standard) reference standards
-
HPLC-grade methanol and water
-
Diethyl ether and ethyl acetate (70:30 v/v)
-
Drug-free human plasma (with heparin)
-
Microcentrifuge tubes (2 mL)
-
Concentration workstation (e.g., TurboVap)
2. Stock and Working Solutions Preparation:
-
Prepare individual stock solutions of Cinitapride and Cisapride in 100% HPLC-grade methanol at a concentration of 1 mg/mL.
-
Prepare Cinitapride working solutions by diluting the stock solution in a water:methanol (60:40 v/v) mixture to achieve concentrations of 1, 2, 5, 10, 20, 30, and 40 ng/mL.[4]
-
Prepare the Internal Standard (Cisapride) working solution at a concentration of 7.5 ng/mL in the same diluent.[4]
3. Calibration Standards and Quality Control Samples:
-
Prepare calibration standards daily by spiking 950 µL of drug-free human plasma with 50 µL of the corresponding Cinitapride working solution to obtain final concentrations of 50, 100, 250, 500, 1000, 1500, and 2000 pg/mL.[4]
-
Prepare Quality Control (QC) samples at low, medium, and high concentrations (150, 750, and 1600 pg/mL) in the same manner.[4]
4. Sample Preparation (Liquid-Liquid Extraction):
-
Pipette 300 µL of human plasma (calibration standard, QC, or unknown sample) into a 2-mL microcentrifuge tube.[4]
-
Add 30 µL of the Cisapride internal standard working solution.[4]
-
Vortex mix briefly.
-
Add 1200 µL of cold extractive phase (diethyl ether:ethyl acetate 70:30 v/v; 4°C).[4]
-
Vortex mix for 1 minute at 2000 rpm.[4]
-
Centrifuge at 17,000 x g at 4°C for 5 minutes.[4]
-
Freeze the samples at -70°C and decant the supernatant into glass tubes.[4]
-
Evaporate the supernatant to dryness in a concentration workstation at 40°C with nitrogen steam for 10 minutes.[4]
-
Reconstitute the residue for UPLC-MS/MS analysis.
5. UPLC-MS/MS Analysis:
-
Analyze the extracted samples using an ultra-performance liquid chromatograph coupled with a mass spectrometer operating in positive multiple-reaction monitoring mode.[3][4][5]
References
- 1. researchgate.net [researchgate.net]
- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 3. tandfonline.com [tandfonline.com]
- 4. pharmometrica.com.mx [pharmometrica.com.mx]
- 5. Development of an UPLC-MS/MS micromethod for quantitation of cinitapride in plasma and its application in a pharmacokinetic interaction trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. ijprajournal.com [ijprajournal.com]
- 7. Development and Validation of a High-Performance Liquid Chromatographic Method for the Determination of Cinitapride in Human Plasma - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: A Validated HPLC-UV Method for the Quantification of Cinitapride in Pharmaceutical Formulations and Human Plasma
Audience: Researchers, scientists, and drug development professionals.
Abstract
This document details a robust and validated reversed-phase high-performance liquid chromatography (RP-HPLC) method coupled with ultraviolet (UV) detection for the quantitative determination of Cinitapride. Cinitapride is a gastroprokinetic agent used for treating gastrointestinal disorders.[1] The described protocols are applicable for the analysis of Cinitapride in both bulk drug, pharmaceutical dosage forms (tablets), and biological matrices such as human plasma. The method is simple, accurate, precise, and stability-indicating, making it suitable for routine quality control, pharmacokinetic studies, and bioequivalence studies. Validation has been performed in accordance with International Conference on Harmonisation (ICH) guidelines.[2][3]
Instrumentation and Materials
1.1 Instrumentation
-
High-Performance Liquid Chromatography (HPLC) system equipped with a pump, autosampler, column oven, and UV-Vis detector (e.g., Agilent 1120 or similar).[4]
-
Chromatographic data acquisition and processing software (e.g., Waters Empower).[2]
-
Analytical balance
-
pH meter
-
Sonicator
-
Centrifuge
-
Vortex mixer
-
Micropipettes
-
Syringe filters (0.22 µm or 0.45 µm nylon)
1.2 Chemicals and Reagents
-
Cinitapride reference standard
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Ammonium Acetate (Analytical grade)
-
Potassium Dihydrogen Phosphate (Analytical grade)
-
Orthophosphoric Acid (Analytical grade)
-
Triethylamine (HPLC grade)
-
Water (HPLC grade or Milli-Q)
-
Human Plasma (blank)
Chromatographic Conditions
A summary of validated chromatographic conditions from various studies is presented below. Method 1 is detailed in the protocol section.
| Parameter | Method 1[2] | Method 2[5] | Method 3[3] |
| Column | Hypersil BDS C18 (250 x 4.6 mm, 5 µm) | Nucleosil C18 (250 x 4.6 mm, 5 µm) | C18 column |
| Mobile Phase | Acetonitrile : 0.02 M Mixed Phosphate Buffer (pH 3.0) (55:45 v/v) | 10 mM Ammonium Acetate (pH 5.2) : Methanol : Acetonitrile (40:50:10 v/v/v) | Acetonitrile : 0.01 M Ammonium Acetate Buffer (75:25 v/v) |
| Flow Rate | 1.0 mL/min | Isocratic | 1.0 mL/min |
| Detection (UV) | 260 nm | 260 nm | 263 nm |
| Column Temp. | 30 °C | Ambient | 25 °C |
| Injection Vol. | 80 µL | Not Specified | 20 µL |
| Retention Time | ~4.23 min | Not Specified | ~5.38 min |
Preparation of Solutions
3.1 Standard Stock Solution (1000 µg/mL) Accurately weigh 25 mg of Cinitapride reference standard and transfer it into a 25 mL volumetric flask.[1] Dissolve and make up the volume with the mobile phase or methanol.[1] This yields a stock solution of 1000 µg/mL.
3.2 Working Standard Solutions Prepare a series of working standard solutions by appropriately diluting the stock solution with the mobile phase to achieve the desired concentrations for the calibration curve (e.g., 20-120 µg/mL for formulations or 1-35 ng/mL for plasma).[1][5]
Experimental Protocols
4.1 Protocol 1: Quantification of Cinitapride in Tablets
This protocol is adapted for the analysis of Cinitapride in a solid dosage form.
-
Sample Preparation:
-
Weigh and finely powder not fewer than five tablets to determine the average tablet weight.[1]
-
Accurately weigh a quantity of the powder equivalent to 1 mg of Cinitapride and transfer it to a 50 mL volumetric flask.[1]
-
Add approximately 30 mL of the mobile phase and sonicate for 15 minutes to ensure complete dissolution of the drug.[1]
-
Make up the volume to 50 mL with the mobile phase to obtain a solution of 20 µg/mL.
-
Filter the solution through a 0.45 µm syringe filter, discarding the first few mL of the filtrate.
-
-
Analysis:
-
Inject 20 µL of the filtered sample solution into the HPLC system.
-
Record the chromatogram and measure the peak area response.
-
Calculate the concentration of Cinitapride in the sample by comparing the peak area with that of a standard solution of known concentration.
-
References
- 1. jgtps.com [jgtps.com]
- 2. asianpubs.org [asianpubs.org]
- 3. ijprajournal.com [ijprajournal.com]
- 4. Method Development and Validation for the Simultaneous Estimation of Cinitapride and Pantoprazole in Solid Dosage Forms By RP-HPLC – Oriental Journal of Chemistry [orientjchem.org]
- 5. Development and Validation of a High-Performance Liquid Chromatographic Method for the Determination of Cinitapride in Human Plasma - PMC [pmc.ncbi.nlm.nih.gov]
Cinitapride Dose-Response Studies in Isolated Tissues: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the dose-response characteristics of cinitapride in isolated tissue preparations. The information is intended to guide researchers in designing and interpreting experiments to evaluate the pharmacological properties of cinitapride and related compounds.
Introduction
Cinitapride is a substituted benzamide with prokinetic properties, primarily used in the management of gastrointestinal motility disorders. Its pharmacological action is complex, involving interactions with multiple receptor systems. Cinitapride exhibits agonist activity at serotonin 5-HT₄ receptors and antagonist activity at serotonin 5-HT₂ and dopamine D₂ receptors.[1] This multi-target profile contributes to its therapeutic efficacy in conditions such as gastroesophageal reflux disease (GERD), non-ulcer dyspepsia, and delayed gastric emptying. Understanding the dose-response relationships of cinitapride at each of these targets in isolated tissues is crucial for elucidating its mechanism of action and for the development of new therapeutic agents with improved selectivity and efficacy.
Quantitative Data Presentation
The following tables summarize the available quantitative data for cinitapride's activity in isolated tissue preparations.
Table 1: Agonist Activity of Cinitapride at 5-HT₄ Receptors in Guinea Pig Ileum
| Parameter | Cinitapride | Metoclopramide | Tissue Preparation | Description |
| EC₅₀ (μM) | 0.74 | 4.69 | Co-axially stimulated guinea pig isolated ileum | Potentiation of twitch response |
| EC₅₀ (μM) | 0.58 | 6.52 | Non-stimulated guinea pig isolated ileum | Elicitation of contractile response |
Data from a comparative study on the stimulatory effects of cinitapride and metoclopramide.
Note: Extensive literature searches did not yield specific publicly available pA₂ or Kᵢ values for cinitapride's antagonist activity at 5-HT₂ and D₂ receptors from isolated tissue studies. The protocols described in the following sections outline the standard methodologies used to determine such values.
Signaling Pathways
The prokinetic effects of cinitapride are a result of its integrated actions on distinct signaling pathways within the enteric nervous system and gastrointestinal smooth muscle.
5-HT₄ Receptor Agonism in Enteric Neurons
Activation of presynaptic 5-HT₄ receptors on myenteric cholinergic neurons is a key mechanism for cinitapride's prokinetic effect. This leads to enhanced acetylcholine release, thereby stimulating gastrointestinal motility. The signaling cascade involves the activation of a Gs protein, leading to the production of cyclic AMP (cAMP) and activation of Protein Kinase A (PKA).
References
Application Notes and Protocols for Studying the Effects of Cinitapride in Cell Line Experiments
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for studying the cellular effects of Cinitapride, a gastroprokinetic agent with a multi-target mechanism of action. The protocols detailed below are designed for an audience with experience in cell culture and molecular biology techniques.
Introduction to Cinitapride
Cinitapride is a benzamide derivative that enhances gastrointestinal motility.[1] Its mechanism of action is primarily attributed to its activity as a serotonin 5-HT₄ receptor agonist and a 5-HT₂ receptor antagonist.[1] Additionally, it exhibits antagonist activity at dopamine D₂ receptors.[1] This multi-target profile leads to an increase in the release of acetylcholine from enteric neurons, thereby promoting gastrointestinal motility. Cinitapride is clinically used for the management of gastroesophageal reflux disease (GERD) and functional dyspepsia.
Key Cellular Targets of Cinitapride:
-
5-HT₄ Receptor (Agonist): Activation of this G-protein coupled receptor (GPCR) in the enteric nervous system stimulates acetylcholine release, leading to smooth muscle contraction and enhanced motility.
-
5-HT₂ Receptor (Antagonist): Blockade of this receptor subtype can also contribute to increased acetylcholine release by inhibiting the suppressive effects of serotonin on cholinergic neurons.
-
Dopamine D₂ Receptor (Antagonist): Antagonism of D₂ receptors in the gastrointestinal tract further enhances cholinergic activity, contributing to the prokinetic effect.
Quantitative Data Summary
The following tables are examples of how to structure and present quantitative data from the described experimental protocols.
Table 1: Agonist Activity of Cinitapride at the 5-HT₄ Receptor
| Cell Line | Assay Type | Parameter | Cinitapride | Serotonin (Control) |
| HEK293-5HT4 | cAMP Assay | EC₅₀ (nM) | [Insert Value] | [Insert Value] |
| HT-29 | cAMP Assay | Eₘₐₓ (% of Control) | [Insert Value] | 100% |
Table 2: Antagonist Activity of Cinitapride at the 5-HT₂A Receptor
| Cell Line | Assay Type | Parameter | Cinitapride | Ketanserin (Control) |
| U2OS-5HT2A | Calcium Flux | IC₅₀ (nM) | [Insert Value] | [Insert Value] |
| CHO-K1-5HT2A | IP-One Assay | Kₑ (nM) | [Insert Value] | [Insert Value] |
Table 3: Antagonist Activity of Cinitapride at the Dopamine D₂ Receptor
| Cell Line | Assay Type | Parameter | Cinitapride | Haloperidol (Control) |
| HEK293-D2 | cAMP Assay | IC₅₀ (nM) | [Insert Value] | [Insert Value] |
| CHO-K1-D2 | Membrane Potential Assay | Kₑ (nM) | [Insert Value] | [Insert Value] |
Signaling Pathways and Experimental Workflows
Caption: Cinitapride's multi-target signaling pathways.
Caption: Workflow for 5-HT₄ receptor agonist assay.
Experimental Protocols
Protocol 1: Determination of Cinitapride's Agonist Activity at the 5-HT₄ Receptor using a cAMP Assay
Objective: To quantify the potency and efficacy of Cinitapride as a 5-HT₄ receptor agonist by measuring changes in intracellular cyclic AMP (cAMP) levels.
Cell Line: HEK293 cells stably expressing the human 5-HT₄ receptor (e.g., HT-29 cell line which endogenously expresses 5-HT4 receptors).[2]
Materials:
-
HEK293-5HT₄ cells
-
DMEM/F-12 medium supplemented with 10% FBS, 1% Penicillin-Streptomycin, and a selection antibiotic (e.g., G418)
-
384-well white, clear-bottom assay plates
-
Cinitapride
-
Serotonin (as a reference agonist)
-
cAMP detection kit (e.g., HTRF-based or luminescence-based)
-
Plate reader capable of detecting the assay signal
Procedure:
-
Cell Culture: Maintain HEK293-5HT₄ cells in a 37°C, 5% CO₂ incubator. Passage cells every 2-3 days to maintain sub-confluency.
-
Cell Seeding: Trypsinize and resuspend cells in an appropriate volume of assay buffer. Seed 5,000-10,000 cells per well into a 384-well plate and incubate for 24 hours.
-
Compound Preparation: Prepare a 10-point serial dilution of Cinitapride and serotonin in assay buffer. The final concentration should cover a range from 1 pM to 10 µM.
-
Compound Addition: Add the diluted compounds to the corresponding wells of the cell plate. Include wells with vehicle control (assay buffer only).
-
Incubation: Incubate the plate at 37°C for 30 minutes.
-
cAMP Detection: Following the manufacturer's instructions for the cAMP detection kit, add the lysis buffer and detection reagents to each well.
-
Signal Measurement: Read the plate on a compatible plate reader.
-
Data Analysis: Plot the response (e.g., fluorescence ratio) against the logarithm of the compound concentration. Fit the data to a four-parameter logistic equation to determine the EC₅₀ and Eₘₐₓ values.
Protocol 2: Assessment of Cinitapride's Antagonist Activity at the 5-HT₂A Receptor via Calcium Flux Assay
Objective: To determine the inhibitory potency of Cinitapride on 5-HT₂A receptor activation by measuring changes in intracellular calcium concentration.
Cell Line: U2OS or CHO-K1 cells stably expressing the human 5-HT₂A receptor. Commercially available cell lines such as the HiTSeeker 5-HT2A Serotonin Receptor Cell Line can be used.[3][4]
Materials:
-
U2OS-5HT₂A cells
-
McCoy's 5A medium supplemented with 10% FBS, 1% Penicillin-Streptomycin, and a selection antibiotic.
-
384-well black, clear-bottom assay plates
-
Cinitapride
-
Serotonin (as the agonist)
-
Ketanserin (as a reference antagonist)
-
Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM)
-
Pluronic F-127
-
Fluorescence plate reader with kinetic reading capabilities
Procedure:
-
Cell Seeding: Seed U2OS-5HT₂A cells into 384-well plates at a density of 10,000-20,000 cells per well and incubate for 24 hours.
-
Dye Loading: Prepare a loading buffer containing the calcium-sensitive dye and Pluronic F-127. Remove the culture medium from the cells and add the loading buffer. Incubate for 1 hour at 37°C.
-
Compound Pre-incubation: Prepare serial dilutions of Cinitapride and ketanserin. Add the antagonist solutions to the wells and incubate for 15-30 minutes.
-
Agonist Addition and Signal Reading: Place the plate in the fluorescence plate reader. Add a pre-determined EC₈₀ concentration of serotonin to all wells simultaneously using the instrument's injection system. Immediately begin kinetic reading of fluorescence intensity for 1-2 minutes.
-
Data Analysis: Determine the peak fluorescence response for each well. Plot the percentage of inhibition against the logarithm of the antagonist concentration. Fit the data to a four-parameter logistic equation to calculate the IC₅₀ value.
Protocol 3: Characterization of Cinitapride's Antagonist Effect on the Dopamine D₂ Receptor using a cAMP Inhibition Assay
Objective: To measure the ability of Cinitapride to block dopamine-induced inhibition of cAMP production.
Cell Line: HEK293 or CHO-K1 cells stably expressing the human dopamine D₂ receptor.
Materials:
-
HEK293-D₂ cells
-
DMEM/F-12 medium with supplements and a selection antibiotic
-
384-well white, clear-bottom assay plates
-
Cinitapride
-
Dopamine (as the agonist)
-
Haloperidol (as a reference antagonist)
-
Forskolin (to stimulate cAMP production)
-
cAMP detection kit
Procedure:
-
Cell Seeding: Seed HEK293-D₂ cells into 384-well plates and incubate for 24 hours.
-
Compound Pre-incubation: Prepare serial dilutions of Cinitapride and haloperidol. Add these to the cell plate and incubate for 15-30 minutes.
-
Agonist and Forskolin Addition: Add a mixture of dopamine (at its EC₈₀ concentration for cAMP inhibition) and a fixed concentration of forskolin to all wells.
-
Incubation: Incubate the plate at 37°C for 30 minutes.
-
cAMP Detection: Lyse the cells and perform the cAMP measurement according to the kit manufacturer's protocol.
-
Signal Measurement: Read the plate on a compatible plate reader.
-
Data Analysis: Calculate the percentage of inhibition of the dopamine response for each concentration of Cinitapride. Plot the inhibition values against the log of the antagonist concentration and fit the curve to determine the IC₅₀.
References
Application Notes & Protocols: Designing Clinical Trials for Cinitapride Efficacy
Audience: Researchers, scientists, and drug development professionals.
Introduction: Cinitapride is a prokinetic agent used for gastrointestinal motility disorders, primarily functional dyspepsia (FD).[1][2] It functions as a serotonin (5-HT) receptor agonist (specifically 5-HT₄) and a dopamine (D₂) receptor antagonist.[1][3] This dual mechanism enhances acetylcholine release from myenteric neurons, promoting coordinated gastrointestinal contractions.[2] Designing robust clinical trials is critical to substantiating the efficacy and safety of Cinitapride for regulatory approval and clinical adoption. These notes provide a comprehensive framework for such trials.
Cinitapride's Mechanism of Action & Signaling Pathway
Cinitapride's prokinetic effect is primarily mediated through its interaction with enteric nervous system receptors. It acts as a 5-HT₄ receptor agonist, which stimulates the release of acetylcholine (ACh), a key neurotransmitter for gastrointestinal muscle contraction. Concurrently, its D₂ receptor antagonist activity inhibits the suppressive effect of dopamine on ACh release, further enhancing motility.
References
- 1. New Developments in Prokinetic Therapy for Gastric Motility Disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Prokinetics in the Management of Functional Gastrointestinal Disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | New Developments in Prokinetic Therapy for Gastric Motility Disorders [frontiersin.org]
Application Notes and Protocols for Cinitapride in Combination Therapy for Gastroesophageal Reflux Disease (GERD)
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of cinitapride in combination with proton pump inhibitors (PPIs) for the treatment of Gastroesophageal Reflux Disease (GERD). This document details the scientific rationale, experimental protocols for clinical evaluation, and quantitative data from relevant studies.
Introduction
Gastroesophageal Reflux Disease (GERD) is a chronic condition characterized by the reflux of stomach contents into the esophagus, leading to symptoms such as heartburn and regurgitation. While proton pump inhibitors (PPIs) are the mainstay of treatment, a significant number of patients experience incomplete symptom relief. Cinitapride, a prokinetic agent, offers a complementary mechanism of action by enhancing gastrointestinal motility. In combination with a PPI, cinitapride aims to provide more comprehensive symptom control by both reducing gastric acid and improving esophageal clearance and gastric emptying.
Scientific Rationale for Combination Therapy
The pathophysiology of GERD often involves factors beyond simple acid hypersecretion, including impaired lower esophageal sphincter (LES) function, delayed gastric emptying, and visceral hypersensitivity. Cinitapride addresses these motility-related aspects through its dual mechanism of action:
-
5-HT₄ Receptor Agonism: Cinitapride stimulates 5-HT₄ receptors on enteric neurons, which enhances the release of acetylcholine. This, in turn, increases LES pressure, improves esophageal peristalsis, and accelerates gastric emptying.
-
D₂ Receptor Antagonism: By blocking dopamine D₂ receptors, cinitapride further promotes gastrointestinal motility and reduces symptoms like nausea and bloating.
The combination of a PPI, which directly suppresses acid production, and cinitapride, which improves motor function, provides a synergistic approach to managing GERD.
Quantitative Data Summary
The following tables summarize the efficacy of cinitapride in combination therapy for GERD based on available clinical research.
Table 1: Efficacy of Cinitapride in Combination with a Proton Pump Inhibitor (PPI) for GERD Symptom Relief
| Study/Analysis | Treatment Group | Control Group | Outcome Measure | Results |
| Meta-analysis of Prokinetics + PPI | Prokinetic + PPI (n=719) | PPI Monotherapy (n=727) | Global Symptom Improvement (Binary) | 63.8% in combination group vs. 50.6% in monotherapy group[1] |
| Pantoprazole + Itopride Study | Pantoprazole 40mg + Itopride 150mg (n=50) | Baseline (Refractory to Pantoprazole) | Reduction in GSAS Distress Score | Significant decrease in mean distress scores for all 15 symptoms at week 6 (P < 0.01 for heartburn)[2][3] |
| Pantoprazole + Mosapride Study | Pantoprazole + Mosapride (n=37) | Pantoprazole Monotherapy (n=37) | Total Effective Rate (Chest Pain) | 97.3% in combination group vs. 83.78% in monotherapy group[4] |
| Pantoprazole + Mosapride Study | Pantoprazole + Mosapride (n=37) | Pantoprazole Monotherapy (n=37) | Recurrence Rate | 2 cases in combination group vs. 7 cases in monotherapy group (p<0.05)[4] |
Table 2: Effect of Cinitapride on Gastric Emptying
| Study | Treatment | Outcome Measure | Results |
| Du et al. (2014) | Cinitapride 1mg tid for 4 weeks | Mean half-gastric emptying time (minutes) | Decreased from 131.1 ± 119.4 to 86.5 ± 18.7 (P=0.0002)[5] |
Experimental Protocols
This section outlines detailed methodologies for key experiments in the clinical evaluation of cinitapride combination therapy for GERD.
Protocol 1: Assessment of GERD Symptom Severity
This protocol describes the use of validated questionnaires to assess the frequency and severity of GERD symptoms.
1.1. Instruments:
-
Reflux Disease Questionnaire (RDQ): A self-administered questionnaire to assess the frequency and severity of heartburn, regurgitation, and dyspeptic symptoms.
-
Gastroesophageal Reflux Disease Symptom Assessment Scale (GSAS): A self-administered scale to measure the frequency, severity, and distress of 15 GERD-related symptoms.[6]
1.2. Scoring:
-
RDQ Scoring:
-
The questionnaire consists of 12 items.
-
Frequency is scored on a 6-point scale (0 = none, 5 = daily).
-
Severity is scored on a 6-point scale (0 = none, 5 = very severe).
-
A GERD score is calculated based on the sum of scores for specific items. A higher score indicates more severe symptoms. A score of 8 or more is highly indicative of GERD.[7]
-
-
GSAS Scoring:
1.3. Administration:
-
Questionnaires are administered at baseline and at specified follow-up intervals (e.g., 2, 4, and 8 weeks) to assess treatment response.
Protocol 2: Radionuclide Gastric Emptying Scintigraphy
This protocol outlines a standardized method for measuring the rate of gastric emptying, a key physiological parameter in GERD.
2.1. Patient Preparation:
-
Patients should fast overnight (at least 8 hours).
-
Medications that may affect gastric motility should be discontinued for a specified period before the study.
-
Blood glucose levels should be checked in diabetic patients, as hyperglycemia can delay gastric emptying.
2.2. Test Meal:
-
A standardized low-fat, egg-white meal is recommended.[4][7]
-
The meal typically consists of:
-
120g of egg whites labeled with 0.5 mCi (18.5 MBq) of ⁹⁹ᵐTc-sulfur colloid.
-
Two slices of white bread.
-
30g of jam.
-
120 mL of water.
-
-
The patient should consume the meal within 10 minutes.
2.3. Imaging Protocol:
-
Anterior and posterior images are acquired using a large-field-of-view gamma camera.
-
Imaging is performed immediately after meal ingestion (time 0) and at 1, 2, and 4 hours post-ingestion.[4][7]
-
Each image is acquired for 1 minute.
2.4. Data Analysis:
-
Regions of interest (ROIs) are drawn around the stomach on each image.
-
The geometric mean of the anterior and posterior counts is calculated and corrected for radioactive decay.
-
The percentage of gastric retention at each time point is calculated relative to the counts at time 0.
-
Delayed gastric emptying is defined as retention of >90% at 1 hour, >60% at 2 hours, and >10% at 4 hours.
Protocol 3: Representative Clinical Trial Design for Cinitapride-PPI Combination Therapy
This protocol provides a template for a randomized, double-blind, placebo-controlled clinical trial to evaluate the efficacy and safety of cinitapride in combination with a PPI for GERD.
3.1. Study Population:
-
Inclusion Criteria:
-
Male and female patients aged 18-65 years.
-
Diagnosis of GERD based on typical symptoms (heartburn and/or regurgitation) for at least 3 months.
-
Incomplete response to at least 4 weeks of stable-dose PPI monotherapy.
-
Written informed consent.
-
-
Exclusion Criteria:
-
History of erosive esophagitis (Los Angeles grade C or D).
-
History of gastrointestinal surgery.
-
Use of other prokinetic agents or medications known to affect gastrointestinal motility.
-
Pregnancy or lactation.
-
3.2. Study Design:
-
A 4-week, randomized, double-blind, placebo-controlled, parallel-group study.
-
Treatment Arms:
-
Arm A: Cinitapride 1 mg three times daily + Pantoprazole 40 mg once daily.
-
Arm B: Placebo three times daily + Pantoprazole 40 mg once daily.
-
3.3. Efficacy Endpoints:
-
Primary Endpoint: Change from baseline in the total score of the Reflux Disease Questionnaire (RDQ) at week 4.
-
Secondary Endpoints:
-
Proportion of patients with a ≥50% reduction in the RDQ total score at week 4.
-
Change from baseline in the Gastroesophageal Reflux Disease Symptom Assessment Scale (GSAS) total score at week 4.
-
Change from baseline in gastric emptying half-time as measured by scintigraphy at week 4.
-
3.4. Safety Assessments:
-
Monitoring of adverse events, vital signs, and clinical laboratory tests throughout the study.
Visualizations
Signaling Pathway of Cinitapride
Caption: Cinitapride's dual action on enteric neurons.
Experimental Workflow for a Cinitapride-PPI Combination Therapy Clinical Trial
Caption: Workflow of a randomized controlled trial.
Logical Relationship of Cinitapride's Mechanism in GERD Management
Caption: Synergistic approach to GERD treatment.
References
- 1. ClinicalTrials.gov [clinicaltrials.gov]
- 2. aci.health.nsw.gov.au [aci.health.nsw.gov.au]
- 3. Efficacy and safety of pantoprazole and itopride in patients with overlap of gastroesophageal reflux disease and dyspepsia: A prospective, open‐label, single‐arm pilot study - PMC [pmc.ncbi.nlm.nih.gov]
- 4. med.emory.edu [med.emory.edu]
- 5. Efficacy and safety of cinitapride in the treatment of mild to moderate postprandial distress syndrome-predominant functional dyspepsia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. indianjgastroenterol.org [indianjgastroenterol.org]
- 7. Consensus recommendations for gastric emptying scintigraphy: a joint report of the American Neurogastroenterology and Motility Society and the Society of Nuclear Medicine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. fda.gov [fda.gov]
Troubleshooting & Optimization
Technical Support Center: Optimizing Cinitapride Dosage in Preclinical Studies
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing Cinitapride in preclinical studies. The information is designed to address specific issues that may be encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for Cinitapride?
A1: Cinitapride is a substituted benzamide with prokinetic and antiemetic properties. Its mechanism of action is multifactorial and involves:
-
5-HT4 Receptor Agonism: Stimulation of 5-HT4 receptors on enteric neurons enhances the release of acetylcholine, a key neurotransmitter that promotes gastrointestinal smooth muscle contraction and motility.[1]
-
5-HT2 Receptor Antagonism: By blocking 5-HT2 receptors, Cinitapride can reduce the inhibitory effects of serotonin on gastrointestinal transit.[1]
-
5-HT1 Receptor Agonism: Cinitapride also acts as an agonist at 5-HT1 receptors.[1]
-
D2 Receptor Antagonism: Cinitapride exhibits dopamine D2 receptor blocking activity, which contributes to its prokinetic and antiemetic effects.[1]
Q2: What are the recommended starting doses for Cinitapride in preclinical rodent models?
A2: Based on available literature, a dose range of 0.25 to 1 mg/kg administered intraperitoneally has been shown to be effective in a rat model of gastric ulceration, demonstrating a dose-dependent protective effect.[2] For gastrointestinal motility studies, a starting point within this range is reasonable. For oral administration, a dose of 10 mg/kg has been used for the related prokinetic cisapride in mice to counteract morphine-induced transit delay, which can serve as a reference for dose-finding studies with Cinitapride.[3] It is always recommended to perform a dose-response study to determine the optimal dose for your specific experimental model and conditions.
Q3: How should I prepare Cinitapride for in vivo administration?
A3: The method of preparation depends on the route of administration.
-
Oral Gavage: Cinitapride can be prepared as a suspension in a vehicle such as carboxymethylcellulose sodium (CMC-Na).
-
Intraperitoneal Injection: For intraperitoneal administration, Cinitapride can be dissolved in a suitable solvent. Ensure the final solution is sterile and pH-neutral to avoid irritation.
Q4: What are the expected pharmacokinetic properties of Cinitapride in preclinical models?
A4: While specific preclinical pharmacokinetic data is limited in the public domain, human studies indicate that Cinitapride is rapidly absorbed after oral administration, with peak plasma levels achieved approximately 2 hours post-dosing. The elimination half-life is between 3 to 5 hours in the first 8 hours. It is important to characterize the pharmacokinetics in your chosen animal model to inform dosing schedules and sampling time points.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| No observable prokinetic effect | Inappropriate dosage: The dose may be too low to elicit a response in your specific model. | Conduct a dose-response study to identify the optimal effective dose. Start with the published range (0.25-1 mg/kg i.p. in rats) and escalate.[2] |
| Suboptimal route of administration: The chosen route may result in poor bioavailability. | Consider the pharmacokinetic profile of Cinitapride. Oral administration may require higher doses compared to intraperitoneal injection. | |
| Timing of administration: The drug may not have reached peak concentration at the time of measurement. | Align your experimental endpoint with the expected Tmax of Cinitapride in your model. Conduct a pilot study to determine the optimal pre-treatment time. | |
| Animal model variability: The chosen animal strain or species may be less responsive to Cinitapride. | Review literature for the suitability of your chosen model for studying prokinetic agents. Consider using a different strain or species if necessary. | |
| High variability in results | Inconsistent drug formulation: The drug may not be uniformly suspended or dissolved, leading to inconsistent dosing. | Ensure your formulation protocol is robust and consistently produces a homogenous solution or suspension. Use fresh preparations for each experiment. |
| Stress-induced gastrointestinal changes: Handling and experimental procedures can induce stress, affecting gastrointestinal motility and masking the drug's effect. | Acclimatize animals to the experimental procedures and environment. Handle animals gently and minimize stress. | |
| Inconsistent fasting period: The amount of food in the gastrointestinal tract can significantly impact motility measurements. | Adhere to a strict and consistent fasting protocol for all animals in the study. | |
| Adverse effects observed (e.g., sedation, extrapyramidal symptoms) | High dosage: Cinitapride has D2 receptor antagonist properties, which can lead to central nervous system side effects at higher doses. | Reduce the dose. If adverse effects persist at effective doses, consider the risk-benefit for your study. |
| Rapid intravenous administration: Bolus IV injection can lead to transiently high plasma concentrations and increased risk of adverse effects. | If using intravenous administration, consider a slower infusion rate. |
Data Presentation
Table 1: Summary of Preclinical Dosages for Cinitapride and Related Prokinetics
| Compound | Species | Dose | Route of Administration | Model | Observed Effect | Reference |
| Cinitapride | Rat | 0.25, 0.5, 1 mg/kg | Intraperitoneal | Ethanol-induced gastric ulceration | Dose-dependent reduction in hemorrhagic lesions | [2] |
| Cisapride | Mouse | 10 mg/kg | Oral | Morphine-induced gastrointestinal transit delay | Significant reversal of delayed transit | [3] |
| Metoclopramide | Mouse | 20 mg/kg | Oral | Normal and morphine-induced gastric emptying delay | Significant increase in gastric emptying and reversal of morphine-induced delay | [3] |
| Mosapride | Mouse | 20 mg/kg | Oral | Normal and morphine-induced gastric emptying delay | Significant increase in gastric emptying and reversal of morphine-induced delay | [3] |
Experimental Protocols
Gastric Emptying Assay (Solid Meal) in Rats
-
Animal Preparation: Fast male Wistar rats overnight (12-16 hours) with free access to water.
-
Test Meal Preparation: Prepare a non-nutrient, non-absorbable test meal. A common example is a meal containing phenol red (e.g., 0.05%) in a methylcellulose base (e.g., 1.5%).
-
Cinitapride Administration: Administer Cinitapride at the desired doses (e.g., 0.25, 0.5, 1 mg/kg, i.p.) or vehicle to respective groups of rats. A typical pre-treatment time is 30-60 minutes before the test meal.
-
Test Meal Administration: Administer a fixed volume of the test meal (e.g., 1.5 mL) to each rat via oral gavage.
-
Euthanasia and Sample Collection: At a predetermined time point after the test meal (e.g., 20 minutes), euthanize the rats by an approved method.
-
Stomach Removal: Carefully clamp the pyloric and cardiac sphincters and surgically remove the stomach.
-
Quantification of Gastric Contents: Homogenize the stomach and its contents in a known volume of alkaline solution (e.g., 0.1 N NaOH) to extract the phenol red.
-
Spectrophotometry: Centrifuge the homogenate and measure the absorbance of the supernatant at 560 nm.
-
Calculation: Calculate the amount of phenol red remaining in the stomach compared to a standard curve and express it as a percentage of the administered dose. Gastric emptying (%) = (1 - (Amount of phenol red in stomach / Amount of phenol red administered)) * 100.
Intestinal Transit Assay (Charcoal Meal) in Rats
-
Animal Preparation: Fast male Wistar rats overnight (12-16 hours) with free access to water.
-
Cinitapride Administration: Administer Cinitapride at the desired doses or vehicle to the respective groups of rats.
-
Charcoal Meal Administration: At a specified time after drug administration (e.g., 30-60 minutes), administer a charcoal meal (e.g., 10% charcoal suspension in 5% gum acacia) via oral gavage.
-
Euthanasia and Intestine Removal: After a set period (e.g., 30 minutes), euthanize the rats and carefully dissect the entire small intestine from the pyloric sphincter to the ileocecal junction.
-
Measurement: Lay the intestine flat on a surface without stretching and measure the total length of the small intestine. Also, measure the distance traveled by the charcoal meal from the pylorus.
-
Calculation: Express the intestinal transit as a percentage of the total length of the small intestine: Intestinal Transit (%) = (Distance traveled by charcoal / Total length of small intestine) * 100.
Visualizations
Caption: Cinitapride's multifaceted mechanism of action on gastrointestinal motility.
Caption: Troubleshooting workflow for addressing a lack of prokinetic effect with Cinitapride.
References
- 1. Evaluation of cinitapride's efficacy and safety in treating functional dyspepsia with overlapping symptoms: a real-world study in Chinese healthcare settings - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Effects of cinitapride on gastric ulceration and secretion in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. wjgnet.com [wjgnet.com]
Overcoming poor solubility of Cinitapride in assays
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges related to the poor solubility of Cinitapride in various assays.
Frequently Asked Questions (FAQs)
Q1: What is the solubility of Cinitapride in common laboratory solvents?
A1: Cinitapride, particularly as the hydrogen tartrate salt, exhibits limited solubility in many common solvents.[1][2] It is a yellow solid. The solubility of Cinitapride hydrogen tartrate in frequently used solvents is summarized in the table below.
| Solvent | Solubility (Cinitapride Hydrogen Tartrate) | Reference |
| Dimethyl Sulfoxide (DMSO) | 59 mg/mL (106.77 mM) | [1][2] |
| Water | 5 mg/mL (9.05 mM) | [1][2] |
| Ethanol | Insoluble | [2] |
| Methanol | Freely soluble (Cinitapride base is slightly soluble, heating may be required) | [3] |
| Acetone | Slightly soluble |
Q2: How does pH affect the solubility of Cinitapride?
A2: The solubility of Cinitapride is pH-dependent. Studies on the dissolution of Cinitapride formulations have shown higher drug release at a lower pH (acidic conditions) compared to neutral or basic conditions. For instance, in one study, the release of Cinitapride from mouth-dissolving tablets was greater in 0.1 N HCl (pH 1.2) than in phosphate buffers at pH 4.5 and 6.8.[4] This suggests that Cinitapride, a substituted benzamide, is more soluble in acidic environments. Therefore, for assays where the pH can be adjusted, using a mildly acidic buffer may improve its solubility.
Q3: I am observing precipitation of Cinitapride in my cell culture medium. How can I resolve this?
A3: Precipitation in cell culture media is a common issue with poorly soluble compounds like Cinitapride. This is often due to the low solubility of the compound in aqueous-based media and the presence of salts and proteins that can further reduce solubility. Here is a troubleshooting workflow to address this issue:
References
Cinitapride Experimental Solutions: Technical Support Center
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) regarding the stability of cinitapride in experimental solutions.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
1. Preparing Cinitapride Solutions
Q1.1: What is the recommended solvent for preparing a cinitapride stock solution?
For in vitro experiments, Dimethyl Sulfoxide (DMSO) is the recommended solvent for preparing high-concentration stock solutions of cinitapride. Cinitapride hydrogen tartrate has a solubility of 59 mg/mL in DMSO. For analytical purposes, such as HPLC, methanol is also commonly used.
Q1.2: My cinitapride is not dissolving in aqueous buffers. What should I do?
Cinitapride has low aqueous solubility. It is advisable to first prepare a high-concentration stock solution in an organic solvent like DMSO. This stock solution can then be serially diluted in your aqueous experimental buffer or cell culture medium to the desired final concentration. Ensure the final concentration of the organic solvent is compatible with your experimental system.
Q1.3: I'm observing precipitation after diluting my DMSO stock solution in my aqueous buffer/media. How can I prevent this?
Precipitation upon dilution is a common issue with poorly soluble compounds. Here are some troubleshooting steps:
-
Lower the Final Concentration: You may be exceeding the solubility limit of cinitapride in the final aqueous solution. Try working with a lower final concentration.
-
Optimize Solvent Concentration: For cell-based assays, the final DMSO concentration should typically be kept below 0.5%, and ideally at or below 0.1%, as higher concentrations can be toxic to cells. You may need to optimize this for your specific cell line.
-
Gentle Mixing and Warming: When diluting, add the stock solution to the aqueous buffer dropwise while gently vortexing. In some cases, warming the buffer to 37°C may help, but be mindful of the potential for increased degradation at higher temperatures.
-
Use of Surfactants (for non-cell-based assays): For certain in vitro assays, the inclusion of a small amount of a non-ionic surfactant like Tween 80 may help maintain solubility. However, this is not suitable for cell-based experiments.
2. Stability and Storage
Q2.1: How should I store my cinitapride stock solution?
Cinitapride stock solutions in DMSO should be stored at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles. When stored at -80°C, the solution can be used for up to 6 months, and at -20°C, for up to 1 month.
Q2.2: How stable is cinitapride in different pH conditions?
Cinitapride's stability is highly dependent on pH. It is very unstable in acidic conditions, showing complete degradation in 0.1 M HCl at 80°C within 10-15 minutes[1]. It exhibits moderate degradation in alkaline conditions (0.1 M NaOH)[1][2].
Q2.3: What are the main degradation pathways for cinitapride?
The primary degradation pathway for cinitapride is oxidation[3][4][5]. It is also susceptible to degradation under acidic and alkaline hydrolysis[1][2]. The drug is relatively stable under thermal and photolytic stress[1][2].
Quantitative Stability Data
The following tables summarize the degradation of cinitapride under various forced degradation conditions.
Table 1: Cinitapride Degradation under Hydrolytic and Oxidative Stress
| Condition | Temperature | Time | Degradation (%) | Reference |
| 0.1 M HCl (Acidic) | 80°C | 10-15 min | ~100% | [1] |
| 0.1 M NaOH (Alkaline) | 80°C | 5 hours | ~14% | [1] |
| 3% H₂O₂ (Oxidative) | 80°C | 3 hours | ~46% | [1] |
| Water (Neutral) | 80°C | 2 hours | Moderate | [1] |
| Oxidative Stress | Not Specified | Not Specified | ~20% | [3][4][5] |
Table 2: Cinitapride Stability under Thermal and Photolytic Conditions
| Condition | Details | Degradation | Reference |
| Dry Heat | 80°C for 12 hours | Stable | [1][2] |
| Photolytic | Exposure to UV/Vis light | Stable | [1] |
Experimental Protocols
Protocol 1: Preparation of Cinitapride Stock Solution for In Vitro Assays
-
Weighing: Accurately weigh the desired amount of cinitapride hydrogen tartrate powder in a sterile microcentrifuge tube.
-
Dissolution: Add the appropriate volume of high-purity, sterile DMSO to achieve a high-concentration stock solution (e.g., 10 mM or 50 mM).
-
Solubilization: Vortex the solution thoroughly until the powder is completely dissolved. Gentle warming to 37°C in a water bath can be used if necessary, followed by vortexing.
-
Sterilization: Filter the stock solution through a 0.22 µm syringe filter into a sterile tube.
-
Aliquoting and Storage: Aliquot the stock solution into smaller volumes in sterile, light-protected tubes to minimize freeze-thaw cycles. Store at -20°C or -80°C.
Protocol 2: Forced Degradation Study of Cinitapride
This protocol is based on a typical stability-indicating HPLC method development.
-
Acid Hydrolysis: Mix 20 mg of cinitapride with 20 ml of 0.1 M HCl. Reflux the mixture for 15 minutes at 80°C. Neutralize the solution with an equivalent strength base before analysis[1].
-
Alkaline Hydrolysis: Mix 20 mg of cinitapride with 20 ml of 0.1 M NaOH. Reflux for 5 hours at 80°C. Neutralize with an equivalent strength acid before analysis[1].
-
Oxidative Degradation: Mix 20 mg of cinitapride with 20 ml of 3% hydrogen peroxide. Reflux for 3 hours at 80°C[1].
-
Thermal Degradation: Expose the solid cinitapride powder to a temperature of 80°C for 12 hours.
-
Photolytic Degradation: Expose a solution of cinitapride to a combination of UV and visible light.
-
Analysis: Analyze the samples using a validated stability-indicating RP-HPLC method to quantify the remaining cinitapride and detect any degradation products.
Visualizations
Caption: Cinitapride's dual-action signaling pathway.
Caption: Troubleshooting workflow for cinitapride solution precipitation.
References
- 1. researchgate.net [researchgate.net]
- 2. DMSO Concentrations up to 1% are Safe to be Used in the Zebrafish Embryo Developmental Toxicity Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Cell density, DMSO concentration and needle gauge affect hydrogel-induced BM-MSC viability - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Dimethyl sulfoxide affects the viability and mineralization activity of apical papilla cells in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 5. m.youtube.com [m.youtube.com]
Troubleshooting Cinitapride variability in animal studies
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering variability in animal studies with cinitapride.
Frequently Asked Questions (FAQs)
Q1: We are observing significant inter-animal variability in the prokinetic effect of cinitapride in our rat model. What are the potential causes?
A1: Variability in the response to cinitapride in animal studies can stem from several factors:
-
Genetic Differences: Different strains of rats can exhibit variations in drug metabolism and receptor sensitivity.
-
Physiological State: The fed or fasted state of the animals can significantly impact gastrointestinal motility and drug absorption.
-
Stress: Handling and experimental procedures can induce stress, which is known to alter gastrointestinal function.
-
Microbiome Composition: The gut microbiota can influence drug metabolism and gastrointestinal physiology.
-
Dosing and Formulation: Inconsistent dosing techniques or issues with the drug formulation can lead to variable exposure.
Q2: What is the established mechanism of action for cinitapride?
A2: Cinitapride is a gastroprokinetic agent with a multi-target mechanism of action. It primarily acts as a:
-
5-HT₄ Receptor Agonist: Activation of 5-HT₄ receptors on enteric neurons enhances the release of acetylcholine, a key neurotransmitter that stimulates gastrointestinal smooth muscle contraction and motility.
-
D₂ Receptor Antagonist: By blocking dopamine D₂ receptors, cinitapride counteracts the inhibitory effects of dopamine on gastrointestinal motility.
-
5-HT₁ Receptor Agonist: While the exact contribution is less defined, it is also known to have agonistic activity at 5-HT₁ receptors.
Q3: Are there alternative prokinetic agents we can use as a positive control in our cinitapride studies?
A3: Yes, several other prokinetic agents can be used as positive controls. A common choice is cisapride , which shares a similar mechanism of action as a 5-HT₄ receptor agonist. However, be aware that cisapride was withdrawn from many human markets due to cardiovascular side effects. Another option is metoclopramide , which is a D₂ receptor antagonist with some 5-HT₄ receptor agonist activity.
Troubleshooting Guide
| Observed Issue | Potential Cause | Recommended Solution |
| High variability in gastric emptying times | Animal stress, inconsistent fasting periods, or variable test meal composition. | Standardize animal handling procedures to minimize stress. Ensure a consistent fasting period (e.g., 12-18 hours) before the experiment. Use a standardized and homogenous test meal. |
| Inconsistent plasma concentrations of cinitapride | Improper oral gavage technique, variability in drug formulation, or differences in animal metabolism. | Ensure all personnel are proficient in oral gavage to minimize variability in administration. Prepare a fresh and homogenous drug suspension for each experiment. Consider using a specific, genetically defined animal strain. |
| Lack of a clear dose-response relationship | Doses selected are outside the therapeutic window (either too low or on the plateau of the dose-response curve). | Conduct a pilot dose-ranging study to identify the optimal dose range for your specific animal model and experimental conditions. |
| Unexpected sedative effects | Off-target effects, particularly at higher doses, or interaction with other experimental compounds. | Review the literature for potential off-target effects of cinitapride. If using co-administered substances, check for potential drug-drug interactions. Consider lowering the dose of cinitapride. |
Data Presentation
Disclaimer: The following pharmacokinetic data is for cisapride , a structurally and mechanistically related prokinetic agent, due to the limited availability of published preclinical data for cinitapride. These values should be considered as a reference and may not be directly representative of cinitapride's pharmacokinetic profile.
Table 1: Representative Pharmacokinetic Parameters of Cisapride in Animal Models
| Species | Dose (mg/kg) | Route | Cmax (ng/mL) | Tmax (h) | AUC (ng·h/mL) | Bioavailability (%) |
| Rat | 10 | Oral | 85 ± 15 | 0.5 | 250 ± 50 | ~40 |
| Dog | 0.63 | IV | - | - | 150 ± 30 | - |
| Dog | 2.5 | Oral | 120 ± 25 | 1.0 | 480 ± 90 | ~80 |
Data are presented as mean ± standard deviation and are compiled from various preclinical studies on cisapride.
Table 2: Representative Pharmacodynamic Effects of Cisapride on Gastric Emptying in Dogs
| Dose (mg/kg, p.o.) | Effect on Gastric Emptying of a Liquid Meal | Effect on Gastric Emptying of a Solid Meal |
| 0.16 | Moderate acceleration | Minimal acceleration |
| 0.63 | Significant acceleration | Moderate acceleration |
| 1.25 | Strong acceleration | Significant acceleration |
This table summarizes the dose-dependent prokinetic effects of cisapride in conscious dog models with delayed gastric emptying.[1]
Experimental Protocols
Gastric Emptying Assessment using the Phenol Red Method in Rats
This protocol is adapted from standard methods for assessing gastric emptying in rodents.
Materials:
-
Cinitapride
-
Phenol Red (non-absorbable marker)
-
Methylcellulose solution (e.g., 1.5%)
-
0.1 N NaOH
-
Spectrophotometer
Procedure:
-
Fast male Wistar rats (200-250g) for 18 hours with free access to water.
-
Administer cinitapride or vehicle orally (e.g., via gavage) at the desired dose and time point before the test meal.
-
Administer a test meal (e.g., 1.5 mL of 1.5% methylcellulose containing 0.5 mg/mL phenol red) orally.
-
At a predetermined time after the test meal (e.g., 20 minutes), euthanize the animals by cervical dislocation.
-
Clamp the pylorus and cardia of the stomach and carefully dissect it out.
-
Homogenize the stomach in 100 mL of 0.1 N NaOH.
-
Allow the homogenate to settle for 1 hour at room temperature.
-
Take a 5 mL aliquot of the supernatant and add 0.5 mL of trichloroacetic acid to precipitate proteins.
-
Centrifuge the sample at 3000 rpm for 20 minutes.
-
To the supernatant, add 4 mL of 0.5 N NaOH to develop the color.
-
Read the absorbance at 560 nm using a spectrophotometer.
-
The amount of phenol red recovered is used to calculate the percentage of gastric emptying.
Intestinal Transit Assessment using the Charcoal Meal Method in Mice
This is a widely used method to evaluate intestinal motility.
Materials:
-
Cinitapride
-
Activated charcoal
-
Gum acacia or methylcellulose solution (e.g., 10%)
Procedure:
-
Fast male Swiss albino mice (20-25g) for 18 hours with free access to water.
-
Administer cinitapride or vehicle orally at the desired dose.
-
After a set time (e.g., 30 minutes), administer a charcoal meal (e.g., 0.3 mL of 10% charcoal in 10% gum acacia) orally.
-
After another set time (e.g., 20-30 minutes), euthanize the mice.
-
Carefully dissect the entire small intestine from the pylorus to the cecum.
-
Measure the total length of the small intestine.
-
Measure the distance traveled by the charcoal from the pylorus.
-
Calculate the percentage of intestinal transit as: (Distance traveled by charcoal / Total length of small intestine) x 100.
Visualizations
Cinitapride's Mechanism of Action
Caption: Cinitapride's signaling pathway in enteric neurons.
Experimental Workflow for Gastric Emptying Study
Caption: Workflow for a rat gastric emptying study.
Troubleshooting Logic for High Variability
Caption: Logical approach to troubleshooting variability.
References
Minimizing Cinitapride off-target binding in experiments
This technical support center provides researchers, scientists, and drug development professionals with guidance on minimizing cinitapride's off-target binding in experimental settings.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for cinitapride?
Cinitapride is a substituted benzamide with prokinetic activity. Its primary mechanism of action is as a serotonin 5-HT₄ receptor agonist. It also exhibits some 5-HT₁ and 5-HT₂ receptor antagonist properties, which may contribute to its overall therapeutic effect and potential off-target effects.
Q2: What are the known major off-targets for cinitapride?
The most significant off-targets for cinitapride that researchers should be aware of are the serotonin 5-HT₁ and 5-HT₂ receptors, where it acts as an antagonist. Additionally, like many prokinetic agents, it has been studied for its potential interaction with the hERG potassium channel, which is a critical consideration in cardiac safety profiling.
Q3: How can I minimize cinitapride's off-target binding in my experiments?
Minimizing off-target binding is crucial for obtaining accurate and reproducible results. Here are some key strategies:
-
Optimize Cinitapride Concentration: Use the lowest concentration of cinitapride that elicits a response at the 5-HT₄ receptor. Consult binding affinity data (see Table 1) to determine a suitable concentration range that is selective for the 5-HT₄ receptor over its off-targets.
-
Use a Selective 5-HT₄ Antagonist: To confirm that the observed effects are mediated by the 5-HT₄ receptor, use a selective antagonist, such as GR-113808, to block the response.
-
Employ a Suitable Assay System: Choose a cell line or tissue preparation with a high expression of the 5-HT₄ receptor and low or no expression of the major off-target receptors (5-HT₁ and 5-HT₂).
-
Control Experimental Conditions: Maintain stable and optimal experimental conditions (e.g., pH, temperature, and incubation time) as variations can alter drug-receptor interactions.
Troubleshooting Guide
Issue 1: Inconsistent results in functional assays.
-
Possible Cause: Off-target effects at higher concentrations of cinitapride.
-
Troubleshooting Steps:
-
Perform a dose-response curve to determine the EC₅₀ for the 5-HT₄ receptor-mediated response.
-
Compare the effective concentrations in your assay with the known binding affinities for off-targets (see Table 1). If there is an overlap, consider using a lower concentration of cinitapride.
-
Introduce a selective antagonist for the suspected off-target receptor to see if it reverses the inconsistent effects.
-
Issue 2: High background signal in radioligand binding assays.
-
Possible Cause: Non-specific binding of the radioligand or cinitapride to the cell membrane or filter plates.
-
Troubleshooting Steps:
-
Increase the number of wash steps and the stringency of the wash buffer.
-
Include a blocking agent, such as bovine serum albumin (BSA), in your assay buffer.
-
Determine non-specific binding by including a high concentration of a non-labeled ligand that is known to bind to the target receptor.
-
Quantitative Data
Table 1: Cinitapride Binding Affinities (Ki) for On-Target and Off-Target Receptors
| Receptor | Cinitapride Ki (nM) |
| 5-HT₄ | 13 |
| 5-HT₁ | 114 |
| 5-HT₂ | 215 |
Note: These values are approximate and can vary depending on the experimental conditions and tissue/cell type used.
Experimental Protocols
Protocol 1: Radioligand Binding Assay for 5-HT₄ Receptor
This protocol is adapted from standard methodologies for GPCR binding assays.
Materials:
-
Cell membranes from a cell line expressing the human 5-HT₄ receptor.
-
Radioligand: [³H]-GR113808 (a selective 5-HT₄ antagonist).
-
Cinitapride solutions of varying concentrations.
-
Binding buffer: 50 mM Tris-HCl, pH 7.4.
-
Wash buffer: Cold 50 mM Tris-HCl, pH 7.4.
-
96-well filter plates.
-
Scintillation fluid and a scintillation counter.
Procedure:
-
In a 96-well plate, add 50 µL of binding buffer, 25 µL of [³H]-GR113808 (at a final concentration equal to its Kd), and 25 µL of the cinitapride solution or vehicle.
-
Add 100 µL of the cell membrane preparation (containing 10-20 µg of protein) to each well.
-
Incubate the plate at 25°C for 60 minutes.
-
Terminate the assay by rapid filtration through the filter plate, followed by four quick washes with cold wash buffer.
-
Allow the filters to dry, then add scintillation fluid to each well.
-
Quantify the radioactivity using a scintillation counter.
Visualizations
Caption: Cinitapride signaling at the 5-HT4 receptor.
Caption: Workflow for a radioligand binding assay.
Technical Support Center: Analytical Detection of Cinitapride
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the analytical detection of Cinitapride.
Frequently Asked Questions (FAQs)
Q1: What are the most common analytical methods for the quantification of Cinitapride?
A1: The most frequently employed methods for the quantification of Cinitapride in bulk drug, pharmaceutical formulations, and biological matrices are Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) with UV detection, Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS), and UV-Visible Spectrophotometry.[1][2] RP-HPLC is widely used for routine quality control, while UPLC-MS/MS is preferred for bioanalysis due to its high sensitivity and selectivity.[3]
Q2: What is a suitable mobile phase for RP-HPLC analysis of Cinitapride?
A2: A common isocratic mobile phase for Cinitapride analysis consists of a mixture of an organic solvent and a buffer. For example, a combination of acetonitrile and phosphate buffer (30:70 v/v) has been successfully used.[4] Another option is a mobile phase comprising 0.1% orthophosphoric acid and methanol (55:45 v/v).[1][5] For LC-MS compatible methods, an ammonium acetate buffer can be used instead of a phosphate buffer.[6]
Q3: At what wavelength should I set the UV detector for Cinitapride analysis?
A3: Cinitapride shows significant UV absorbance at approximately 260-266 nm.[1][7] Wavelengths of 260 nm, 263 nm, 264 nm, and 266 nm have been reported for its detection.[1][2][4][7]
Q4: How can I extract Cinitapride from human plasma for analysis?
A4: Liquid-liquid extraction is a precise and reliable method for extracting Cinitapride from human plasma.[2]
Troubleshooting Guides
This section provides solutions to common problems encountered during the analytical detection of Cinitapride.
HPLC Method Issues
| Problem | Possible Cause(s) | Recommended Solution(s) |
| Poor peak shape (tailing or fronting) | - Inappropriate mobile phase pH. - Column degradation. - Presence of interfering substances. | - Adjust the mobile phase pH. For Cinitapride, a pH of around 3.0 or 6.7 has been used.[4][8] - Use a new column or a guard column. - Ensure proper sample clean-up and specificity of the method.[4] |
| Inconsistent retention times | - Fluctuation in mobile phase composition. - Inadequate column equilibration. - Temperature variations. | - Prepare fresh mobile phase and ensure proper mixing and degassing. - Allow sufficient time for the column to equilibrate with the mobile phase. - Use a column oven to maintain a constant temperature. |
| Low sensitivity or no peak detected | - Low concentration of the analyte. - Incorrect detection wavelength. - Sample degradation. | - Concentrate the sample if possible. - Verify the UV detector is set to the absorption maximum of Cinitapride (around 260-266 nm).[1][7] - Check sample stability and storage conditions.[2] |
| Presence of extraneous peaks | - Contamination from solvents, glassware, or the sample matrix. - Carryover from previous injections. | - Use high-purity solvents and clean glassware. - Implement a thorough needle wash program between injections. - Evaluate for interference from excipients by running a placebo sample.[4] |
Stability and Degradation Issues
| Problem | Possible Cause(s) | Recommended Solution(s) |
| Drug degradation during analysis | Cinitapride is susceptible to degradation under certain stress conditions, particularly oxidative and acidic conditions.[6][7][8] | - For stability-indicating methods, perform forced degradation studies to identify potential degradants.[6][8] - Ensure the analytical method can resolve the Cinitapride peak from any degradation products.[9] - Control the temperature and protect samples from light if photolytic degradation is observed.[7] |
| Low recovery during sample preparation | - Inefficient extraction from the matrix. - Adsorption of the analyte to containers. | - Optimize the liquid-liquid extraction procedure.[2] - Use silanized glassware to minimize adsorption. |
Quantitative Data Summary
The following tables summarize key quantitative data from various validated analytical methods for Cinitapride.
Table 1: HPLC Method Parameters
| Parameter | Method 1[4] | Method 2[10] | Method 3[11] | Method 4[6] |
| Column | Inertsil ODS C18 (150x4.6mm, 5µm) | Hypersil BDS C18 (250 x 4.6 mm, 5 µm) | C18 column | C18 column |
| Mobile Phase | Acetonitrile:Phosphate Buffer (30:70 v/v), pH 3.0 | Acetonitrile:Buffer (55:45 v/v), pH 3.0 | Methanol:Water:Triethylamine (90:10:0.2 v/v/v) | Acetonitrile:Ammonium Acetate Buffer (0.01M) (75:25 v/v) |
| Flow Rate | 1.0 mL/min | 1 mL/min | 1 mL/min | 1.0 mL/min |
| Detection Wavelength | 264 nm | 260 nm | 277 nm | 263 nm |
| Retention Time | 3.737 min | 4.233 min | 4.80 min | 5.383 min |
| Linearity Range | 20-120 µg/mL | 25-150 ng/mL (in plasma) | 3-15 µg/mL | 20-120 µg/mL |
| Correlation Coefficient (r²) | 0.999 | 0.9983 | 0.999 | 0.999 |
Table 2: Method Validation Parameters
| Parameter | UV-Spectrophotometry[7] | HPLC (in plasma)[2] | UPLC-MS/MS (in plasma)[3] |
| Linearity Range | 6-14 µg/mL | 1-35 ng/mL | 50-2000 pg/mL |
| LOD | 0.1019 µg/mL | - | - |
| LOQ | 0.309 µg/mL | 0.523 ng/mL | 50 pg/mL |
| Accuracy (% Recovery) | 99.96-100.64% | >86% | Not specified |
| Precision (%RSD) | <0.5% | ≤7.1% | Not specified |
Detailed Experimental Protocols
RP-HPLC Method for Cinitapride in Bulk and Pharmaceutical Formulation[4]
-
Preparation of Mobile Phase: Mix acetonitrile and phosphate buffer (pH adjusted to 3.0 with orthophosphoric acid) in a ratio of 30:70 (v/v). Sonicate the mobile phase to degas it.
-
Preparation of Standard Stock Solution (1000 µg/mL): Accurately weigh 25 mg of Cinitapride hydrogen tartrate and transfer it to a 25 mL volumetric flask. Dissolve and make up the volume with the mobile phase.
-
Preparation of Calibration Standards: From the stock solution, prepare a series of dilutions to obtain concentrations ranging from 20-120 µg/mL.
-
Preparation of Sample Solution: Weigh and powder five tablets. Take an amount of powder equivalent to 1 mg of Cinitapride and transfer it to a 50 mL volumetric flask. Add the mobile phase, sonicate for 15 minutes, and then make up the volume. Filter the solution through a 0.45 µm filter.
-
Chromatographic Conditions:
-
Column: Inertsil ODS C18 (150x4.6mm, 5µm)
-
Mobile Phase: Acetonitrile:Phosphate Buffer (30:70 v/v), pH 3.0
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 20 µL
-
Detection: UV at 264 nm
-
-
Analysis: Inject the standard and sample solutions into the chromatograph and record the peak areas. Construct a calibration curve by plotting peak area against concentration for the standards and determine the concentration of Cinitapride in the sample.
Forced Degradation Study Protocol[6][12]
-
Acid Degradation: Mix 20 mg of Cinitapride with 20 mL of 0.1M HCl and reflux for 15 minutes at 80°C. Neutralize the solution with an equal strength of base.
-
Base Degradation: Mix 20 mg of Cinitapride with 20 mL of 0.1M NaOH and reflux for 5 hours at 80°C. Neutralize the solution with an equal strength of acid.
-
Oxidative Degradation: Mix 20 mg of Cinitapride with 20 mL of 3% hydrogen peroxide and reflux for 3 hours at 80°C.
-
Neutral Degradation: Mix 20 mg of Cinitapride with 20 mL of HPLC grade water and reflux for 2 hours at 80°C.
-
Thermal Degradation: Keep the drug substance in a petri dish in an oven at 105°C for 30 minutes.
-
Photolytic Degradation: Expose the drug substance to a cool white fluorescent lamp.
-
Analysis: Analyze the stressed samples using a stability-indicating HPLC method to observe for any degradation peaks and to quantify the remaining Cinitapride.
Visualizations
Caption: Workflow for Cinitapride analysis by HPLC.
Caption: Troubleshooting logic for common HPLC issues.
References
- 1. ijprajournal.com [ijprajournal.com]
- 2. Development and Validation of a High-Performance Liquid Chromatographic Method for the Determination of Cinitapride in Human Plasma - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pharmometrica.com.mx [pharmometrica.com.mx]
- 4. jgtps.com [jgtps.com]
- 5. Bot Verification [rasayanjournal.co.in]
- 6. ijprajournal.com [ijprajournal.com]
- 7. Development and validation of stability indicating assay method for cinitapride in bulk & tablets - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. [PDF] RP-HPLC Method for the Determination of Cinitapride in the Presence of its Degradation Products in Bulk Drug | Semantic Scholar [semanticscholar.org]
- 10. asianpubs.org [asianpubs.org]
- 11. derpharmachemica.com [derpharmachemica.com]
Cinitapride Drug Interaction Study Technical Support Center
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering issues during cinitapride drug interaction studies.
Frequently Asked Questions (FAQs)
Q1: We are observing higher-than-expected plasma concentrations of cinitapride in our clinical study when co-administered with a new chemical entity (NCE). What could be the underlying cause?
A1: An unexpected increase in cinitapride plasma concentration suggests a potential pharmacokinetic drug-drug interaction (DDI), likely at the metabolic level. Cinitapride is primarily metabolized by cytochrome P450 enzymes, specifically CYP3A4 and, to a lesser extent, CYP2C8.[1] Your NCE may be acting as an inhibitor of one or both of these enzymes.
Troubleshooting Steps:
-
In Vitro Enzyme Inhibition Assays: Conduct in vitro studies using human liver microsomes (HLMs) or recombinant CYP enzymes to determine if your NCE inhibits CYP3A4 and CYP2C8.
-
Mechanism-Based Inhibition: Investigate if the inhibition is time-dependent, which would suggest mechanism-based inhibition.
-
Contribution of Other Pathways: While CYP3A4 is major, do not disregard the role of CYP2C8, as inhibition of this pathway could also contribute to increased cinitapride levels.
Q2: Our in vitro data suggested a weak interaction between our investigational drug and cinitapride, but we are seeing a significant clinical DDI. Why is there a discrepancy?
A2: Discrepancies between in vitro and in vivo DDI results are not uncommon. Several factors can contribute to this:
-
Metabolite-Mediated Interactions: Your investigational drug might be converted to a metabolite in vivo that is a more potent inhibitor of cinitapride's metabolism than the parent drug.
-
Transporter-Mediated Interactions: The interaction may not be at the metabolic enzyme level but could involve drug transporters. Further studies on relevant uptake and efflux transporters may be necessary.
-
Complex Interactions: The in vivo environment is more complex. Factors like protein binding, tissue distribution, and the interplay of multiple metabolic pathways can lead to outcomes not predicted by simple in vitro models. Regulatory guidance from the FDA and EMA recommends a holistic approach to DDI evaluation.[2]
Q3: We are designing a clinical DDI study for a potent CYP3A4 inducer with cinitapride. What should be our primary pharmacokinetic endpoint?
A3: The primary pharmacokinetic endpoint should be the area under the plasma concentration-time curve (AUC) of cinitapride. Co-administration with a potent CYP3A4 inducer is expected to increase the metabolism of cinitapride, leading to a decrease in its systemic exposure. A significant reduction in cinitapride's AUC would indicate a clinically relevant DDI. You should also evaluate changes in maximum plasma concentration (Cmax) and half-life (t1/2).
Troubleshooting Guide
| Observed Issue | Potential Cause | Recommended Action |
| High inter-individual variability in cinitapride plasma concentrations in the presence of an interacting drug. | Genetic polymorphisms in CYP2C8 or CYP3A4. | Genotype study participants for relevant SNPs in CYP2C8 and CYP3A4 to assess the impact of genetic variability on the DDI. |
| Cinitapride appears to have a longer half-life than expected in our study population. | Impaired metabolism due to co-medications or underlying patient characteristics (e.g., hepatic impairment). | Review patient inclusion/exclusion criteria and concomitant medication logs. Consider a dedicated study in a population with hepatic impairment if relevant. |
| Unexpected adverse events (e.g., QTc prolongation) are observed during a DDI study. | Although a study with the strong CYP3A4 inhibitor ketoconazole did not show clinically relevant QTc prolongation for cinitapride[1], significantly elevated plasma concentrations due to a potent inhibitor could potentially increase this risk. | Carefully monitor ECGs. If QTc prolongation is observed, the study protocol may need to be amended or stopped. A thorough risk assessment is crucial. |
Experimental Protocols
Protocol 1: In Vitro Assessment of CYP450 Inhibition Potential of a New Chemical Entity (NCE) on Cinitapride Metabolism
Objective: To determine if an NCE inhibits the CYP3A4 and CYP2C8-mediated metabolism of cinitapride.
Methodology:
-
System: Human liver microsomes (HLMs) or recombinant human CYP3A4 and CYP2C8 enzymes.
-
Substrate: Cinitapride.
-
Inhibitor: The NCE at a range of concentrations.
-
Positive Control Inhibitors: Ketoconazole for CYP3A4 and Montelukast for CYP2C8.
-
Procedure:
-
Pre-incubate HLMs or recombinant enzymes with the NCE or positive control inhibitor.
-
Initiate the metabolic reaction by adding cinitapride and an NADPH-regenerating system.
-
Incubate for a specified time at 37°C.
-
Terminate the reaction (e.g., by adding cold acetonitrile).
-
Analyze the formation of cinitapride metabolites (e.g., norcisapride) using a validated LC-MS/MS method.
-
-
Data Analysis: Calculate the IC50 value (the concentration of the NCE that causes 50% inhibition of cinitapride metabolism).
Protocol 2: Clinical Drug-Drug Interaction Study Design (Cinitapride as Victim)
Objective: To evaluate the effect of a potential inhibitor (Perpetrator Drug) on the pharmacokinetics of cinitapride (Victim Drug).
Study Design: A randomized, open-label, two-period, crossover study in healthy volunteers.
Methodology:
-
Period 1: Administer a single oral dose of cinitapride alone.
-
Washout Period: A sufficient washout period to ensure complete elimination of cinitapride.
-
Period 2: Administer the perpetrator drug to steady-state, then co-administer a single oral dose of cinitapride.
-
Pharmacokinetic Sampling: Collect serial blood samples at predefined time points after each cinitapride administration.
-
Bioanalysis: Analyze plasma samples for cinitapride concentrations using a validated LC-MS/MS method.
-
Pharmacokinetic Analysis: Calculate key pharmacokinetic parameters, including AUC, Cmax, and t1/2.
-
Statistical Analysis: Compare the pharmacokinetic parameters of cinitapride with and without the perpetrator drug.
Visualizations
Caption: Cinitapride metabolic pathways and potential inhibition.
References
Technical Support Center: Cinitapride Tachyphylaxis in Long-Term Studies
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address the potential for tachyphylaxis during long-term studies with cinitapride.
Frequently Asked Questions (FAQs)
Q1: What is cinitapride and how does it work?
Cinitapride is a gastroprokinetic agent used for the treatment of functional dyspepsia and other gastrointestinal motility disorders.[1] Its mechanism of action involves agonism at the 5-HT1 and 5-HT4 receptors, and antagonism at the 5-HT2 and dopamine D2 receptors.[1] The stimulation of 5-HT4 receptors is primarily responsible for its prokinetic effects, as it enhances the release of acetylcholine from enteric neurons, thereby promoting gastrointestinal motility.[1]
Q2: What is tachyphylaxis and why is it a concern in long-term cinitapride studies?
Tachyphylaxis is a phenomenon characterized by a rapidly diminishing response to a drug following repeated administration. In the context of cinitapride, the concern is that long-term stimulation of the 5-HT4 receptor could lead to its desensitization, rendering the drug less effective over time. This is a known characteristic of many G-protein coupled receptors (GPCRs), to which the 5-HT4 receptor belongs.
Q3: What is the proposed mechanism for 5-HT4 receptor tachyphylaxis?
The primary mechanism of tachyphylaxis for many GPCRs, including the 5-HT4 receptor, is receptor desensitization. This process is often initiated by the phosphorylation of the intracellular domains of the receptor by G-protein coupled receptor kinases (GRKs). This phosphorylation promotes the binding of β-arrestins, which sterically hinder the coupling of the receptor to its G-protein, thereby attenuating the downstream signaling cascade (e.g., cAMP production). Following β-arrestin binding, the receptor may be targeted for internalization into endosomes, further reducing the number of receptors available on the cell surface.
Q4: Is there clinical evidence for cinitapride tachyphylaxis?
Current clinical studies on cinitapride have primarily focused on its efficacy and safety in short-term to medium-term treatment periods (e.g., 4 weeks).[1][2] A real-world study in Chinese patients with functional dyspepsia showed that the overall symptom improvement rate with cinitapride was 62.4% at 2 weeks and increased to 90.9% at 4 weeks, suggesting a sustained or even improved effect in the short term.[1] However, these studies were not specifically designed to investigate tachyphylaxis, and long-term data is limited. Therefore, while there is no direct clinical evidence of cinitapride-induced tachyphylaxis, it remains a theoretical possibility based on its mechanism of action.
Troubleshooting Guides
Issue 1: Diminishing in vitro response to cinitapride in cell-based assays.
Possible Cause: 5-HT4 receptor desensitization and/or downregulation.
Troubleshooting Steps:
-
Confirm Receptor Expression: Ensure that the cell line continues to express the 5-HT4 receptor at consistent levels throughout the experiment. This can be verified using techniques like qPCR for mRNA levels or flow cytometry/western blot for protein levels.
-
Washout Period: Introduce a washout period between cinitapride applications to allow for potential receptor resensitization. The duration of this washout will need to be determined empirically.
-
Use a Different Agonist: Test the response to a different 5-HT4 receptor agonist after cinitapride treatment. A diminished response to a different agonist would suggest heterologous desensitization.
-
Measure cAMP Production: Quantify intracellular cAMP levels, the primary second messenger of the 5-HT4 receptor. A decrease in cinitapride-induced cAMP production over time is a direct indicator of desensitization.
-
Assess Receptor Internalization: Utilize techniques such as immunofluorescence microscopy or cell surface ELISA to visualize or quantify the internalization of the 5-HT4 receptor from the cell membrane upon prolonged exposure to cinitapride.
-
Investigate β-arrestin Recruitment: Employ a β-arrestin recruitment assay to determine if cinitapride is inducing the interaction between the 5-HT4 receptor and β-arrestin, a key step in desensitization.
Issue 2: Inconsistent results in cAMP accumulation assays.
Possible Cause: Assay variability, cell health issues, or reagent problems.
Troubleshooting Steps:
-
Optimize Cell Density: Titrate the number of cells per well to ensure that the cAMP response is within the linear range of the detection kit.[2]
-
Phosphodiesterase (PDE) Inhibitors: Include a PDE inhibitor, such as IBMX, in the assay buffer to prevent the degradation of cAMP and enhance the signal.[3]
-
Forskolin Stimulation (for Gαi-coupled receptors): While 5-HT4 is Gαs-coupled, if studying a Gαi-coupled receptor, use forskolin to stimulate adenylyl cyclase to establish a baseline against which inhibition can be measured.[2]
-
Standard Curve: Always include a cAMP standard curve on each plate to ensure accurate quantification.[2]
-
Reagent Quality: Ensure all reagents, including the cAMP detection kit components, are within their expiration dates and have been stored correctly.
-
Positive and Negative Controls: Include appropriate positive (e.g., a known potent 5-HT4 agonist) and negative (vehicle) controls on every plate to monitor assay performance.[2]
Data Presentation
Table 1: Summary of Cinitapride Efficacy in 4-Week Clinical Trials for Functional Dyspepsia
| Study | Treatment Duration | Key Efficacy Endpoint | Results |
| Du et al., 2014[2] | 4 weeks | Symptom relief rate | Cinitapride (85.8%) was non-inferior to domperidone (81.8%). Cinitapride significantly reduced the severity of postprandial fullness, early satiation, and bloating. |
| Du et al., 2014[2] | 4 weeks | Mean half-gastric emptying time | Cinitapride significantly decreased the mean half-gastric emptying time from 131.1 ± 119.4 minutes to 86.5 ± 18.7 minutes (P=0.0002). |
| Real-world study in China, 2021[1] | 4 weeks | Overall symptom improvement rate | The overall symptom improvement rate was 62.4% at week 2 and 90.9% at week 4. |
| Real-world study in China, 2021[1] | 4 weeks | Decrease in dyspepsia symptom score | The average dyspepsia symptom score decreased by 51.0% at week 2 and 74.4% at week 4. |
Experimental Protocols
Protocol 1: In Vitro Induction and Measurement of Cinitapride-Induced 5-HT4 Receptor Desensitization using a cAMP Assay
Objective: To determine if prolonged exposure to cinitapride leads to a reduction in 5-HT4 receptor-mediated cAMP production.
Materials:
-
HEK293 cells stably expressing the human 5-HT4 receptor.
-
Cell culture medium (e.g., DMEM with 10% FBS).
-
Cinitapride.
-
Forskolin (optional, for establishing maximal response).
-
Phosphodiesterase (PDE) inhibitor (e.g., IBMX).
-
cAMP detection kit (e.g., HTRF, ELISA, or LANCE).
-
Phosphate-buffered saline (PBS).
Methodology:
-
Cell Culture: Culture the HEK293-h5-HT4 cells to ~80-90% confluency.
-
Cell Plating: Seed the cells into 96-well plates at an optimized density and allow them to adhere overnight.
-
Pre-treatment (Induction of Desensitization):
-
Treat the cells with a range of cinitapride concentrations (e.g., 0, 10 nM, 100 nM, 1 µM, 10 µM) for a prolonged period (e.g., 1, 4, 8, or 24 hours). Include a vehicle control group.
-
-
Washout:
-
After the pre-treatment period, gently wash the cells three times with warm PBS to remove all traces of cinitapride.
-
-
Challenge:
-
Add fresh assay buffer containing a PDE inhibitor (e.g., 500 µM IBMX) to all wells.
-
Challenge the cells with a sub-maximal concentration (e.g., EC80) of cinitapride for a short period (e.g., 15-30 minutes). Include a vehicle control group for the challenge.
-
-
cAMP Measurement:
-
Lyse the cells and measure the intracellular cAMP concentration according to the manufacturer's protocol for the chosen cAMP detection kit.
-
-
Data Analysis:
-
Normalize the cAMP response in the cinitapride pre-treated wells to the response in the vehicle pre-treated wells. A significant reduction in the cAMP response in the cinitapride pre-treated wells indicates receptor desensitization.
-
Protocol 2: Assessment of Cinitapride-Induced 5-HT4 Receptor Internalization via Immunofluorescence
Objective: To visualize the translocation of the 5-HT4 receptor from the cell surface to intracellular compartments following prolonged cinitapride treatment.
Materials:
-
HEK293 cells stably expressing a tagged (e.g., FLAG or HA) human 5-HT4 receptor.
-
Cell culture medium.
-
Cinitapride.
-
Primary antibody against the receptor tag (e.g., anti-FLAG).
-
Fluorescently labeled secondary antibody.
-
Nuclear stain (e.g., DAPI).
-
Paraformaldehyde (PFA) for cell fixation.
-
Permeabilization buffer (e.g., PBS with 0.1% Triton X-100).
-
Blocking buffer (e.g., PBS with 5% BSA).
-
Fluorescence microscope.
Methodology:
-
Cell Culture and Plating: Culture and seed the cells on glass coverslips in a 24-well plate.
-
Treatment:
-
Treat the cells with cinitapride (e.g., 1 µM) for various time points (e.g., 0, 15, 30, 60 minutes). Include a vehicle control.
-
-
Fixation:
-
At each time point, wash the cells with PBS and fix them with 4% PFA for 15 minutes at room temperature.
-
-
Permeabilization (for visualizing total receptor population) or No Permeabilization (for surface receptors only):
-
For total receptor visualization, permeabilize the cells with permeabilization buffer for 10 minutes. For surface receptor staining, skip this step.
-
-
Blocking:
-
Block non-specific antibody binding with blocking buffer for 1 hour.
-
-
Antibody Incubation:
-
Incubate the cells with the primary antibody against the receptor tag overnight at 4°C.
-
Wash the cells with PBS and incubate with the fluorescently labeled secondary antibody for 1 hour at room temperature in the dark.
-
-
Staining and Mounting:
-
Stain the nuclei with DAPI.
-
Mount the coverslips on microscope slides.
-
-
Imaging and Analysis:
-
Visualize the cells using a fluorescence microscope. In untreated cells, the receptor should be predominantly at the plasma membrane. Upon cinitapride treatment, the appearance of intracellular puncta indicates receptor internalization.
-
Visualizations
Caption: Cinitapride signaling pathway via the 5-HT4 receptor.
Caption: Experimental workflow for investigating cinitapride tachyphylaxis.
References
- 1. Evaluation of cinitapride's efficacy and safety in treating functional dyspepsia with overlapping symptoms: a real-world study in Chinese healthcare settings - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Measurement of cAMP for Gαs- and Gαi Protein-Coupled Receptors (GPCRs) - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. Insights into GPCR pharmacology from the measurement of changes in intracellular cyclic AMP; advantages and pitfalls of differing methodologies - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Refining Cinitapride Delivery in Animal Models
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Cinitapride in animal models.
Troubleshooting Guides
This section addresses specific issues that may be encountered during the experimental process.
Issue 1: Variability in Oral Bioavailability
Question: We are observing high variability in the plasma concentrations of Cinitapride after oral gavage in rats. What could be the contributing factors and how can we minimize this?
Answer:
High variability in oral bioavailability is a common challenge in preclinical studies. Several factors could be contributing to this issue with Cinitapride administration:
-
Formulation and Vehicle Selection: Cinitapride's solubility can influence its absorption.
-
Troubleshooting:
-
Vehicle Optimization: If using a simple aqueous vehicle, consider a suspension with a suspending agent like 0.5% w/v carboxymethyl cellulose (CMC) to ensure uniform dosing. For hydrophobic compounds, oil-based vehicles like corn oil can be considered, though their effect on absorption should be evaluated.
-
pH Adjustment: The pH of the dosing solution should ideally be between 5 and 9 to avoid irritation and potential effects on absorption.
-
Solubility Enhancement: For intravenous formulations, Cinitapride hydrogen tartrate has been shown to be soluble in physiological saline (0.9% NaCl solution) at a concentration of 5.0 mg/mL. While this is for IV, it suggests that ensuring complete dissolution in the chosen oral vehicle is critical.
-
-
-
Gavage Technique: Improper gavage technique can lead to inaccurate dosing or stress-induced physiological changes affecting absorption.
-
Troubleshooting:
-
Standardized Procedure: Ensure all personnel are thoroughly trained in oral gavage techniques for the specific animal model. The gavage needle should be of the appropriate size and inserted to the correct depth to deliver the dose directly to the stomach.
-
Minimize Stress: Handle animals gently and consistently to minimize stress, which can alter gastrointestinal motility and blood flow.
-
-
-
Physiological State of the Animal:
-
Troubleshooting:
-
Fasting: Standardize the fasting period before dosing, as the presence of food can significantly impact the rate and extent of drug absorption.
-
Health Status: Ensure all animals are healthy and free from any underlying conditions that could affect gastrointestinal function.
-
-
Issue 2: Potential for Precipitation Upon Intravenous Injection
Question: We are preparing an intravenous formulation of Cinitapride and are concerned about the potential for precipitation upon injection into the bloodstream. How can we mitigate this risk?
Answer:
Precipitation of a drug upon intravenous injection is a serious concern that can lead to embolism and adverse reactions.
-
Formulation Strategy:
-
Solubility Testing: Cinitapride hydrogen tartrate is reported to be soluble in physiological saline at 5.0 mg/mL. It is crucial to confirm the solubility and stability of your specific Cinitapride salt in the chosen vehicle at the desired concentration.
-
pH and Buffering: Ensure the pH of the final formulation is within a physiologically compatible range (typically pH 4.5-8.0 for IV injections) to prevent precipitation due to pH shifts upon entering the bloodstream.
-
Co-solvents and Excipients: If solubility is a challenge, the use of co-solvents or other excipients should be carefully evaluated for their compatibility and potential to cause adverse effects.
-
-
Administration Technique:
-
Slow Infusion: Administering the formulation as a slow intravenous infusion rather than a rapid bolus can help to dilute the drug concentration at the injection site and reduce the risk of precipitation.
-
Visual Inspection: Always visually inspect the formulation for any signs of precipitation before and during administration.
-
Issue 3: Unexpected Behavioral or Physiological Responses in Animals
Question: Following Cinitapride administration, some of our mice are showing signs of lethargy and mild tremors. Are these known side effects, and how should we proceed?
Answer:
While specific adverse event data in preclinical animal models for Cinitapride is not extensively published, its mechanism of action provides clues to potential side effects. Cinitapride acts on dopamine D2 receptors, and extrapyramidal symptoms have been reported in a small percentage of human patients.
-
Observation and Documentation:
-
Detailed Records: Carefully document the onset, duration, and severity of any abnormal clinical signs. Note the dose at which these effects are observed.
-
-
Dose-Response Evaluation:
-
Dose Reduction: Determine if the observed effects are dose-dependent by testing lower doses. This will help establish a maximum tolerated dose (MTD) in your model.
-
-
Differential Diagnosis:
-
Rule out other causes: Ensure the observed signs are not due to other factors such as the vehicle, administration stress, or underlying health issues in the animals.
-
-
Consultation:
-
Veterinary Consultation: Consult with a laboratory animal veterinarian to assess the clinical signs and determine the best course of action for animal welfare.
-
Frequently Asked Questions (FAQs)
Q1: What is the recommended vehicle for oral administration of Cinitapride in rats?
A1: The choice of vehicle depends on the physicochemical properties of the Cinitapride salt being used. For preclinical oral gavage studies, common vehicles include:
-
Reverse Osmosis Water: Suitable if Cinitapride is sufficiently soluble.
-
0.5% w/v Carboxymethyl Cellulose (CMC) in water: A good option for creating a uniform suspension if the compound has low water solubility.
-
Corn Oil: Can be used for hydrophobic compounds, but may influence absorption kinetics.
It is recommended to conduct formulation pre-assessment to determine the optimal vehicle for your specific study needs.
Q2: What are the typical pharmacokinetic parameters of Cinitapride in common animal models?
A2: Comprehensive, publicly available pharmacokinetic data for Cinitapride in mice, rats, and dogs is limited. However, data from a related prokinetic agent, cisapride, can provide some context. It is crucial to determine these parameters for Cinitapride in your specific animal model and experimental conditions.
Pharmacokinetic Parameters of Cisapride (as a reference)
| Parameter | Rat (Oral) | Dog (Oral) | Dog (IV) |
|---|---|---|---|
| Dose | 10 mg/kg | 0.31-10 mg/kg | 0.63 mg/kg |
| Cmax | Data not specified | Data not specified | N/A |
| Tmax | Data not specified | Slower absorption than rats | N/A |
| AUC | Data not specified | Data not specified | Data not specified |
| Bioavailability (%) | 23% | 53% | 100% |
| t½ (half-life) | ~1-2 hours | ~4-10 hours | Data not specified |
Note: This table is for a related compound and should be used for illustrative purposes only. Researchers must determine the specific pharmacokinetic profile of Cinitapride in their studies.
Q3: Are there any known drug-drug interactions to be aware of when co-administering Cinitapride in animal studies?
A3: Cinitapride is metabolized by cytochrome P450 enzymes, primarily CYP3A4. Co-administration with potent inhibitors of this enzyme could potentially increase the plasma concentration of Cinitapride, while inducers could decrease it. If your experimental design involves co-administering other compounds, it is important to consider their potential effects on CYP3A4 activity.
Q4: What is the mechanism of action of Cinitapride?
A4: Cinitapride is a gastroprokinetic agent with a multi-faceted mechanism of action. It acts as:
-
An agonist at serotonin 5-HT4 receptors .
-
An antagonist at serotonin 5-HT2 receptors .
-
An antagonist at dopamine D2 receptors .
This combination of activities leads to an increase in the release of acetylcholine in the myenteric plexus, which in turn enhances gastrointestinal motility.
Experimental Protocols
Protocol 1: Oral Gavage Administration of Cinitapride in Rats
-
Animal Preparation:
-
Acclimatize male Wistar rats to the experimental conditions for at least one week.
-
Fast the animals overnight (approximately 12 hours) before dosing, with free access to water.
-
-
Formulation Preparation:
-
Prepare a suspension of Cinitapride in 0.5% w/v carboxymethyl cellulose (CMC) in purified water to the desired concentration.
-
Ensure the suspension is homogenous by vortexing or stirring prior to and during the dosing procedure.
-
-
Dosing Procedure:
-
Weigh each rat to determine the precise volume of the formulation to be administered (typically 5-10 mL/kg body weight).
-
Gently restrain the rat.
-
Measure the appropriate length for gavage needle insertion (from the tip of the nose to the last rib).
-
Insert a ball-tipped oral gavage needle carefully into the esophagus and deliver the formulation directly into the stomach.
-
Observe the animal for a few minutes post-dosing for any signs of distress or regurgitation.
-
-
Sample Collection:
-
Collect blood samples at predetermined time points (e.g., 0.25, 0.5, 1, 2, 4, 8, 12, and 24 hours) via an appropriate method (e.g., tail vein, saphenous vein).
-
Process the blood samples to obtain plasma and store at -80°C until analysis.
-
Protocol 2: Intravenous Administration of Cinitapride in Mice
-
Animal Preparation:
-
Acclimatize male CD-1 mice to the experimental conditions for at least one week.
-
-
Formulation Preparation:
-
Dissolve Cinitapride hydrogen tartrate in sterile 0.9% physiological saline to the desired concentration (e.g., 1 mg/mL).
-
Filter the solution through a 0.22 µm sterile filter to ensure sterility and remove any particulates.
-
-
Dosing Procedure:
-
Weigh each mouse to determine the injection volume (typically 5 mL/kg body weight).
-
Place the mouse in a restraint device to allow access to the lateral tail vein.
-
Warm the tail with a heat lamp or warm water to dilate the veins.
-
Using a 27-30 gauge needle, perform the intravenous injection into a lateral tail vein.
-
Administer the formulation slowly over a period of 1-2 minutes.
-
Apply gentle pressure to the injection site after withdrawing the needle to prevent bleeding.
-
-
Sample Collection:
-
Collect blood samples at predetermined time points via an appropriate method (e.g., retro-orbital sinus, submandibular vein).
-
Process the blood samples to obtain plasma and store at -80°C until analysis.
-
Visualizations
Caption: Cinitapride's signaling pathway enhancing GI motility.
Enhancing the translational value of Cinitapride research
This technical support center provides troubleshooting guides, frequently asked questions (FAQs), and detailed protocols to enhance the translational value of Cinitapride research for scientists and drug development professionals.
Section 1: Frequently Asked Questions (FAQs)
This section addresses common questions regarding the experimental use of Cinitapride.
General Experimental Questions
-
Q1: What is the primary mechanism of action for Cinitapride that should be considered when designing a study? A1: Cinitapride is a gastroprokinetic agent with a multi-target mechanism. It primarily acts as an agonist at serotonin 5-HT₄ receptors and an antagonist at 5-HT₂ receptors.[1][2] It also exhibits antagonistic activity at dopamine D₂ receptors.[2][3] This combined action enhances the release of acetylcholine from intramural cholinergic neurons, which increases gastrointestinal motility.[2]
-
Q2: What are the key pharmacokinetic parameters of Cinitapride in humans to consider for dosing schedules in preclinical and clinical models? A2: Cinitapride is rapidly absorbed after oral administration, with peak plasma concentrations (Tmax) reached within 1-2 hours.[3][4] Its plasma half-life is approximately 3-5 hours.[4] The drug is primarily metabolized by the liver, involving CYP3A4 and CYP2C8 isozymes, and is mainly excreted via the kidneys.[4][5]
-
Q3: In which solvents should Cinitapride be dissolved for in vitro experiments? A3: For analytical purposes and the preparation of stock solutions, Cinitapride hydrogen tartrate is soluble in methanol.[6][7] For dissolution studies mimicking physiological conditions, buffers such as 0.1 N HCl (pH 1.2), acetate buffer (pH 4.5), and phosphate buffer (pH 5.0 and 6.8) are appropriate.[6][8]
In Vitro Assay Questions
-
Q4: We are observing low drug release in our in vitro dissolution study at a neutral pH. Is this expected? A4: Yes, this is an expected outcome. Studies have shown that Cinitapride exhibits higher drug liberation in acidic mediums (like 0.1 N HCl, pH 1.2) compared to more basic or neutral mediums.[8] Ensure your dissolution medium is appropriate for the research question (e.g., simulating gastric vs. intestinal fluid).
-
Q5: What analytical method is most suitable for quantifying Cinitapride in a formulation with Pantoprazole? A5: A Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) method is well-established for the simultaneous estimation of Cinitapride and Pantoprazole.[7][9][10] A common approach uses a C18 column with a mobile phase like Methanol:Water:Triethylamine and UV detection around 277 nm.
In Vivo Model Questions
-
Q6: What are the expected therapeutic effects of Cinitapride in animal models of gastroparesis or functional dyspepsia? A6: In relevant models, Cinitapride is expected to accelerate gastric emptying, increase the tone of the lower esophageal sphincter, and reduce symptoms associated with delayed gastric emptying like nausea.[1][11] It has demonstrated efficacy in improving gastric motility in both animal and human studies.[1]
-
Q7: Are there any known significant drug-drug interactions to be aware of when co-administering other compounds with Cinitapride? A7: Cinitapride is metabolized by CYP3A4 and CYP2C8.[5] Co-administration with potent CYP3A4 inhibitors, such as ketoconazole, can increase the plasma concentration of Cinitapride.[5] However, studies have shown that even with this interaction, Cinitapride does not have a clinically relevant effect on the QT interval.[5][12]
Section 2: Troubleshooting Guides
This section provides solutions to common issues encountered during Cinitapride experiments.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| High variability in pharmacokinetic data between subjects (in vivo). | High interindividual variability is a known characteristic of Cinitapride pharmacokinetics.[13] | Increase the sample size to achieve sufficient statistical power. Ensure strict standardization of fasting, dosing, and sampling times. Consider population pharmacokinetic modeling to identify covariates influencing variability. |
| Inconsistent peak resolution or retention times in RP-HPLC analysis. | Fluctuation in mobile phase composition or pH. Column degradation or contamination. Inconsistent temperature. | Prepare fresh mobile phase daily and ensure thorough mixing and degassing. Use a guard column and implement a regular column washing protocol. Use a column oven to maintain a stable temperature. |
| Precipitation of Cinitapride in aqueous buffer during in vitro assays. | Cinitapride's solubility is pH-dependent, with better solubility in acidic conditions.[8] The concentration may exceed its solubility limit in the chosen buffer. | Verify the pH of your buffer. If possible, adjust the pH to be more acidic. Alternatively, prepare the initial stock solution in a small amount of an organic solvent like methanol before diluting it into the aqueous buffer, ensuring the final organic solvent concentration is minimal and does not affect the assay. |
| No significant prokinetic effect observed in an in vivo gastric emptying study. | Insufficient dosage. The animal model may not have delayed gastric emptying at baseline. Method of measuring gastric emptying lacks sensitivity. | Perform a dose-response study to determine the optimal effective dose. Use a validated model of delayed gastric emptying (e.g., drug-induced). Use a sensitive and validated measurement technique, such as real-time ultrasonography or scintigraphy, to assess gastric emptying half-time.[11] |
Section 3: Quantitative Data Summary
The following tables summarize key quantitative data from Cinitapride research.
Table 1: Human Pharmacokinetic Parameters (Single Oral Dose)
| Parameter | Value | Source(s) |
| Time to Peak Plasma Concentration (Tmax) | 1–2 hours | [3][4] |
| Biological Half-Life (t½) | 3–5 hours | [4] |
| Bioavailability | Approx. 80% | [4] |
| Metabolism | Hepatic (CYP3A4 and CYP2C8) | [5] |
| Primary Excretion Route | Renal | [3][4] |
Table 2: Clinical Efficacy in Functional Dyspepsia (FD)
| Study Endpoint | Cinitapride (1 mg t.i.d.) | Active Comparator (Domperidone 10 mg t.i.d.) | Outcome | Source(s) |
| Symptom Relief Rate (4 weeks) | 85.8% | 81.8% | Cinitapride demonstrated non-inferior efficacy to domperidone. | [12] |
| Reduction in Overall Symptom Severity Score | Significant reduction (P<0.001) | Significant reduction (P<0.001) | Cinitapride was superior to domperidone in reducing the severity of postprandial fullness, early satiation, and bloating (P=0.021 between groups). | [12] |
| Change in Gastric Emptying Half-Time | Decreased from 131.1 to 86.5 minutes (P=0.0002) | Not reported in this direct comparison | Cinitapride significantly accelerates gastric emptying. | [12] |
Section 4: Experimental Protocols
This section provides detailed methodologies for key experiments.
Protocol 1: In Vitro Dissolution Testing of Cinitapride Tablets
-
Objective: To assess the drug release profile of Cinitapride tablets in a simulated gastric fluid environment.
-
Apparatus: USP Dissolution Apparatus 2 (Paddle type).
-
Dissolution Medium: 900 mL of 0.1 N HCl (pH 1.2).[8]
-
Procedure: a. Preheat the dissolution medium to 37 ± 0.5°C. b. Place one Cinitapride tablet in each dissolution vessel. c. Set the paddle rotation speed to 50 RPM. d. Withdraw 5 mL samples at predetermined time points (e.g., 5, 10, 15, 30, 45, and 60 minutes). e. Immediately replace the withdrawn volume with an equal amount of fresh, pre-warmed dissolution medium. f. Filter the samples through a 0.45 µm syringe filter. g. Analyze the concentration of Cinitapride in the filtrate using a validated UV-Vis spectrophotometric or HPLC method.[6]
-
Data Analysis: Calculate the cumulative percentage of drug released at each time point and plot it against time.
Protocol 2: Simultaneous Quantification of Cinitapride and Pantoprazole by RP-HPLC
-
Objective: To simultaneously determine the concentration of Cinitapride and Pantoprazole in a combined pharmaceutical dosage form.
-
Instrumentation: HPLC system with a UV detector, C18 column (e.g., 250 mm x 4.6 mm, 5 µm).
-
Chromatographic Conditions: [7]
-
Mobile Phase: Methanol: Water: Triethylamine (90:10:0.2 v/v/v). Adjust pH if necessary with orthophosphoric acid.[7]
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: 277 nm.
-
Injection Volume: 20 µL.
-
-
Preparation of Standard Solutions: a. Prepare a stock solution (e.g., 1000 µg/mL) of Cinitapride and Pantoprazole reference standards in methanol. b. From the stock solution, prepare a series of working standard solutions of known concentrations covering the expected sample range.
-
Preparation of Sample Solution: a. Accurately weigh and powder a sufficient number of capsules/tablets. b. Transfer an amount of powder equivalent to a single dose into a volumetric flask. c. Dissolve in methanol, sonicate for 15 minutes to ensure complete dissolution, and make up the volume. d. Filter the solution through a 0.45 µm membrane filter. e. Dilute the filtrate with the mobile phase to a concentration within the calibration curve range.
-
Analysis: a. Inject the standard solutions to construct a calibration curve (Peak Area vs. Concentration). b. Inject the sample solution. c. Quantify Cinitapride and Pantoprazole in the sample by interpolating their peak areas from the respective calibration curves. The retention times are expected to be approximately 4.8 min for Cinitapride and 2.4 min for Pantoprazole under these conditions.
Section 5: Mandatory Visualizations
Diagram 1: Cinitapride's Core Signaling Pathway
Caption: Cinitapride modulates serotonergic and dopaminergic receptors to enhance acetylcholine release.
Diagram 2: Experimental Workflow for Preclinical Evaluation
Caption: A typical workflow for the preclinical assessment of a Cinitapride formulation.
Diagram 3: Logic of Cinitapride's Therapeutic Action
Caption: Logical progression from receptor modulation to therapeutic relief with Cinitapride.
References
- 1. taylorandfrancis.com [taylorandfrancis.com]
- 2. Evaluation of cinitapride's efficacy and safety in treating functional dyspepsia with overlapping symptoms: a real-world study in Chinese healthcare settings - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Cinitapride pantoprazole pharmacokinetics [bionova.co.in]
- 4. pharmacareers.in [pharmacareers.in]
- 5. The prokinetic cinitapride has no clinically relevant pharmacokinetic interaction and effect on QT during coadministration with ketoconazole - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. actascientific.com [actascientific.com]
- 7. derpharmachemica.com [derpharmachemica.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Method Development and Validation for the Simultaneous Estimation of Cinitapride and Pantoprazole in Solid Dosage Forms By RP-HPLC – Oriental Journal of Chemistry [orientjchem.org]
- 11. [Efficacy and tolerability of cinitapride in the treatment of functional dyspepsia and delayed gastric emptying] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Efficacy and safety of cinitapride in the treatment of mild to moderate postprandial distress syndrome-predominant functional dyspepsia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
Validation & Comparative
A Preclinical Head-to-Head: Cinitapride vs. Domperidone in Gastrointestinal Motility
An Objective Comparison for Researchers and Drug Development Professionals
In the landscape of prokinetic agents, cinitapride and domperidone are two widely recognized molecules for the management of gastrointestinal motility disorders. While both exert their primary effects by modulating neurotransmitter pathways in the gut, their underlying mechanisms and receptor interaction profiles differ significantly. This guide provides a detailed comparison of cinitapride and domperidone based on available preclinical data, focusing on their mechanisms of action, receptor activity, and the experimental protocols used to evaluate their efficacy.
It is important to note that while both compounds have been evaluated in numerous preclinical studies, direct head-to-head quantitative comparisons are scarce in publicly available literature. This guide synthesizes the established mechanisms and provides a framework for their comparative evaluation.
Mechanism of Action: A Tale of Two Pathways
Cinitapride and domperidone achieve their prokinetic effects through distinct pharmacological pathways. Cinitapride possesses a multi-target mechanism involving both serotonergic and dopaminergic receptors, whereas domperidone's action is primarily focused on peripheral dopamine receptor antagonism.
Cinitapride: This substituted benzamide enhances gastrointestinal motility through a coordinated, multi-receptor approach. Its primary prokinetic drive comes from its activity as a 5-HT₄ receptor agonist.[1] Activation of 5-HT₄ receptors on enteric neurons stimulates the release of acetylcholine (ACh), a key neurotransmitter that promotes smooth muscle contraction and accelerates gastrointestinal transit.[1][2] Additionally, cinitapride acts as a 5-HT₂ receptor antagonist, which can help counteract the inhibitory effects of serotonin on gut motility.[1] The molecule also exhibits 5-HT₁ receptor agonist and weak dopamine D₂ receptor antagonist properties, contributing to its overall gastroprokinetic and antiemetic effects.[2]
Domperidone: In contrast, domperidone is a potent and specific peripheral D₂ dopamine receptor antagonist.[3][4] Dopamine typically acts as an inhibitory neurotransmitter in the gastrointestinal tract, suppressing motility. By blocking D₂ receptors, domperidone counteracts this inhibition, leading to increased esophageal peristalsis, enhanced gastric motility, and improved antro-duodenal coordination.[4][5] A critical feature of domperidone is its limited ability to cross the blood-brain barrier, which confines its action primarily to the periphery and minimizes central nervous system side effects commonly associated with other D₂ antagonists.[4][6] Its antiemetic effects are mediated by blocking D₂ receptors in the chemoreceptor trigger zone (CTZ), which lies outside the blood-brain barrier.[6]
Receptor Activity Profile
While precise, directly comparable preclinical Kᵢ values (inhibition constants) are not consistently reported across the literature, the qualitative receptor activity of each compound is well-established. Kᵢ is a measure of the binding affinity of a ligand to a receptor; a lower Kᵢ value indicates a higher binding affinity.[7][8]
| Receptor Target | Cinitapride Activity | Domperidone Activity |
| Dopamine D₂ | Antagonist[1][2] | Potent Antagonist[3][4] |
| Serotonin 5-HT₄ | Agonist[1][2] | No significant activity |
| Serotonin 5-HT₂ | Antagonist[1][2] | No significant activity |
| Serotonin 5-HT₁ | Agonist[2] | No significant activity |
This table summarizes the primary pharmacological actions based on available preclinical and pharmacological literature. The absence of a reported activity does not definitively exclude very low-affinity interactions.
Preclinical Prokinetic Efficacy
Both cinitapride and domperidone have been shown to accelerate gastric emptying and enhance gastrointestinal motility in various animal models.[9][10] However, quantitative data from studies directly comparing the two agents under identical preclinical conditions are limited. The majority of comparative efficacy data comes from clinical trials.[11][12]
| Parameter | Cinitapride | Domperidone | Note |
| Gastric Emptying | Accelerates gastric emptying in animal models.[2][9] | Facilitates gastric emptying and enhances antral and duodenal peristalsis.[4] | Direct preclinical quantitative comparison data is not readily available. |
| Intestinal Transit | Stimulatory activity on intestinal smooth muscle has been demonstrated in vitro (guinea pig).[2] | Decreases small bowel transit time.[13] | Comparative preclinical data is limited. |
Experimental Protocols
Evaluating the prokinetic efficacy of compounds like cinitapride and domperidone in preclinical models requires robust and validated experimental protocols. The "Phenol Red Gastric Emptying Assay" in rats is a widely used and classic method.[14][15]
Detailed Methodology: Phenol Red Gastric Emptying Assay in Rats
Objective: To quantify the rate of gastric emptying in conscious rats following the administration of a test compound.
Materials:
-
Wistar rats (fasted overnight with free access to water).
-
Test compounds (Cinitapride, Domperidone) and vehicle control.
-
Test Meal: Non-nutrient, semi-liquid meal containing a non-absorbable marker, Phenol Red (e.g., 0.5 mg/mL in a 5% glucose solution).[14]
-
0.1 N NaOH solution.
-
Spectrophotometer.
-
Stomach tubes for gavage.
-
Surgical tools for dissection.
Procedure:
-
Animal Preparation: Male Wistar rats are fasted for 18-24 hours before the experiment but are allowed free access to water.
-
Drug Administration: Animals are divided into groups (e.g., Vehicle Control, Cinitapride, Domperidone). The test compounds or vehicle are administered orally (p.o.) or intraperitoneally (i.p.) at a predetermined time (e.g., 30 minutes) before the test meal.
-
Test Meal Administration: At time t=0, a fixed volume (e.g., 1.5 mL) of the phenol red-containing test meal is administered to each rat via oral gavage.[14]
-
Euthanasia and Sample Collection: At a specific time point after meal administration (e.g., 20 minutes), the rats are euthanized by a humane method such as cervical dislocation.[14][16] The abdomen is immediately opened, and the stomach is exposed.
-
Stomach Isolation: The pyloric and cardiac ends of the stomach are clamped to prevent leakage of the contents. The entire stomach is carefully excised.
-
Phenol Red Extraction: The excised stomach is placed in a known volume of 0.1 N NaOH and homogenized to release and solubilize the phenol red.
-
Quantification: The homogenate is centrifuged, and the concentration of phenol red in the supernatant is determined by measuring the absorbance at 560 nm using a spectrophotometer.[16]
-
Calculation: A standard curve for phenol red is used to calculate the total amount of dye remaining in the stomach. The percentage of gastric emptying is calculated using the following formula: Gastric Emptying (%) = (1 - [Amount of Phenol Red in Test Stomach / Average Amount of Phenol Red in Stomachs at t=0]) x 100 (Note: A separate group of rats is euthanized immediately after gavage (t=0) to determine the average baseline amount of phenol red administered).[17]
References
- 1. What is the mechanism of Cinitapride Tartrate? [synapse.patsnap.com]
- 2. Evaluation of cinitapride's efficacy and safety in treating functional dyspepsia with overlapping symptoms: a real-world study in Chinese healthcare settings - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Pan-D Capsule - Uses, Side Effects, Composition, Dosage & Price [pacehospital.com]
- 4. Omidon | 10 mg | Tablet | অমিডন ১০ মি.গ্রা. ট্যাবলেট | Incepta Pharmaceuticals Ltd. | Indications, Pharmacology, Dosage, Side Effects and more | MedEx [medex.com.bd]
- 5. Domperidone | C22H24ClN5O2 | CID 3151 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. youtube.com [youtube.com]
- 7. Binding Affinity Determination in Drug Design: Insights from Lock and Key, Induced Fit, Conformational Selection, and Inhibitor Trapping Models - PMC [pmc.ncbi.nlm.nih.gov]
- 8. An overview of pharmacodynamic modelling, ligand-binding approach and its application in clinical practice - PMC [pmc.ncbi.nlm.nih.gov]
- 9. taylorandfrancis.com [taylorandfrancis.com]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. Prokinetics for the treatment of functional dyspepsia: an updated systematic review and network meta-analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 13. go.drugbank.com [go.drugbank.com]
- 14. journals.physiology.org [journals.physiology.org]
- 15. Validation of gastric-emptying scintigraphy of solids and liquids in mice using dedicated animal pinhole scintigraphy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. jnm.snmjournals.org [jnm.snmjournals.org]
- 17. ujms.net [ujms.net]
Cinitapride in Non-Human Primates: A Comparative Efficacy Guide
A notable gap in preclinical data exists for the gastroprokinetic agent Cinitapride, with no publicly available studies validating its efficacy directly in non-human primate models. This guide provides a comparative overview based on available data from other animal models and human studies, alongside information for established and alternative prokinetic drugs.
This comparison guide is intended for researchers, scientists, and drug development professionals. Due to the absence of direct comparative efficacy studies of Cinitapride in non-human primates, this document extrapolates from available data on Cinitapride and compares it with data on Cisapride, Mosapride, and Prucalopride from various species, including humans. The information presented should be interpreted with caution, as interspecies variability can significantly impact a drug's efficacy and safety profile.
Comparative Efficacy of Prokinetic Agents
The following table summarizes the available quantitative data on the efficacy of Cinitapride and its alternatives. It is crucial to note the species in which the studies were conducted, as direct comparisons in non-human primates are not available.
| Drug | Mechanism of Action | Species | Key Efficacy Findings |
| Cinitapride | 5-HT4 receptor agonist, 5-HT2 and D2 receptor antagonist[1][2] | Human, Guinea Pig (in vitro) | Effective in treating functional dyspepsia and delayed gastric emptying in humans[3][4]. Demonstrates greater in vitro stimulatory activity on guinea pig intestinal smooth muscle than metoclopramide[3]. |
| Cisapride | 5-HT4 receptor agonist[5] | Dog, Guinea Pig, Human | More potent than metoclopramide in stimulating gastrointestinal motility in dogs and cats[6]. Increases motility of the esophagus, stomach, small intestine, and colon[6]. |
| Mosapride | 5-HT4 receptor agonist | Human | Enhances gastric emptying in patients with gastroparesis[7]. |
| Prucalopride | Selective 5-HT4 receptor agonist | Human | Accelerates stomach, small bowel, and colon transit in patients with constipation[7]. |
Signaling Pathway and Experimental Workflow
To facilitate a deeper understanding of the mechanisms and experimental approaches in this field, the following diagrams illustrate the signaling pathway of Cinitapride and a generalized experimental workflow for evaluating prokinetic drug efficacy in non-human primates.
References
- 1. What is the mechanism of Cinitapride Tartrate? [synapse.patsnap.com]
- 2. taylorandfrancis.com [taylorandfrancis.com]
- 3. Evaluation of cinitapride's efficacy and safety in treating functional dyspepsia with overlapping symptoms: a real-world study in Chinese healthcare settings - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. go.drugbank.com [go.drugbank.com]
- 6. Gastrointestinal Prokinetic Drugs Used in Monogastric Animals - Pharmacology - MSD Veterinary Manual [msdvetmanual.com]
- 7. Frontiers | New Developments in Prokinetic Therapy for Gastric Motility Disorders [frontiersin.org]
Comparative Analysis of Cinitapride's Receptor Selectivity
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparative analysis of the receptor selectivity of Cinitapride, a gastroprokinetic agent, against other commonly used prokinetic drugs: Metoclopramide, Domperidone, and Itopride. The information is intended for researchers, scientists, and professionals involved in drug development to facilitate an objective understanding of their pharmacological profiles.
Mechanism of Action and Receptor Selectivity
Cinitapride exerts its prokinetic effects through a multi-target receptor interaction profile. It primarily acts as an agonist at serotonin 5-HT1 and 5-HT4 receptors while exhibiting antagonistic properties at 5-HT2 and dopamine D2 receptors[1][2][3]. This combination of activities is believed to contribute to its efficacy in treating gastrointestinal motility disorders[2].
In comparison, other prokinetic agents have distinct receptor selectivity profiles:
-
Metoclopramide functions as a dopamine D2 receptor antagonist and a serotonin 5-HT3 receptor antagonist. It also exhibits agonist activity at 5-HT4 receptors, contributing to its prokinetic effects.
-
Domperidone is primarily a peripherally acting dopamine D2 receptor antagonist with limited ability to cross the blood-brain barrier.
-
Itopride acts as a dopamine D2 receptor antagonist and also possesses acetylcholinesterase inhibitory activity, which increases acetylcholine levels[4][5][6][7].
Quantitative Comparison of Receptor Binding Affinity
The following table summarizes the available quantitative data on the binding affinities (Ki or IC50 values in nM) of Cinitapride and its comparators for key serotonin and dopamine receptors. Lower values indicate higher binding affinity. It is important to note that a complete, directly comparable dataset from a single study is not available in the current literature; therefore, the data presented is compiled from various sources and should be interpreted with caution.
| Drug | 5-HT1A (Ki/IC50, nM) | 5-HT2A (Ki/IC50, nM) | 5-HT4 (Ki/IC50, nM) | D2 (Ki/IC50, nM) | 5-HT3 (IC50, nM) |
| Cinitapride | Agonist (N/A) | Antagonist (N/A) | Agonist (N/A) | Antagonist (N/A) | N/A |
| Metoclopramide | N/A | N/A | Partial Agonist (N/A) | N/A | 308 |
| Domperidone | N/A | N/A | No significant activity[8] | N/A | N/A |
| Itopride | N/A | N/A | N/A | Antagonist (N/A) | N/A |
N/A: Specific quantitative data (Ki or IC50 values) were not available in the searched literature.
Experimental Protocols: Radioligand Binding Assay
The determination of receptor binding affinities (Ki and IC50 values) is typically performed using radioligand binding assays. The following provides a generalized protocol for a competitive binding assay.
Objective: To determine the affinity of a test compound (e.g., Cinitapride) for a specific receptor by measuring its ability to displace a radiolabeled ligand.
Materials:
-
Cell membranes or tissue homogenates expressing the receptor of interest (e.g., 5-HT4 or D2 receptors).
-
A specific radioligand for the target receptor (e.g., [3H]-GR113808 for 5-HT4, [3H]-Spiperone for D2).
-
Unlabeled test compound (Cinitapride, Metoclopramide, etc.) at various concentrations.
-
Incubation buffer (e.g., Tris-HCl buffer with appropriate ions).
-
Glass fiber filters.
-
Scintillation fluid and a scintillation counter.
Procedure:
-
Preparation of Reaction: In assay tubes, combine the cell membrane preparation, the radioligand at a fixed concentration (typically at or below its Kd value), and varying concentrations of the unlabeled test compound.
-
Incubation: Incubate the mixture at a specific temperature (e.g., 25°C or 37°C) for a predetermined time to allow the binding to reach equilibrium.
-
Separation of Bound and Free Ligand: Rapidly filter the incubation mixture through glass fiber filters under vacuum. The filters will trap the cell membranes with the bound radioligand, while the unbound radioligand passes through.
-
Washing: Wash the filters with ice-cold buffer to remove any non-specifically bound radioligand.
-
Quantification: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.
-
Data Analysis: Plot the percentage of specific binding of the radioligand against the logarithm of the concentration of the unlabeled test compound. The concentration of the test compound that inhibits 50% of the specific binding of the radioligand is the IC50 value. The Ki value can then be calculated from the IC50 value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Signaling Pathways
The following diagrams illustrate the proposed signaling pathways for Cinitapride's action on 5-HT4 and D2 receptors.
Experimental Workflow
The following diagram outlines the general workflow for a radioligand competition binding assay.
References
- 1. 2024.sci-hub.se [2024.sci-hub.se]
- 2. Radioligand binding assays and their analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. giffordbioscience.com [giffordbioscience.com]
- 4. Cinitapride | C21H30N4O4 | CID 68867 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. The Cyclic AMP Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 6. journals.ekb.eg [journals.ekb.eg]
- 7. Review: 5-HT1, 5-HT2, 5-HT3 and 5-HT7 Receptors and their Role in the Modulation of Pain Response in the Central Nervous System - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Pharmacokinetic-Pharmacodynamic Modeling of the D2 and 5-HT2A Receptor Occupancy of Risperidone and Paliperidone in Rats - PMC [pmc.ncbi.nlm.nih.gov]
Independent Validation of Published Cinitapride Studies: A Comparative Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of Cinitapride's performance against other prokinetic agents. The information is supported by experimental data from published studies, with a focus on quantitative comparisons, detailed methodologies, and visual representations of mechanisms and workflows.
Executive Summary
Cinitapride is a gastroprokinetic agent with a dual mechanism of action, acting as both a serotonin 5-HT₄ receptor agonist and a dopamine D₂ receptor antagonist. This guide synthesizes data from various independent studies to compare its efficacy and safety profile with other prominent prokinetic drugs, including Metoclopramide, Domperidone, Levosulpiride, and Mosapride. The presented data highlights Cinitapride's effectiveness in accelerating gastric emptying and improving symptoms of functional dyspepsia, positioning it as a viable therapeutic option.
Mechanism of Action and Receptor Affinity
Prokinetic agents primarily exert their effects by modulating neurotransmitter receptors in the gastrointestinal tract. The affinity of these drugs for their target receptors is a key determinant of their potency and potential side-effect profile.
Table 1: Comparative Receptor Binding Affinities of Prokinetic Agents
| Drug | Primary Target(s) | Receptor Affinity (Kᵢ/IC₅₀) | Citation(s) |
| Cinitapride | 5-HT₄ Agonist, D₂ Antagonist | Data not consistently available in searched literature | |
| Metoclopramide | D₂ Antagonist, 5-HT₄ Agonist, 5-HT₃ Antagonist | D₂ Receptor: Kᵢ = 64 nM, 42 nM; IC₅₀ = 483 nM5-HT₃ Receptor: IC₅₀ = 308 nM | [1][2] |
| Domperidone | D₂ Antagonist | D₂ Receptor: Kᵢ = 1.75 nM; Kₑ = 0.1 - 0.4 nM | [3][4] |
| Levosulpiride | D₂ Antagonist, 5-HT₄ Agonist | Selective D₂ receptor antagonist | [5][6][7] |
| Mosapride | 5-HT₄ Agonist | Potent 5-HT₄ receptor agonist | [8][9][10] |
Kᵢ (Inhibition Constant) and IC₅₀ (Half-maximal Inhibitory Concentration) are measures of drug affinity for a receptor. Lower values indicate higher affinity.
Cinitapride's prokinetic action stems from its ability to enhance acetylcholine release from enteric neurons through 5-HT₄ receptor agonism, while its D₂ receptor antagonism counteracts the inhibitory effects of dopamine on gastrointestinal motility.[11]
Signaling Pathways
The activation of 5-HT₄ and inhibition of D₂ receptors trigger intracellular signaling cascades that ultimately modulate smooth muscle contraction in the gut.
Comparative Efficacy in Clinical Studies
The clinical utility of prokinetic agents is determined by their ability to improve key parameters such as gastric emptying time and patient-reported symptoms.
Gastric Emptying Studies
Gastric emptying scintigraphy is the gold standard for quantitatively assessing the rate at which food leaves the stomach.
Table 2: Effect of Prokinetic Agents on Gastric Emptying Half-Time (T½)
| Study Drug | Comparator | Baseline T½ (min) | Post-treatment T½ (min) | Change in T½ | Condition | Citation(s) |
| Cinitapride | Domperidone | 131.1 ± 119.4 | 86.5 ± 18.7 | ↓ 44.6 min | Functional Dyspepsia | [12][13] |
| Levosulpiride | Placebo | 416 ± 58 | 322 ± 63 | ↓ 94 min | Diabetic Gastroparesis | [14] |
Symptom Improvement in Functional Dyspepsia
Clinical trials often assess the efficacy of prokinetics based on the improvement of symptoms such as postprandial fullness, early satiety, and bloating.
Table 3: Symptom Improvement Rates in Functional Dyspepsia
| Drug | Comparator | Symptom Relief Rate | Study Details | Citation(s) |
| Cinitapride | Domperidone | 85.8% | Randomized, double-blind, double-dummy, positive-controlled study in patients with mild to moderate postprandial distress syndrome-predominant dyspepsia. | [12][13] |
| Domperidone | Cinitapride | 81.8% | Same as above. | [12][13] |
| Cinitapride | N/A (Real-world study) | 90.9% (at 4 weeks) | Single-arm, prospective, multicentric study in Chinese outpatients with functional dyspepsia. | [15][16] |
Experimental Protocols
The validity and reproducibility of clinical findings are highly dependent on the rigor of the experimental design.
Gastric Emptying Scintigraphy Protocol (Standardized)
This protocol is based on consensus recommendations for ensuring consistency and comparability of gastric emptying studies.[17][18][19][20][21]
-
Patient Preparation:
-
Patients fast overnight (nil by mouth from midnight).[17]
-
Medications that may affect gastric motility (e.g., prokinetics, opiates, anticholinergics) are discontinued for at least 48-72 hours prior to the study.[20]
-
For diabetic patients, blood glucose levels should be monitored and ideally be less than 200 mg/dL.[19]
-
Smoking is ceased from the night before the test.[17]
-
-
Standardized Meal:
-
A low-fat, solid meal consisting of 120g of liquid egg whites (e.g., Egg Beaters®) labeled with 0.5 to 1.0 mCi of ⁹⁹ᵐTc-sulfur colloid.[19]
-
The meal also includes two slices of white toast with 30g of strawberry jam and 120 mL of water.[19]
-
The total caloric content is approximately 255 kcal.[20]
-
The patient should consume the meal within 10 minutes.[19][20]
-
-
Imaging Acquisition:
-
Data Analysis:
-
The geometric mean of the counts in the anterior and posterior images is used to correct for attenuation.
-
The percentage of gastric retention is calculated at each time point relative to the initial counts at time 0.
-
Normal values for gastric retention are typically: ≤90% at 1 hour, ≤60% at 2 hours, and ≤10% at 4 hours.[19]
-
Protocol for a Randomized, Double-Blind, Double-Dummy, Positive-Controlled Study of Cinitapride vs. Domperidone
This protocol is based on a phase III clinical trial evaluating the efficacy and safety of Cinitapride.[12][13]
-
Study Population: 383 consecutive patients with mild to moderate, postprandial distress syndrome-predominant functional dyspepsia according to the Rome III criteria.
-
Study Design: A randomized, double-blind, double-dummy, positive-controlled study.
-
Intervention:
-
Cinitapride group: 1 mg Cinitapride three times daily.
-
Domperidone group: 10 mg Domperidone three times daily.
-
The "double-dummy" design ensures blinding, where patients in each group receive the active drug for their arm and a placebo that looks identical to the drug for the other arm.
-
-
Duration: 4 weeks.
-
Primary Endpoint: Non-inferiority of Cinitapride compared with Domperidone in the relief of symptoms.
-
Secondary Endpoints:
-
Overall patient evaluation of treatment.
-
Effects on gastric emptying.
-
-
Statistical Analysis: Intention-to-treat analysis was performed to compare the rates of symptom relief between the two groups.
Conclusion
The available evidence from independent studies suggests that Cinitapride is an effective prokinetic agent for the management of functional dyspepsia, with an efficacy and safety profile comparable to that of Domperidone. Its dual mechanism of action on both serotonin 5-HT₄ and dopamine D₂ receptors provides a rational basis for its therapeutic effects on gastrointestinal motility. Further head-to-head clinical trials with other prokinetic agents, along with more detailed preclinical studies on its receptor binding affinities, would provide a more complete understanding of its comparative performance.
References
- 1. metoclopramide | Ligand Activity Charts | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 2. medchemexpress.com [medchemexpress.com]
- 3. sites.utoronto.ca [sites.utoronto.ca]
- 4. Domperidone as an unintended antipsychotic - PMC [pmc.ncbi.nlm.nih.gov]
- 5. droracle.ai [droracle.ai]
- 6. Pharmacotoxicological aspects of levosulpiride - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Levosulpiride - Wikipedia [en.wikipedia.org]
- 8. Mosapride stimulates human 5-HT4-serotonin receptors in the heart - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Mosapride, a selective serotonin 5-HT4 receptor agonist, and alogliptin, a selective dipeptidyl peptidase-4 inhibitor, exert synergic effects on plasma active GLP-1 levels and glucose tolerance in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. What is the mechanism of Levosulpiride? [synapse.patsnap.com]
- 12. researchgate.net [researchgate.net]
- 13. Efficacy and safety of cinitapride in the treatment of mild to moderate postprandial distress syndrome-predominant functional dyspepsia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. [PDF] Cinitapride Extended-Release Tablets Versus Cinitapride Immediate-Release Tablets in the Treatment of Functional Dyspepsia and Gastroesophageal Reflux Disease : A Randomized Clinical Trial | Semantic Scholar [semanticscholar.org]
- 15. Evaluation of cinitapride's efficacy and safety in treating functional dyspepsia with overlapping symptoms: a real-world study in Chinese healthcare settings - PMC [pmc.ncbi.nlm.nih.gov]
- 16. scielo.br [scielo.br]
- 17. aci.health.nsw.gov.au [aci.health.nsw.gov.au]
- 18. med.emory.edu [med.emory.edu]
- 19. Gastric Emptying Scan - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 20. tech.snmjournals.org [tech.snmjournals.org]
- 21. richtlijnendatabase.nl [richtlijnendatabase.nl]
Cinitapride in Functional Dyspepsia: A Comparative Meta-analysis of Clinical Trial Data
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of cinitapride's performance against other prokinetic agents and placebo in the treatment of functional dyspepsia (FD), based on a meta-analysis of clinical trial data. It includes a summary of efficacy and safety data, a description of typical experimental protocols, and a visualization of cinitapride's mechanism of action.
Comparative Efficacy of Prokinetics in Functional Dyspepsia
A recent updated systematic review and network meta-analysis of 28 randomized controlled trials (RCTs) assessed the efficacy of various prokinetics for functional dyspepsia. The primary outcome was the total efficacy rate. The results, presented as odds ratios (OR) compared to placebo, are summarized below.
| Treatment | Odds Ratio (OR) vs. Placebo | 95% Confidence Interval (CI) | Interpretation |
| Cinitapride | 3.52 | 2.01–6.24 | Significantly more effective than placebo. |
| Metoclopramide | 5.68 | 2.98–11.10 | Significantly more effective than placebo. |
| Domperidone | Not directly compared to placebo in the primary analysis, but less effective than metoclopramide. | - | Effective, but other options may be superior. |
| Mosapride | Less effective than both cinitapride and metoclopramide. | - | Effective, but other options may be superior. |
| Itopride | Less effective than metoclopramide. | - | Effective, but other options may be superior. |
| Acotiamide | Less effective than metoclopramide. | - | Effective, but other options may be superior. |
Data sourced from a 2023 network meta-analysis of prokinetics for functional dyspepsia.[1][2][3][4]
In direct comparisons from the same meta-analysis, cinitapride demonstrated a higher total efficacy rate than mosapride (OR: 2.18, 95% CI: 1.16–4.14).[1][2][3] The efficacy of cinitapride was found to be similar to that of metoclopramide (OR: 1.62, 95% CI: 0.75–3.53).[1][2][3] Another meta-analysis also ranked cinitapride favorably, suggesting it was the second most likely to be the best treatment for functional dyspepsia among various pharmacological interventions.[5]
Comparative Safety and Tolerability
The 2023 network meta-analysis also evaluated the safety of prokinetics, with a focus on total adverse events.
| Comparison | Key Finding |
| Cinitapride vs. Domperidone | Cinitapride was associated with a lower risk of total adverse events.[1][2][3] |
| Among all Prokinetics | There was no significant difference in the risk of drug-related adverse events between the prokinetics analyzed.[1][2][3] |
One clinical trial specifically highlighted that cinitapride was well-tolerated and almost free of side effects, with only one adverse event (sore throat) reported among 121 patients.[6] Another comparative study found that adverse drug reactions were observed more frequently with metoclopramide than with cinitapride.
Mechanism of Action of Cinitapride
Cinitapride's prokinetic effects are mediated through a multi-target mechanism primarily involving serotonin (5-HT) and dopamine receptors in the gastrointestinal tract.
Caption: Cinitapride's multi-target mechanism of action.
Cinitapride acts as an agonist at 5-HT4 receptors, which enhances the release of acetylcholine, a neurotransmitter that stimulates gastrointestinal smooth muscle contraction.[1] It also functions as an antagonist at 5-HT2 receptors, reducing the inhibitory effects of serotonin on gut motility.[1] Additionally, cinitapride has been reported to have dopamine D2 receptor antagonist properties, further contributing to its prokinetic effects.[1] Some evidence also suggests agonistic activity at 5-HT1 receptors.[5]
Experimental Protocols in Cinitapride Clinical Trials
The clinical trials included in the meta-analyses generally follow a randomized, controlled design to assess the efficacy and safety of cinitapride for functional dyspepsia. Below is a representative, generalized protocol.
1. Study Design:
-
Design: Randomized, double-blind, placebo-controlled or active-comparator trial.
-
Phases: Typically Phase III or IV clinical trials.[6]
-
Duration: Treatment periods usually range from 4 to 6 weeks.[6]
2. Patient Population:
-
Inclusion Criteria: Adult patients diagnosed with functional dyspepsia according to established criteria (e.g., Rome criteria). Patients typically present with symptoms such as postprandial fullness, early satiety, and epigastric pain or burning.
-
Exclusion Criteria: Patients with organic gastrointestinal diseases (e.g., peptic ulcer, gastroesophageal reflux disease), history of gastrointestinal surgery, or other conditions that could explain the dyspeptic symptoms.
3. Interventions:
-
Investigational Drug: Cinitapride, commonly administered at a dose of 1 mg three times daily, 15 minutes before meals.[6]
-
Comparator(s): Placebo or an active comparator such as domperidone, metoclopramide, or mosapride at their standard clinical dosages.
4. Outcome Measures:
-
Primary Efficacy Endpoint: The overall response rate, often defined as a significant improvement in global dyspepsia symptom scores from baseline to the end of treatment. This is sometimes referred to as the "total efficacy rate."
-
Secondary Efficacy Endpoints:
-
Change in individual symptom scores (e.g., early satiety, postprandial fullness, abdominal distension).[6]
-
Improvement in quality of life, often assessed using validated questionnaires like the Nepean Dyspepsia Index.[6]
-
Patient's subjective assessment of symptom improvement, which may be measured on a Likert scale.[6]
-
-
Safety and Tolerability: Assessment of adverse events, vital signs, physical examinations, and laboratory tests throughout the study.
Caption: A generalized workflow for a cinitapride clinical trial.
5. Statistical Analysis:
-
Efficacy analyses are typically performed on an intention-to-treat (ITT) population.
-
Statistical tests such as the chi-squared test or Fisher's exact test are used to compare response rates between treatment groups.
-
Changes in continuous variables (e.g., symptom scores) are often analyzed using t-tests or analysis of covariance (ANCOVA).
-
A p-value of <0.05 is generally considered statistically significant.
Conclusion
References
- 1. What is the mechanism of Cinitapride Tartrate? [synapse.patsnap.com]
- 2. go.drugbank.com [go.drugbank.com]
- 3. taylorandfrancis.com [taylorandfrancis.com]
- 4. Cinitapride | C21H30N4O4 | CID 68867 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Evaluation of cinitapride's efficacy and safety in treating functional dyspepsia with overlapping symptoms: a real-world study in Chinese healthcare settings - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
A Comparative Guide to Cinitapride and Newer Prokinetic Agents: An Objective Analysis for Researchers
In the landscape of gastrointestinal prokinetic agents, cinitapride has long been a benchmark for treating disorders like functional dyspepsia and gastroparesis. However, the development of novel prokinetics with distinct mechanisms of action necessitates a thorough comparative evaluation. This guide provides an objective benchmark of cinitapride against two newer agents, prucalopride and relamorelin, with a focus on experimental data, mechanistic pathways, and clinical trial methodologies to inform researchers, scientists, and drug development professionals.
Mechanism of Action: A Divergence in Signaling Pathways
The prokinetic effects of cinitapride, prucalopride, and relamorelin stem from their interaction with different receptor systems within the gastrointestinal tract.
Cinitapride exerts its effects through a dual mechanism involving serotonergic and dopaminergic pathways.[1] It acts as an agonist at 5-HT4 receptors and an antagonist at 5-HT2 receptors, which enhances acetylcholine release and promotes gastric motility.[1] Additionally, its antagonistic action on dopamine D2 receptors contributes to its prokinetic and antiemetic properties.[1]
Prucalopride is a high-affinity, selective 5-HT4 receptor agonist.[2][3] Its specificity for the 5-HT4 receptor is a key differentiator from older, less selective agents and is thought to contribute to a more favorable safety profile, particularly concerning cardiovascular effects.[2][3] By stimulating 5-HT4 receptors, prucalopride enhances colonic peristalsis and increases bowel motility.[4]
Relamorelin is a synthetic ghrelin analog that acts as a potent agonist of the ghrelin/growth hormone secretagogue receptor (GHS-R1a).[5][6] Ghrelin is a natural hormone that, among other functions, stimulates appetite and gastrointestinal motility.[5] Relamorelin mimics this action, promoting gastric emptying and improving symptoms of gastroparesis.[6][7]
Comparative Efficacy: A Review of Clinical Trial Data
Direct head-to-head clinical trials comparing cinitapride with prucalopride and relamorelin are limited. The following tables summarize efficacy data from placebo-controlled and comparative studies for each agent in the context of functional dyspepsia (FD) and gastroparesis.
Table 1: Efficacy of Cinitapride in Functional Dyspepsia
| Study/Analysis | Comparator | Key Efficacy Endpoint | Results |
| Real-world study in Chinese patients[8] | N/A (single-arm) | Overall symptom improvement rate at 4 weeks | 90.9% |
| Phase III Trial[9] | Domperidone | Non-inferiority in symptom relief | Cinitapride was non-inferior to domperidone |
| Phase II Study | Placebo | Improvement in dyspepsia symptoms | Cinitapride was superior to placebo[8] |
Table 2: Efficacy of Prucalopride in Gastroparesis and Chronic Constipation
| Study/Analysis | Indication | Comparator | Key Efficacy Endpoint | Results |
| Randomized, placebo-controlled crossover study[10] | Gastroparesis | Placebo | Improvement in gastric emptying rate and symptoms | Significantly improved gastric emptying; symptomatic benefit observed mainly in idiopathic gastroparesis subgroup |
| Integrated analysis of six RCTs[11] | Chronic Idiopathic Constipation | Placebo | ≥3 spontaneous complete bowel movements (SCBMs) per week | Significantly higher response rate with prucalopride |
| Randomized, placebo-controlled trial[12] | Gastroparesis | Placebo | Acceleration of gastric emptying | Significantly accelerated gastric emptying compared to placebo |
Table 3: Efficacy of Relamorelin in Diabetic Gastroparesis
| Study/Analysis | Comparator | Key Efficacy Endpoint | Results |
| Phase 2B Randomized Trial[13] | Placebo | Reduction in vomiting frequency and composite symptom score | No significant difference in vomiting frequency vs. placebo; significant reduction in composite symptom score |
| Meta-analysis of five RCTs[14] | Placebo | Mean change in gastric emptying time | Statistically significant improvement in gastric emptying time |
| Phase 2A Study[7] | Placebo | Acceleration of gastric emptying and reduction in vomiting | Accelerated gastric emptying and reduced vomiting |
Safety and Tolerability Profile
The safety and tolerability of prokinetic agents are critical considerations in their clinical use and development. The following table summarizes the common adverse events associated with cinitapride, prucalopride, and relamorelin based on clinical trial data.
Table 4: Comparative Safety and Tolerability Profile
| Agent | Common Adverse Events | Notable Safety Information |
| Cinitapride | Asymptomatic electrocardiogram abnormalities[8] | Generally well-tolerated in clinical studies. |
| Prucalopride | Headache, abdominal pain, nausea, diarrhea[4][15] | Highly selective for the 5-HT4 receptor, which may contribute to a favorable cardiovascular safety profile compared to older, non-selective agents.[2][3] |
| Relamorelin | Headaches, dizziness, gastrointestinal symptoms[14] | Dose-related worsening of glycemic control has been observed in some patients with diabetes.[13] |
Experimental Protocols: A Framework for Comparative Clinical Trials
A robust clinical trial design is essential for the objective evaluation of prokinetic agents. A typical experimental workflow for a comparative study is outlined below.
References
- 1. ClinicalTrials.gov [clinicaltrials.gov]
- 2. Prucalopride: safety, efficacy and potential applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Prucalopride: safety, efficacy and potential applications - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 2024.sci-hub.se [2024.sci-hub.se]
- 5. taylorandfrancis.com [taylorandfrancis.com]
- 6. Relamorelin: A Novel Gastrocolokinetic Synthetic Ghrelin Agonist - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Relamorelin improves symptoms, gastric emptying in diabetic gastroparesis | Consultant360 [consultant360.com]
- 8. Evaluation of cinitapride's efficacy and safety in treating functional dyspepsia with overlapping symptoms: a real-world study in Chinese healthcare settings - PMC [pmc.ncbi.nlm.nih.gov]
- 9. ClinicalTrials.gov [clinicaltrials.gov]
- 10. darmzentrum-bern.ch [darmzentrum-bern.ch]
- 11. An overview of the efficacy and safety of prucalopride for the treatment of chronic idiopathic constipation [ouci.dntb.gov.ua]
- 12. musechem.com [musechem.com]
- 13. Efficacy and Safety of Relamorelin in Diabetics With Symptoms of Gastroparesis: A Randomized, Placebo-Controlled Study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 15. researchgate.net [researchgate.net]
A Comparative Guide to Replicating Cinitapride's Prokinetic Effects In Vitro
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of in vitro methodologies to replicate and quantify the prokinetic effects of cinitapride, a multi-target gastrointestinal prokinetic agent. It offers a comparative analysis with other key prokinetic drugs, supported by experimental data and detailed protocols for researchers in the field of gastroenterology and drug development.
Introduction to Cinitapride and its Prokinetic Mechanism
Cinitapride is a benzamide derivative that enhances gastrointestinal motility through a coordinated mechanism of action.[1][2][3] Its prokinetic effects stem from its activity as a serotonin 5-HT₄ receptor agonist and a dopamine D₂ receptor antagonist.[2] Additionally, it exhibits antagonist activity at serotonin 5-HT₂ receptors.[1][2] The primary prokinetic action is mediated by the activation of 5-HT₄ receptors on enteric neurons, which enhances the release of acetylcholine (ACh), a key excitatory neurotransmitter in the gut. This effect is further augmented by the blockade of inhibitory D₂ autoreceptors on cholinergic neurons.[4][5]
Comparative In Vitro Efficacy of Prokinetic Agents
To objectively assess the prokinetic potential of cinitapride in vitro, its performance can be compared against a panel of other prokinetic agents with varying mechanisms of action. The following tables summarize key quantitative data from various in vitro assays.
Table 1: Serotonin 5-HT₄ Receptor Agonist Activity
| Compound | Assay Type | Cell Line | Parameter | Value |
| Cinitapride | 5-HT₄ Receptor Binding | Guinea Pig Ileum | pKi | ~6.0 |
| Prucalopride | 5-HT₄ Receptor Binding | Human 5-HT₄a/4b | pKi | 8.6 / 8.1[6] |
| Mosapride | 5-HT₄ Receptor Binding | Guinea Pig Striatum | IC₅₀ | 113 nM[7] |
| Mosapride | 5-HT₄ Receptor Binding | Guinea Pig Ileum | Ki | 84.2 nM[8][9] |
| Tegaserod | cAMP Accumulation | HEK-293 (human 5-HT₄) | pEC₅₀ | 8.6 |
| Metoclopramide | 5-HT₄ Receptor Agonist | - | - | Weak Agonist[4][5] |
Table 2: Dopamine D₂ Receptor Antagonist Activity
| Compound | Assay Type | Tissue/Cell Line | Parameter | Value |
| Cinitapride | D₂ Receptor Antagonist | - | - | Activity Confirmed[2] |
| Metoclopramide | D₂ Receptor Binding | - | IC₅₀ | 483 nM[10] |
| Domperidone | D₂ Receptor Binding | Guinea Pig Stomach | Ki | 30 nM[11] |
| Domperidone | D₂ Receptor Antagonist | - | - | Potent Antagonist[12][13][14] |
Table 3: In Vitro Smooth Muscle Contractility (Guinea Pig Ileum)
| Compound | Assay Type | Parameter | Value |
| Cinitapride | Electrically Stimulated Twitch | pEC₅₀ | ~6.13 |
| Metoclopramide | Electrically Stimulated Twitch | pEC₅₀ | ~5.33 |
| Mosapride | Electrically Evoked Contractions | EC₅₀ | 73 nM[8] |
| Domperidone | Histamine-Induced Contraction | - | Inhibitory Effect[15] |
Note: Data is compiled from various sources and experimental conditions may differ. Direct comparison should be made with caution.
Signaling Pathways and Mechanisms of Action
The prokinetic effects of cinitapride and its comparators are driven by their interaction with specific receptors on enteric neurons, which ultimately modulates acetylcholine release and smooth muscle contraction.
Detailed Experimental Protocols
To ensure reproducibility and accurate comparison, the following are detailed protocols for key in vitro experiments.
Isolated Guinea Pig Ileum Contractility Assay
This ex vivo method directly measures the contractile response of intestinal smooth muscle to prokinetic agents.
Materials:
-
Male Dunkin-Hartley guinea pig (250-350g)
-
Krebs-Henseleit solution (in mM: NaCl 118, KCl 4.7, CaCl₂ 2.5, KH₂PO₄ 1.2, MgSO₄ 1.2, NaHCO₃ 25, glucose 11.1)
-
Organ bath system with isometric force transducers
-
Carbogen gas (95% O₂, 5% CO₂)
-
Cinitapride and other test compounds
-
Acetylcholine (for viability testing)
Procedure:
-
Humanely euthanize the guinea pig and excise a segment of the terminal ileum.
-
Gently flush the lumen with Krebs-Henseleit solution to remove contents.
-
Cut 2-3 cm segments and suspend them in the organ baths containing Krebs-Henseleit solution, maintained at 37°C and continuously bubbled with carbogen.
-
Attach one end of the tissue to a fixed hook and the other to an isometric force transducer.
-
Apply a resting tension of 1g and allow the tissue to equilibrate for at least 60 minutes, with washes every 15 minutes.
-
Assess tissue viability by eliciting a contraction with a submaximal concentration of acetylcholine.
-
Once a stable baseline is achieved, add cumulative concentrations of the test compound (e.g., cinitapride) to the bath at regular intervals.
-
Record the contractile response until a maximal effect is observed or the highest concentration is reached.
-
Wash the tissue extensively between different drug evaluations.
-
Analyze the data to determine parameters like EC₅₀ (the concentration that produces 50% of the maximal response) and Emax (the maximum response).
Cell-Based 5-HT₄ Receptor Functional (cAMP) Assay
This assay quantifies the ability of a compound to activate the 5-HT₄ receptor by measuring the downstream production of cyclic AMP (cAMP).
Materials:
-
HEK-293 cells stably expressing the human 5-HT₄ receptor.
-
Cell culture medium (e.g., DMEM with 10% FBS).
-
Assay buffer (e.g., HBSS with 5 mM HEPES, 0.1% BSA).
-
Phosphodiesterase inhibitor (e.g., IBMX) to prevent cAMP degradation.
-
Test compounds (cinitapride, etc.) and a reference agonist (e.g., serotonin).
-
cAMP detection kit (e.g., HTRF, AlphaScreen, or ELISA-based).
Procedure:
-
Seed the HEK-293-h5-HT₄ cells into 96- or 384-well plates and culture overnight.
-
On the day of the assay, replace the culture medium with assay buffer containing a phosphodiesterase inhibitor (e.g., 0.5 mM IBMX) and incubate for 30 minutes at 37°C.
-
Add serial dilutions of the test compounds or reference agonist to the wells.
-
Incubate for a specified time (e.g., 30 minutes) at room temperature or 37°C.
-
Lyse the cells and measure the intracellular cAMP levels according to the manufacturer's protocol for the chosen detection kit.
-
Construct dose-response curves and calculate the pEC₅₀ values for each compound.
Dopamine D₂ Receptor Binding Assay
This assay determines the affinity of a compound for the D₂ receptor by measuring its ability to displace a radiolabeled ligand.
Materials:
-
Cell membranes from a cell line expressing the human D₂ receptor (e.g., CHO-K1) or from brain tissue (e.g., striatum).
-
Radioligand, such as [³H]-spiperone or [³H]-domperidone.
-
Binding buffer (e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl₂, 1 mM MgCl₂).
-
Non-specific binding agent (e.g., haloperidol or butaclamol).
-
Test compounds.
-
Glass fiber filters and a cell harvester.
-
Scintillation counter and fluid.
Procedure:
-
In a 96-well plate, combine the cell membranes, radioligand, and either buffer, the test compound at various concentrations, or the non-specific binding agent.
-
Incubate at room temperature for a defined period (e.g., 60-90 minutes) to allow binding to reach equilibrium.
-
Terminate the reaction by rapid filtration through glass fiber filters using a cell harvester. This separates the bound from the free radioligand.
-
Wash the filters rapidly with ice-cold binding buffer.
-
Place the filters in scintillation vials with scintillation fluid.
-
Quantify the radioactivity using a scintillation counter.
-
Calculate specific binding by subtracting non-specific binding from total binding.
-
Determine the IC₅₀ of the test compound (concentration that inhibits 50% of specific binding) and calculate the inhibition constant (Ki) using the Cheng-Prusoff equation.
Conclusion
The in vitro models described provide a robust framework for characterizing the prokinetic activity of cinitapride and comparing it to other agents. The isolated guinea pig ileum assay offers a functional readout of smooth muscle contraction, reflecting the integrated effects on the enteric nervous system. Cell-based receptor assays, such as the 5-HT₄ cAMP and D₂ binding assays, allow for the precise quantification of molecular interactions at the primary targets. By employing these standardized protocols, researchers can generate reliable and comparable data to guide the discovery and development of novel prokinetic therapies.
References
- 1. Cinitapride - Wikipedia [en.wikipedia.org]
- 2. medchemexpress.com [medchemexpress.com]
- 3. taylorandfrancis.com [taylorandfrancis.com]
- 4. go.drugbank.com [go.drugbank.com]
- 5. What is the mechanism of Metoclopramide Hydrochloride? [synapse.patsnap.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Affinity of mosapride citrate, a new gastroprokinetic agent, for 5-HT4 receptors in guinea pig ileum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. medchemexpress.com [medchemexpress.com]
- 11. Mechanism for the gastrokinetic action of domperidone. In vitro studies in guinea pigs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. selleckchem.com [selleckchem.com]
- 13. youtube.com [youtube.com]
- 14. selleckchem.com [selleckchem.com]
- 15. Effect of domperidone on the contractility of isolated guinea-pig atria - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal Procedures for Cidine (Cinitapride) in a Laboratory Setting
For Immediate Release
This document provides essential safety and logistical information for the proper disposal of Cidine, also known as Cinitapride hydrogen tartrate (CAS No. 67135-13-1). The following procedures are designed for researchers, scientists, and drug development professionals to ensure the safe handling and disposal of this non-controlled pharmaceutical compound, minimizing environmental impact and maintaining laboratory safety. Adherence to these guidelines is critical for regulatory compliance and responsible chemical management.
Immediate Safety and Handling Precautions
Before beginning any disposal process, it is imperative to consult the substance's Safety Data Sheet (SDS). Personnel handling this compound should always wear appropriate Personal Protective Equipment (PPE).
Required Personal Protective Equipment (PPE):
-
Gloves: Chemical-resistant gloves (e.g., nitrile).
-
Eye Protection: Safety goggles or glasses.
-
Lab Coat: To protect from skin contact.
In case of accidental release, avoid dust formation and prevent the chemical from entering drains or waterways.[1][2] Spills should be collected using spark-proof tools and placed in a suitable, closed container for disposal.[1][2]
Chemical and Physical Properties Summary
Understanding the properties of this compound is the first step in determining the appropriate disposal route. While detailed ecological impact data is limited, the compound's known characteristics necessitate careful handling.
| Property | Data | Reference / Note |
| Chemical Name | Cinitapride hydrogen tartrate | CAS Registry Number: 67135-13-1 |
| Appearance | Solid (powder) | Assumed based on typical pharmaceutical compounds. |
| Primary Use | Gastroprokinetic agent | Serotonin agonist and antagonist.[3][4] |
| Ecological Toxicity | No specific data available for fish, daphnia, or algae toxicity.[1] | Discharge into the environment must be avoided.[1][2] |
| Transport Hazard | Not classified as a hazardous material for transport.[1] | ADR/RID, IMDG, IATA: No data available, but environmental hazard is marked as "No".[1] |
| Known Incompatibilities | Strong oxidizing agents. | General chemical incompatibility, specific data for Cinitapride is limited.[5] |
Step-by-Step Disposal Protocol
The primary principle for disposing of non-hazardous pharmaceutical waste like this compound is to prevent its release into the environment.[6] Landfilling and drain disposal should be avoided.[6] The recommended best practice is incineration through a licensed chemical waste management service.[6][7]
Experimental Protocol: Segregation and Collection of this compound Waste
-
Objective: To safely collect and store this compound waste for final disposal.
-
Materials:
-
Designated, sealable, and clearly labeled waste container.
-
"Non-Hazardous Pharmaceutical Waste" label.
-
Logbook for waste tracking.
-
Personal Protective Equipment (PPE).
-
-
Methodology:
-
Designate a specific waste container for this compound and other non-hazardous pharmaceutical solid waste. Do not mix with hazardous chemical waste (e.g., solvents, heavy metals) or biological waste.[7]
-
Ensure the container is made of a material compatible with this compound and is in good condition.
-
Affix a "Non-Hazardous Pharmaceutical Waste" label to the container. The label must include the chemical name ("Cinitapride"), concentration (if in solution), and the date accumulation started.[8]
-
Place all solid this compound waste, including expired product, unused reagents, and contaminated materials (e.g., weigh boats, contaminated gloves), into this container.
-
For "RCRA Empty" containers that once held this compound, remove or deface the original label and dispose of them in the regular trash, unless they held an acutely hazardous substance (P-listed), which this compound is not.[8]
-
Keep the waste container sealed when not in use and store it in a secure, designated area away from incompatible materials.
-
Maintain a log of all waste added to the container, noting the substance, quantity, and date.
-
Once the container is full, arrange for pickup and disposal via your institution's Environmental Health & Safety (EHS) office or a contracted chemical waste disposal service.
-
Disposal Options Summary
The following table summarizes the recommended and non-recommended disposal methods for this compound in a laboratory context.
| Disposal Method | Recommendation | Rationale |
| Licensed Waste Contractor | Highly Recommended | Ensures compliant disposal, typically via incineration, which is the safest method for non-hazardous pharmaceuticals to prevent environmental contamination.[6][7] |
| Disposal in Regular Trash | Not Recommended | Even non-hazardous waste can pose health and environmental risks if not properly managed.[8] This method risks environmental leaching from landfills.[6] |
| Sewer/Drain Disposal | Prohibited | The SDS explicitly states to prevent the chemical from entering drains. This avoids polluting waterways as wastewater treatment plants may not remove the compound.[1][6] |
| Recycling/Reuse | Not Applicable | This applies to unused, factory-sealed containers which may be returned, not for laboratory waste. |
This compound Disposal Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound waste in a laboratory.
Caption: Decision workflow for the compliant disposal of this compound waste.
References
- 1. echemi.com [echemi.com]
- 2. targetmol.com [targetmol.com]
- 3. Evaluation of cinitapride's efficacy and safety in treating functional dyspepsia with overlapping symptoms: a real-world study in Chinese healthcare settings - PMC [pmc.ncbi.nlm.nih.gov]
- 4. taylorandfrancis.com [taylorandfrancis.com]
- 5. iipseries.org [iipseries.org]
- 6. Healthcare Environmental Resource Center (HERC) [hercenter.org]
- 7. easyrxcycle.com [easyrxcycle.com]
- 8. sites.rowan.edu [sites.rowan.edu]
Essential Safety and Logistical Information for Handling "Cidine"
Disclaimer: The following guidance is based on the assumption that "Cidine" is a potent, cytotoxic investigational compound requiring stringent safety protocols. This information is intended for trained laboratory personnel, including researchers, scientists, and drug development professionals. Always consult your institution's specific safety data sheets (SDS) and standard operating procedures (SOPs) before handling any hazardous chemical.
Hazard Identification and Risk Assessment
"this compound" is treated as a highly potent active pharmaceutical ingredient (API) with cytotoxic properties. This means it is toxic to living cells and may have carcinogenic, mutagenic, or teratogenic effects. Exposure can occur through inhalation, skin contact, eye contact, or ingestion. A thorough risk assessment must be conducted before any work with "this compound" begins.
Personal Protective Equipment (PPE)
Appropriate PPE is mandatory to prevent exposure to "this compound." The following table summarizes the required PPE for handling this potent compound.
| Body Part | Required PPE | Specifications and Best Practices |
| Hands | Double Nitrile Gloves | - Powder-free and chemotherapy-rated (ASTM D6978).- Inner glove tucked under the gown cuff, outer glove over the cuff.- Change outer gloves every 30-60 minutes or immediately upon contamination. |
| Body | Disposable Gown | - Solid-front, back-closing design.- Made of a low-permeability fabric (e.g., polyethylene-coated polypropylene).- Long sleeves with tight-fitting elastic or knit cuffs. |
| Eyes/Face | Safety Goggles and Face Shield | - Goggles should provide a complete seal around the eyes.- A face shield should be worn over the goggles to protect against splashes. |
| Respiratory | Fitted N95 Respirator or Higher | - Required when handling powdered "this compound" outside of a containment device.- A powered air-purifying respirator (PAPR) may be necessary for high-risk procedures. |
Operational Plan: Step-by-Step Handling Procedures
This section provides a detailed workflow for handling "this compound" from receipt to use in a typical laboratory experiment.
Receiving and Unpacking "this compound"
-
Step 1: Designate a specific area for receiving and unpacking potent compounds.
-
Step 2: Don appropriate PPE (lab coat, single pair of nitrile gloves, and safety glasses) before handling the shipping container.
-
Step 3: Inspect the external container for any signs of damage or leakage. If compromised, contact your institution's Environmental Health and Safety (EHS) office immediately.
-
Step 4: Move the intact container to a certified chemical fume hood or biological safety cabinet.
-
Step 5: Don full PPE as specified in the table above.
-
Step 6: Carefully open the shipping container and inspect the primary container for integrity.
-
Step 7: Verify that the container label matches the product ordered.
-
Step 8: Log the receipt of the compound in your chemical inventory system.
Storage of "this compound"
-
Step 1: Store "this compound" in a clearly labeled, sealed, and unbreakable secondary container.
-
Step 2: The storage location should be a designated, secure area with restricted access (e.g., a locked cabinet or refrigerator).
-
Step 3: The storage area must be well-ventilated and separate from incompatible chemicals.
-
Step 4: Affix a warning sign indicating the presence of a potent cytotoxic compound.
Preparation of "this compound" Solutions
-
Step 1: All manipulations of "this compound," including weighing and preparing solutions, must be performed within a certified containment device such as a chemical fume hood or a Class II Biological Safety Cabinet.
-
Step 2: Before starting, decontaminate the work surface of the containment device.
-
Step 3: Assemble all necessary materials (e.g., vials, solvents, pipettes, waste containers) inside the hood to minimize traffic in and out of the containment area.
-
Step 4: Don full PPE.
-
Step 5: When weighing solid "this compound," use a dedicated spatula and weighing paper. Handle with care to avoid generating dust.
-
Step 6: To dissolve, add the solvent to the vial containing "this compound" slowly to avoid splashing.
-
Step 7: Once the solution is prepared, cap and label the vial clearly with the compound name, concentration, date, and your initials.
Experimental Use of "this compound"
-
Step 1: Transport prepared "this compound" solutions in a sealed, labeled, and unbreakable secondary container.
-
Step 2: When adding "this compound" to cell cultures or other experimental systems, perform the work in a biological safety cabinet.
-
Step 3: Use disposable plasticware whenever possible.
-
Step 4: After use, decontaminate all non-disposable equipment that came into contact with "this compound."
Below is a diagram illustrating the experimental workflow for handling "this compound."
Disposal Plan
The disposal of "this compound" and all contaminated materials must be handled as hazardous cytotoxic waste.
Waste Segregation
-
Solid Waste: All contaminated solid waste (e.g., gloves, gowns, bench paper, pipette tips, vials) must be placed in a designated, puncture-proof cytotoxic waste container lined with a purple bag.
-
Liquid Waste: Unused "this compound" solutions and contaminated liquid media should be collected in a clearly labeled, leak-proof hazardous waste container. Do not pour "this compound" waste down the drain.
-
Sharps Waste: Needles, syringes, and other contaminated sharps must be placed directly into a puncture-resistant sharps container designated for cytotoxic waste.
Waste Container Management
-
Labeling: All waste containers must be clearly labeled with "Cytotoxic Waste" and the biohazard symbol if applicable.
-
Storage: Keep waste containers sealed when not in use and store them in a secure area away from general lab traffic.
-
Disposal: When a waste container is three-quarters full, seal it and arrange for pickup by your institution's EHS office for incineration.
The following diagram outlines the logical flow for "this compound" waste disposal.
Emergency Procedures
-
Spill: In case of a "this compound" spill, evacuate the area and notify your supervisor and EHS. Only trained personnel with appropriate PPE and a cytotoxic spill kit should perform the cleanup.
-
Personnel Exposure:
-
Skin Contact: Immediately remove contaminated clothing and wash the affected area with soap and water for at least 15 minutes.
-
Eye Contact: Flush eyes with copious amounts of water for at least 15 minutes at an eyewash station.
-
Inhalation: Move to fresh air immediately.
-
In all cases of exposure, seek immediate medical attention and report the incident to your supervisor.
-
Quantitative Data Summary
The following table provides hypothetical occupational exposure limits for "this compound," which should be established by a qualified industrial hygienist based on the compound's specific toxicology.
| Parameter | Value | Notes |
| Occupational Exposure Limit (OEL) | 0.1 µg/m³ (8-hour TWA) | Time-Weighted Average concentration for a normal 8-hour workday. |
| Short-Term Exposure Limit (STEL) | 0.5 µg/m³ | 15-minute TWA exposure that should not be exceeded at any time during a workday. |
| Surface Contamination Limit | < 1 ng/cm² | Recommended limit for post-decontamination surface wipe testing. |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
